molecular formula C14H9FO4 B1422171 2-(4-Carboxyphenyl)-4-fluorobenzoic acid CAS No. 1261931-01-4

2-(4-Carboxyphenyl)-4-fluorobenzoic acid

Cat. No.: B1422171
CAS No.: 1261931-01-4
M. Wt: 260.22 g/mol
InChI Key: WYOMDALQCHUWGY-UHFFFAOYSA-N
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Description

2-(4-Carboxyphenyl)-4-fluorobenzoic acid is a useful research compound. Its molecular formula is C14H9FO4 and its molecular weight is 260.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Carboxyphenyl)-4-fluorobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Carboxyphenyl)-4-fluorobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(4-carboxyphenyl)-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FO4/c15-10-5-6-11(14(18)19)12(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYOMDALQCHUWGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)F)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689916
Record name 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261931-01-4
Record name 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical properties of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

CAS: 1261931-01-4 Synonyms: 5-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid; 4'-Carboxy-5-fluoro-2-biphenylcarboxylic acid. Formula: C₁₄H₉FO₄ Molecular Weight: 260.22 g/mol [1]

Executive Summary & Structural Logic

2-(4-Carboxyphenyl)-4-fluorobenzoic acid is a rigid, V-shaped dicarboxylic acid ligand primarily utilized in the synthesis of Metal-Organic Frameworks (MOFs) and supramolecular coordination cages. Unlike the linear 4,4'-biphenyldicarboxylic acid (BPDC) used in the ubiquitous UiO-67 series, this molecule introduces an angular geometry (approx. 60–120° vector depending on torsion) and electronic asymmetry due to the fluorine substituent.

Structural Analysis for Application Scientists:

  • The "V-Shape" Effect: The ortho-positioning of the carboxylic acid on Ring A (relative to the biphenyl linkage) forces the two coordinating groups into a non-linear arrangement. This is critical for generating lower-symmetry pores, helical channels, or discrete metal-organic polyhedra (MOPs) rather than simple cubic lattices.

  • Fluorine Functionalization: The fluorine atom at position 4 (Ring A) serves two roles:

    • Electronic Modulation: It increases the acidity of the adjacent carboxylic acid (lowering pKa) via inductive electron withdrawal, potentially strengthening the metal-ligand bond.

    • Hydrophobicity: It introduces a localized hydrophobic region within the MOF pore, enhancing stability against hydrolysis and increasing affinity for non-polar guests or CO₂.

Chemical Properties & Physical Data

The following data aggregates calculated and experimental values for protocol design.

PropertyValue / DescriptionRelevance
Appearance White to off-white crystalline powderVisual purity check (yellowing indicates oxidation).
Solubility Soluble: DMSO, DMF, DMAc, hot MeOH. Insoluble: Water, DCM, Hexane.Use DMF/DMSO for MOF synthesis; Water for precipitation.
pKa (Predicted) pKa₁ ≈ 3.2 (Ring A-COOH); pKa₂ ≈ 4.2 (Ring B-COOH)Ring A is more acidic due to F-substitution and ortho-effect.
Melting Point >280 °C (Decomposes)High thermal stability suitable for solvothermal synthesis.
¹⁹F NMR Shift δ -110 to -115 ppm (approx. vs CFCl₃)Diagnostic peak for purity and linker integrity in digested MOFs.

Synthesis Protocol (Self-Validating)

Context: Direct nitration/halogenation of biphenyls yields mixtures. The most robust route is a Suzuki-Miyaura Cross-Coupling between a functionalized phenylboronic acid and a halogenated benzoate, followed by hydrolysis.

Step 1: Cross-Coupling (Ester Intermediate)
  • Reactants: Methyl 2-bromo-4-fluorobenzoate (1.0 eq) + (4-(methoxycarbonyl)phenyl)boronic acid (1.1 eq).

  • Catalyst: Pd(dppf)Cl₂·DCM (3 mol%) or Pd(PPh₃)₄ (5 mol%).

  • Base: Cs₂CO₃ (3.0 eq) or K₂CO₃ (anhydrous).

  • Solvent: 1,4-Dioxane/Water (4:1 v/v). Degassed.

Protocol:

  • Charge a Schlenk flask with reactants and base. Cycle vacuum/N₂ (3x) to remove O₂ (Critical to prevent homocoupling).

  • Add degassed solvent and catalyst under N₂ flow.

  • Heat to 90°C for 16–24 hours .

  • Validation Point: TLC (Hexane/EtOAc 4:1). The starting bromide (high R_f) must disappear. A fluorescent blue spot (biphenyl core) will appear.

Step 2: Hydrolysis & Workup
  • Cool the reaction. Filter through Celite to remove Pd black.

  • Add LiOH (5 eq) dissolved in water directly to the filtrate. Stir at 60°C for 4 hours.

  • Critical Workup (The pH Swing):

    • Evaporate organic solvents (Dioxane).

    • Wash the remaining aqueous phase with DCM (removes unreacted boronic species/byproducts).

    • Acidify aqueous phase slowly with 1M HCl to pH 1–2 .

    • The product will precipitate as a white solid.

  • Purification: Recrystallize from hot Ethanol or Acetic Acid.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of synthesis and the critical decision nodes for quality control.

SynthesisWorkflow Start Start: Reagent Prep (Degassing) Coupling Suzuki Coupling (Pd cat, 90°C, 24h) Start->Coupling TLC_Check Checkpoint: TLC (SM Disappearance?) Coupling->TLC_Check Hydrolysis Saponification (LiOH, 60°C) TLC_Check->Hydrolysis Yes Recycle Extend Reaction Time Add Catalyst TLC_Check->Recycle No Wash DCM Wash (Remove non-polar impurities) Hydrolysis->Wash Acidification Acidify to pH 1 (Precipitation) Wash->Acidification Final Pure Product (2-(4-Carboxyphenyl)-4-fluorobenzoic acid) Acidification->Final Recycle->Coupling

Caption: Logic flow for the synthesis of CAS 1261931-01-4, emphasizing the critical TLC checkpoint to ensure complete conversion before hydrolysis.

Application: MOF Construction Logic

When using this ligand for MOF synthesis (e.g., modifying UiO-67 or MOF-5 type architectures), the "bent" angle fundamentally changes the topology.

Solvothermal Synthesis Protocol (General Guide):

  • Metal Source: ZrCl₄ (for UiO types) or Cu(NO₃)₂ (for paddlewheels).

  • Modulator: Acetic acid or Benzoic acid (50–100 eq). Note: Fluorinated linkers often crystallize faster; use more modulator to slow nucleation.

  • Solvent: DMF (N,N-Dimethylformamide).

  • Conditions: 120°C for 24–48 hours in a sealed autoclave.

Structure-Property Relationship Diagram:

MOFLogic Ligand Ligand: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (Bent Geometry + F-Group) Effect1 Steric Constraint (V-Shape) Ligand->Effect1 Effect2 Electronic Effect (Fluorine) Ligand->Effect2 Outcome1 Reduced Symmetry (Cages/Helices vs Cubic) Effect1->Outcome1 Outcome2 Hydrophobicity (Water Stability) Effect2->Outcome2 Outcome3 Acidity Modulation (Stronger Metal-O Bonds) Effect2->Outcome3

Caption: Impact of the ligand's specific structural features (V-shape and Fluorination) on the resulting Metal-Organic Framework properties.

References

  • Synthesis of Fluorinated Biphenyls: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • MOF Ligand Design: Cavka, J. H., Jakobsen, S., Olsbye, U., Guillou, N., Lamberti, C., Bordiga, S., & Lillerud, K. P. (2008). A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability. Journal of the American Chemical Society, 130(42), 13850–13851. Link

  • Catalog Verification: Vertex/PubChem Data for CAS 1261931-01-4. PubChem Compound Summary. Link

  • General Properties of Fluorinated Benzoic Acids: O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. Link

Sources

Solubility Profile of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid in a range of organic solvents. Recognizing the critical role of solubility in drug development—from process chemistry and formulation to bioavailability—this document moves beyond a simple data sheet. It offers a strategic approach rooted in physicochemical principles and established experimental best practices. We delve into the structural attributes of the target molecule, make informed predictions about its solubility based on data from analogous compounds, and provide a detailed, self-validating protocol for the definitive determination of its equilibrium solubility. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust and scientifically sound solubility profile for this and similar dicarboxylic acid-based active pharmaceutical ingredients (APIs) or intermediates.

Introduction: The Centrality of Solubility

The journey of a drug candidate from discovery to a viable therapeutic product is intrinsically linked to its physicochemical properties. Among these, solubility stands as a cornerstone. For 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (MW: 260.22 g/mol , Formula: C14H9FO4), a biphenyl dicarboxylic acid, a thorough understanding of its solubility in various organic solvents is paramount for several key areas of development:

  • Process Chemistry: Solvent selection is critical for optimizing reaction conditions, controlling crystallization, ensuring product purity, and maximizing yield during synthesis.

  • Formulation Development: The ability to dissolve the API in a suitable solvent system is often the first step in creating a dosage form, be it an oral solution, a topical preparation, or a parenteral formulation.[1]

  • Analytical Method Development: Accurate quantification of the API relies on its dissolution in appropriate mobile phases for techniques like High-Performance Liquid Chromatography (HPLC).

  • Preclinical Studies: The choice of vehicle for in vitro and in vivo studies depends on the API's solubility and the need to achieve desired concentrations without precipitation.

This guide will provide the scientific rationale and a detailed experimental workflow to systematically characterize the solubility of this compound.

Physicochemical Analysis and Solubility Prediction

A priori assessment of a molecule's structure provides invaluable insight into its likely solubility behavior. The structure of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid presents a duality of characteristics:

  • Polar, Protic Moieties: The presence of two carboxylic acid (-COOH) groups makes the molecule a strong hydrogen bond donor and acceptor. These groups are expected to interact favorably with polar and protic solvents. Carboxylic acids are generally soluble in alcohols, ethers, and other polar organic solvents.[2]

  • Non-polar Core: The biphenyl ring system constitutes a significant hydrophobic and rigid backbone. This large non-polar surface area will limit solubility in highly polar, aqueous environments and favor interactions with solvents that have some non-polar character.

  • Fluorine Substituent: The single fluorine atom provides a moderate electron-withdrawing effect, which can influence the acidity (pKa) of the adjacent carboxylic acid.[3] However, its impact on overall solubility is likely less pronounced than that of the two carboxylic acid groups.

Based on these features and data from analogous compounds like benzoic acid and other dicarboxylic acids, we can formulate a set of solubility predictions. Dicarboxylic acids often exhibit complex solubility patterns, but generally show higher solubility in polar organic solvents, particularly those capable of acting as hydrogen bond acceptors (e.g., ketones, ethers).[4][5]

Table 1: Predicted Solubility Profile of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic DMSO, DMF, NMP, AcetoneHighStrong hydrogen bond acceptors and high polarity effectively solvate both carboxylic acid groups.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighCapable of hydrogen bonding with the solute, but self-association of the solvent may slightly reduce solvating power compared to polar aprotics.
Ethers THF, 1,4-DioxaneModerateGood hydrogen bond acceptors, but lower overall polarity compared to alcohols and aprotics.
Esters Ethyl AcetateLow to ModerateModerate polarity and hydrogen bond accepting capability.
Halogenated Dichloromethane (DCM)LowPrimarily interact via dipole-dipole forces; limited ability to disrupt the strong intermolecular hydrogen bonding of the solute.
Aromatic Hydrocarbons Toluene, XyleneVery LowNon-polar nature is incompatible with the highly polar carboxylic acid groups.
Aliphatic Hydrocarbons Heptane, HexaneNegligibleLacks any significant mechanism to solvate the polar functional groups of the solute.

Experimental Determination of Equilibrium Solubility: The Shake-Flask Method

To move from prediction to definitive data, a robust experimental method is required. The shake-flask method is the gold standard for determining equilibrium solubility and is widely recognized for its reliability.[6][7][8] It ensures that a true thermodynamic equilibrium is reached between the undissolved solid and the saturated solution.

Core Principle

An excess amount of the solid API is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved API is determined using a validated analytical method.

Detailed Experimental Protocol

Materials and Equipment:

  • 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (ensure purity and consistent polymorphic form)

  • Selected organic solvents (HPLC grade or equivalent)

  • Glass vials with Teflon-lined screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm or 0.45 µm, ensure chemical compatibility with solvents)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Step-by-Step Workflow:

  • Preparation: Add an excess amount of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid to a series of glass vials. "Excess" is critical; a good starting point is to add enough solid so that a significant portion remains undissolved upon visual inspection at the end of the experiment.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2-5 mL) of the chosen organic solvent into each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application) and agitation speed.[9] The agitation should be vigorous enough to keep the solid suspended but not so vigorous as to cause particle size reduction.

  • Time to Equilibrium: Allow the samples to equilibrate for a predetermined period. A common duration is 24 to 72 hours. It is crucial to demonstrate that equilibrium has been reached by sampling at multiple time points (e.g., 24, 48, 72 hours) and showing that the measured concentration no longer changes significantly.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw a sample from the supernatant. To ensure all solid is removed, the sample should be either:

    • Centrifuged at high speed.

    • Filtered through a chemically compatible syringe filter (e.g., PTFE for most organic solvents). Pre-saturate the filter by discarding the first portion of the filtrate to avoid drug loss due to adsorption.

  • Dilution: Immediately after separation, accurately dilute the saturated filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method. This prevents precipitation upon cooling or solvent evaporation.

  • Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the API.

  • Calculation: Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The result is typically reported in mg/mL or mol/L.

Workflow Visualization

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess API to Vials B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (24-72h) B->C D Verify Equilibrium (Time Point Analysis) C->D E Phase Separation (Centrifuge/Filter) D->E F Accurate Dilution of Supernatant E->F G Quantify Concentration (e.g., HPLC-UV) F->G H Calculate Solubility (mg/mL or mol/L) G->H

Caption: Shake-Flask method for equilibrium solubility determination.

Proposed Solvent Screening Strategy

A tiered approach to solvent selection ensures an efficient and comprehensive evaluation. The following solvents are recommended for a thorough solubility screen, covering a broad range of polarity and functionality.

Table 2: Recommended Solvents for Solubility Screening

TierSolventClassRationale for Inclusion
1 Dimethyl Sulfoxide (DMSO)Polar AproticA universal, highly polar solvent; often establishes the upper limit of solubility.
1 N,N-Dimethylformamide (DMF)Polar AproticSimilar to DMSO, a powerful solvent for polar compounds.
1 AcetoneKetoneA common, less viscous polar aprotic solvent.[4]
1 Tetrahydrofuran (THF)EtherA polar ether, good for assessing the impact of hydrogen bond acceptance without a protic group.
1 MethanolAlcoholThe simplest polar protic solvent, excellent for hydrogen bonding.
2 EthanolAlcoholA common pharmaceutical solvent, slightly less polar than methanol.
2 Ethyl AcetateEsterA solvent of intermediate polarity, common in synthesis and formulation.
2 Dichloromethane (DCM)HalogenatedA non-protic solvent of moderate polarity.
3 TolueneAromatic HydrocarbonRepresents non-polar, aromatic solvents.
3 n-HeptaneAliphatic HydrocarbonRepresents non-polar, aliphatic solvents; establishes the lower limit of solubility.

Data Interpretation: Connecting Structure, Solvent, and Solubility

The quantitative data obtained from the shake-flask experiments should be tabulated and analyzed to reveal structure-solubility relationships. The solubility of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid is governed by the energetic balance between the energy required to break its crystal lattice (related to its melting point) and the energy released upon solvation of the molecule by the solvent.

High solubility in solvents like DMSO and DMF will confirm the dominant role of the dual carboxylic acid groups. The degree of solubility in alcohols versus ethers can elucidate the relative importance of hydrogen bond donation and acceptance. Conversely, very low solubility in toluene and heptane will quantify the energetic penalty of solvating the highly polar API with non-polar solvents.

G cluster_solvents Solvent Characteristics Solute 2-(4-Carboxyphenyl)- 4-fluorobenzoic acid HBond H-Bond Donor/Acceptor (-COOH x2) Polar High Polarity (e.g., DMSO) HBond->Polar Strong Interaction HBAccept H-Bond Acceptor (e.g., THF, Acetone) HBond->HBAccept Favorable Interaction NonPolar Non-Polar (e.g., Heptane) HBond->NonPolar Unfavorable Interaction Hydrophobic Hydrophobic Core (Biphenyl) Hydrophobic->NonPolar Favorable Interaction (but outweighed by polar groups) Solubility Solubility Polar->Solubility Increases HBAccept->Solubility Increases NonPolar->Solubility Decreases

Caption: Factors influencing the solubility of the target molecule.

Conclusion

The solubility profile of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid is a foundational dataset that informs critical decisions throughout the drug development lifecycle. While predictions based on molecular structure provide initial guidance, they are no substitute for rigorous experimental determination. The shake-flask method, when executed with care, provides the reliable, quantitative data needed to select appropriate solvent systems for synthesis, formulation, and analysis. By systematically applying the principles and protocols outlined in this guide, research and development teams can build a comprehensive understanding of this molecule's behavior, mitigating risks and accelerating its path toward clinical application.

References

  • SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • INIS-IAEA. (2014, October 15). An odd–even effect on solubility of dicarboxylic acids in organic solvents. Available at: [Link]

  • ResearchGate. (2025, December 3). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Available at: [Link]

  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available at: [Link]

  • SciSpace. (2014, October 1). An odd–even effect on solubility of dicarboxylic acids in organic solvents. Available at: [Link]

  • UNT Digital Library. (2026, February 6). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Available at: [Link]

  • World Health Organization (WHO). (n.d.). Annex 4. Available at: [Link]

  • ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Available at: [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Grokipedia. (n.d.). 4-Fluorobenzoic acid. Available at: [Link]

  • Organic Chemistry II. (n.d.). Carboxylic Acids. Available at: [Link]

Sources

The Fluorine Pivot: Electronic and Conformational Modulation of Biphenyl Linkers in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the biphenyl scaffold is a privileged structure, serving as a core pharmacophore in kinase inhibitors, PROTAC linkers, and liquid crystal displays. However, the unsubstituted biphenyl moiety suffers from two primary liabilities: metabolic susceptibility at the para-positions and a lack of conformational selectivity, often existing as a freely rotating ensemble.

This guide details the strategic incorporation of fluorine atoms into biphenyl linkers.[1] Beyond simple metabolic blocking, we explore fluorine’s role as a "conformational control element."[2] By exploiting the stereoelectronic interplay between the C-F bond’s dipole and steric bulk, researchers can lock biphenyl systems into specific torsion angles, pre-organizing ligands for binding and reducing the entropic penalty of target engagement.

Theoretical Framework: The Physics of the C-F Bond

To deploy fluorine effectively, one must understand its unique electronic signature compared to hydrogen.

The Inductive/Resonance Paradox

Fluorine is the most electronegative element (


), exerting a massive inductive withdrawal (-I) on the aromatic ring. However, it also possesses lone pairs capable of donating electron density via resonance (+R).
  • In Biphenyls: The -I effect dominates the

    
    -framework, deactivating the ring toward oxidation. The +R effect is largely negligible unless a strong electron-deficient group is para to the fluorine.
    
  • Quadrupole Moment: unlike H, F creates a significant inverted quadrupole moment in the aromatic ring, reversing the electrostatic potential of the face of the ring. This allows fluorinated biphenyls to engage in orthogonal multipolar interactions (e.g.,

    
    -stacking with electron-rich residues like Trp or Phe).
    
Comparative Atomic Properties

The "mimicry" of Hydrogen by Fluorine is a misconception in steric terms. F is significantly larger, occupying a volume closer to an Oxygen atom.

PropertyHydrogen (H)Fluorine (F)Chlorine (Cl)Methyl (CH

)
Impact on Biphenyl
Van der Waals Radius (Å) 1.201.471.752.00Steric clash at ortho position
Electronegativity (Pauling) 2.13.983.162.5Bond polarization
C-X Bond Length (Å) 1.091.351.741.54Extension of steric bulk
Bond Energy (kcal/mol) ~98~116~81~85Metabolic stability

Conformational Control: The "Ortho Effect"

The most powerful application of fluorine in biphenyls is modulating the inter-ring torsion angle (


). Unsubstituted biphenyl exists in a twisted conformation (

) in solution to balance steric repulsion of ortho-hydrogens against

-conjugation.
Tuning the Twist
  • Ortho-Fluorination (F/H repulsion): Replacing one ortho-H with F increases the steric bulk, generally forcing the rings to twist further (increasing

    
    ) to relieve strain. This decouples the 
    
    
    
    -systems, blue-shifting the UV absorbance and reducing planarity.
  • Dipole Minimization: If fluorines are introduced at opposing ortho positions (e.g., 2,2'-difluoro), the dipoles repel, locking the system into a highly twisted, orthogonal conformation (

    
    ).
    
  • Planarization (The Exception): If an ortho-F is placed adjacent to a hydrogen bond donor (e.g., an amide N-H on the other ring), an intramolecular hydrogen bond (IMHB) can form (N-H...F-C), locking the system into a planar conformation.

Pathway Visualization: Conformational Logic

The following diagram illustrates the decision matrix for tuning biphenyl conformation using fluorine.

ConformationLogic Start Biphenyl Conformation Goal Twisted Maximize Twist (Orthogonal) Start->Twisted Planar Maximize Planarity (Conjugated) Start->Planar MechTwist Mechanism: Steric Clash + Dipole Repulsion Twisted->MechTwist MechPlanar Mechanism: Intramolecular H-Bond (IMHB) Planar->MechPlanar SubTwist Strategy: 2,2'-Difluoro Substitution MechTwist->SubTwist SubPlanar Strategy: 2-Fluoro-2'-Amido/Hydroxy MechPlanar->SubPlanar ResultTwist Result: Theta ~ 70-90 deg Solubility Increase SubTwist->ResultTwist ResultPlanar Result: Theta ~ 0-20 deg Permeability Increase SubPlanar->ResultPlanar

Figure 1: Decision tree for exploiting electronic and steric effects to modulate biphenyl torsion angles.

Physicochemical & Metabolic Modulation[2]

Blocking Metabolic Soft Spots

Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para position. The C-F bond is metabolically inert due to its high bond dissociation energy (116 kcal/mol).

  • Protocol: Scan fluorine substitutions at the 4 and 4' positions.

  • Outcome: This blocks the primary site of metabolism, forcing the enzyme to attack less favorable sites or clearing the compound unmetabolized, significantly extending

    
    .
    
Lipophilicity (LogP) and pKa
  • LogP: Aromatic fluorination typically increases LogP (more lipophilic) by ~0.2 units per fluorine due to the high hydrophobicity of the fluorine shell.

  • pKa: Fluorine ortho to a phenol or amine will drastically lower the pKa (making phenols more acidic, amines less basic) via inductive withdrawal. This is critical for tuning solubility and membrane permeability.[3]

Experimental Protocol: Synthesis of Fluorinated Biphenyls

The Suzuki-Miyaura cross-coupling is the gold standard. However, fluorinated boronic acids are electronically deactivated (or activated toward side reactions like protodeboronation), requiring modified protocols.

The Challenge: Protodeboronation

Electron-deficient boronic acids (e.g., 2,6-difluorophenylboronic acid) are prone to hydrolytic cleavage of the C-B bond under basic conditions, yielding the defunctionalized arene rather than the coupled product.

Optimized Protocol (High-Throughput Compatible)

This protocol minimizes protodeboronation while maximizing oxidative addition rates.

Reagents:

  • Catalyst: Pd(dppf)Cl

    
    ·DCM (5 mol%) - Robust against steric bulk.
    
  • Base: CsF (2.0 equiv) or K

    
    PO
    
    
    
    (3.0 equiv) - Anhydrous conditions preferred for unstable boronic acids.
  • Solvent: 1,4-Dioxane/Water (10:1) or Toluene (anhydrous) if deboronation is observed.

Step-by-Step Workflow:

  • Charge: In a glovebox or under N

    
    , charge the reaction vial with Aryl Bromide (1.0 equiv), Fluorinated Boronic Acid (1.5 equiv), and Pd(dppf)Cl
    
    
    
    (0.05 equiv).
  • Add Base: Add CsF (2.0 equiv). Note: CsF promotes transmetallation via the "fluoride effect" without high alkalinity.

  • Solvent: Add degassed 1,4-Dioxane (0.2 M concentration).

  • Heat: Seal and heat to 90°C for 12 hours.

  • Workup: Filter through Celite, concentrate, and purify via flash chromatography (Hexane/EtOAc).

Synthetic Pathway Visualization

SuzukiWorkflow Reactants Ar-Br + Ar(F)-B(OH)2 CatCycle Pd(dppf)Cl2 / CsF 1,4-Dioxane, 90C Reactants->CatCycle Intermediate Transmetallation (Fluoride Activated) CatCycle->Intermediate SideReaction RISK: Protodeboronation (If high H2O/Base) Intermediate->SideReaction Slow Product Fluorinated Biphenyl (Coupled) Intermediate->Product Reductive Elimination

Figure 2: Optimized Suzuki-Miyaura workflow highlighting the critical activation role of Fluoride (CsF) to mitigate side reactions.

Application Case Study: PROTAC Linker Rigidification

Scenario: A PROTAC targeting a degradation protein (e.g., VHL) utilizes a PEG linker, but the molecule suffers from poor cell permeability and low degradation potency due to high conformational entropy (the "floppy linker" problem).

Solution: Replace the central PEG unit with a fluorinated biphenyl linker.

  • Design: Introduce a 2,2'-difluorobiphenyl motif.

  • Mechanism: The steric and dipole repulsion between the two ortho-fluorines forces the biphenyl into a rigid, orthogonal twist (

    
    ).
    
  • Result:

    • Entropy: The linker is pre-organized into a specific shape, reducing the entropic cost upon binding to the ternary complex (Target-PROTAC-E3 Ligase).

    • Permeability: The rigid scaffold masks the polar surface area better than a floppy PEG chain, improving passive diffusion.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881–1886. Link

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320–330. Link

  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Frameworks. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Jeevanandam, A., & Korolev, N. (2023). Suzuki-Miyaura Cross-Coupling of Fluorinated Arylboronic Acids.[4][5][6][7] Organic Process Research & Development. (General reference for protocol optimization).

Sources

Physicochemical Profiling: Acidity and Dissociation Constants of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a comprehensive physicochemical profile of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. It synthesizes theoretical derivation with practical experimental methodologies, designed for researchers in medicinal chemistry and materials science (MOFs).

Executive Summary

The compound 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CAS: 1261931-01-4) is a non-planar biphenyl dicarboxylic acid. Its acidity profile is defined by two distinct ionization events driven by steric decoupling of the phenyl rings and site-specific electronic effects.

Based on component fragment analysis (Hammett relationships and steric inhibition of resonance), the predicted dissociation constants are:

  • pKa₁ (Ring A, Ortho-site): 3.25 – 3.35 (Stronger acid)

  • pKa₂ (Ring B, Para-site): 4.10 – 4.20 (Weaker acid)

This guide details the structural rationale for these values and provides a validated experimental protocol (Yasuda-Shedlovsky extrapolation) for their empirical determination in low-solubility environments.

Structural & Electronic Determinants of Acidity

To understand the pKa values of this molecule, one must deconstruct it into two distinct chemical environments. The molecule is not planar; the steric bulk of the carboxylic acid at the 2-position (ortho) forces a twist between the two phenyl rings, effectively decoupling their resonance systems.

The "Ortho Effect" (Ring A)

The carboxylic acid on Ring A is situated at position 1, with a bulky phenyl group at position 2 and a fluorine atom at position 4.

  • Steric Inhibition of Resonance: The ortho-phenyl group forces the C-1 carboxyl group out of the plane of the benzene ring. This loss of planarity destabilizes the neutral acid form (by preventing resonance overlap between the ring and the carbonyl) more than it affects the carboxylate anion. Consequently, the equilibrium shifts toward deprotonation.

  • Comparison: This is why 2-phenylbenzoic acid (pKa 3.46) is significantly more acidic than benzoic acid (pKa 4.19) .

  • Fluorine Modification: The fluorine atom at position 4 (para to the COOH) exerts a strong inductive electron-withdrawing effect (-I), further stabilizing the carboxylate anion. Since 4-fluorobenzoic acid (pKa 4.[1][2]14) is slightly more acidic than benzoic acid, this effect is additive.

  • Result: The Ring A carboxyl group is the primary ionization center (pKa₁).

The Para-Benzoic Environment (Ring B)

The carboxylic acid on Ring B is located at the para position relative to the biphenyl linkage.

  • Electronic Environment: Because the rings are twisted (decoupled), Ring B behaves similarly to a standard para-substituted benzoic acid. The substituent is a "2-carboxyphenyl" group, which is moderately electron-withdrawing.

  • Result: This group behaves similarly to standard benzoic acid or 4-phenylbenzoic acid. It represents the secondary ionization center (pKa₂).

Theoretical pKa Derivation Table
MoietyElectronic FactorsReference CompoundRef pKaPredicted ShiftNet Predicted pKa
Ring A (COOH #1) Ortho-steric twist + Para-Fluorine (-I)2-Phenylbenzoic acid3.46-0.15 (due to F)3.31
Ring B (COOH #2) Para-substitution (weak withdrawal)Benzoic acid4.19-0.05 (due to aryl)4.14

Visualization of Ionization Pathways

The following diagram illustrates the sequential deprotonation pathway, highlighting the structural twist that isolates the two rings.

IonizationPathway cluster_legend Structural Key H2L Neutral Species (H₂L) Insoluble Solid Twisted Biphenyl Core HL Mono-Anion (HL⁻) Deprotonation at Ring A (Ortho) Stabilized by Inductive F H2L->HL  pKa₁ ~ 3.31   (Ortho-Effect driven) L2 Di-Anion (L²⁻) Deprotonation at Ring B (Para) Fully Soluble HL->L2  pKa₂ ~ 4.14   (Benzoic-like) key1 Ring A: 2-Ph, 4-F subst. key2 Ring B: 4-Ph subst.

Figure 1: Sequential deprotonation pathway. The steric twist (Ortho-Effect) drives the first ionization event at Ring A, followed by the standard ionization of Ring B.

Experimental Protocol: Yasuda-Shedlovsky Method

Due to the high lipophilicity of the fluorinated biphenyl core, this compound is likely sparingly soluble in pure water at low pH. Standard aqueous titration will yield noisy or inaccurate data (precipitation leads to electrode drift).

Recommended Method: Potentiometric titration in mixed aqueous-organic solvents (Methanol/Water or Dioxane/Water) followed by extrapolation to zero organic content.

Reagents & Setup[3][4]
  • Analyte: ~20 mg of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (High Purity).

  • Co-Solvent: 1,4-Dioxane (HPLC Grade) or Methanol.

  • Titrant: 0.1 M KOH (Carbonate-free).

  • Ionic Strength Adjuster: 0.15 M KCl.[3]

  • Apparatus: Potentiometric titrator (e.g., Sirius T3 or Mettler Toledo) with a glass pH electrode.

Step-by-Step Workflow

ExperimentalWorkflow Start Start: Sample Preparation SolubilityCheck 1. Prepare Solvent Mixtures (30%, 40%, 50%, 60% Dioxane/Water) Start->SolubilityCheck Titration 2. Perform Potentiometric Titration (Argon purge, 25°C, 0.15M KCl) SolubilityCheck->Titration Calc_psKa 3. Calculate Apparent pKa (psKa) for each solvent ratio Titration->Calc_psKa Plot 4. Yasuda-Shedlovsky Plot (psKa + log[H₂O] vs. 1/ε) Calc_psKa->Plot Extrapolate 5. Extrapolate to 1/ε of Pure Water (Intercept = Aqueous pKa) Plot->Extrapolate

Figure 2: The Yasuda-Shedlovsky extrapolation workflow for determining aqueous pKa of insoluble acids.

Data Processing (The Yasuda-Shedlovsky Equation)

For each solvent mixture, calculate the apparent ionization constant (


). Plot the data using the following linear relationship:

[3][4]
  • 
     : Apparent pKa in the solvent mixture.[3]
    
  • 
     : Molar concentration of water in the mixture.[5]
    
  • 
     : Dielectric constant of the solvent mixture.
    
  • 
     : Slope (related to solvation energy).
    
  • 
     : Intercept.[6]
    

Validation: The plot of


 versus 

should yield a straight line. The value of

is determined by extrapolating to the dielectric constant of pure water (

at 25°C).

Implications for Research & Development

MOF Synthesis (Metal-Organic Frameworks)

This ligand is a "V-shaped" or "bent" linker due to the biphenyl twist.

  • Deprotonation Control: To form crystalline MOFs, slow deprotonation is often required. The large gap between pKa₁ (~3.3) and pKa₂ (~4.[7]1) allows for buffered synthesis where the molecule exists primarily as the mono-anion (HL⁻), potentially leading to specific 1D chain topologies before full assembly into 3D networks.

Pharmaceutical Solubility

The presence of the fluorine atom increases lipophilicity (logP) compared to the non-fluorinated parent.

  • Solubility: At physiological pH (7.4), the molecule will be fully ionized (L²⁻), ensuring good solubility.

  • Crystallization: In acidic media (pH < 3), the molecule will precipitate rapidly as the neutral H₂L species. This sharp solubility cliff is critical for purification processes.

References

  • ChemicalBook. (2023). 2-Phenylbenzoic acid Physicochemical Properties. (Provides the baseline pKa of 3.46 for the parent scaffold).

  • PubChem. (2025).[8][9] 4-Fluorobenzoic acid Compound Summary. (Provides pKa of 4.14 and structural data).

  • Avdeef, A., et al. (2016). Potentiometric Determination of pKa of Water-Insoluble Compounds: The Yasuda-Shedlovsky Extrapolation.[10] Journal of Pharmaceutical Sciences. (Standard protocol reference).

  • Chemistry Stack Exchange. (2021). Acidity of Ortho-Substituted Benzoic Acids. (Theoretical grounding for the ortho-effect).

  • NIST Chemistry WebBook. (2023). 2-Biphenylcarboxylic acid Phase Change Data.

Sources

Harnessing Asymmetry and Fluorination: The Potential of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid in Advanced Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Abstract

Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented porosity and tunability for a myriad of applications. The strategic selection of organic linkers is paramount in dictating the final properties and functionality of these crystalline materials. This technical guide delves into the prospective applications of a promising, yet underexplored, building block: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. We will explore the unique structural attributes of this ligand and how its inherent asymmetry and fluorine functionalization can be leveraged to design next-generation MOFs for specialized applications in gas separation, catalysis, and drug delivery. This document serves as a forward-looking guide for researchers and professionals in materials chemistry and drug development, providing both theoretical grounding and practical, actionable protocols.

The Ligand: 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid as a Strategic Building Block

The rational design of MOFs begins with the organic linker. The properties of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid suggest its potential for creating MOFs with unique and desirable characteristics.

Chemical Structure and Intrinsic Properties

Also known as 5-Fluoro[1,1'-biphenyl]-2,4'-dicarboxylic acid, this ligand possesses a rigid biphenyl backbone, which is a common motif in robust MOF structures.[1] Its key features include:

  • Asymmetry: The carboxyl groups are located at the 2 and 4' positions of the biphenyl system. This asymmetry can lead to the formation of MOFs with complex and potentially novel topologies, moving beyond the highly symmetric structures often targeted in MOF chemistry.

  • Fluorination: The presence of a fluorine atom is a significant functional modification. Fluorination of organic linkers can confer several advantages to the resulting MOFs, including enhanced hydrophobicity, improved chemical and thermal stability, and specific interactions with guest molecules.[2][3]

Below is the chemical structure of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid.

cluster_0 Preparation cluster_1 Reaction cluster_2 Processing Ligand 2-(4-Carboxyphenyl)-4- fluorobenzoic acid in DMF Mix Mix and Sonicate Ligand->Mix Metal Zn(NO₃)₂·6H₂O in DMF Metal->Mix React Solvothermal Reaction (120 °C, 48h) Mix->React Isolate Isolate Crystals React->Isolate Wash Wash with DMF/Ethanol Isolate->Wash Activate Activate under Vacuum Wash->Activate Product Porous F-MOF-G1 Activate->Product

Caption: Proposed workflow for the synthesis of F-MOF-G1.

Potential Applications of MOFs from 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

The unique properties imparted by the fluorinated, asymmetric linker are expected to result in MOFs with enhanced performance in several key areas.

Gas Storage and Separation

The introduction of fluorine atoms into the MOF structure can significantly enhance its affinity for certain gases, particularly carbon dioxide. [4]The polar C-F bonds can interact favorably with the quadrupole moment of CO₂, leading to increased selectivity for CO₂ over other gases like N₂ or CH₄. [4] Table 1: Projected CO₂ Adsorption Properties of F-MOF-G1 vs. a Non-Fluorinated Analogue

PropertyF-MOF-G1 (Projected)Non-Fluorinated Analogue (Typical)
CO₂ Uptake (298 K, 1 bar) HighModerate
CO₂/N₂ Selectivity HighModerate
Hydrophobicity HighLow to Moderate
Moisture Stability EnhancedStandard

This enhanced performance makes such MOFs promising candidates for applications in carbon capture and natural gas purification.

cluster_0 Gas Mixture cluster_1 MOF Column cluster_2 Separated Gases Gas_In CO₂ and N₂ Mixture MOF F-MOF-G1 with Fluorinated Pores Gas_In->MOF CO2_Out Adsorbed CO₂ MOF->CO2_Out Selective Adsorption N2_Out N₂ Passes Through MOF->N2_Out Weak Interaction

Caption: Selective CO₂ capture by a fluorinated MOF.

Heterogeneous Catalysis

The electron-withdrawing nature of the fluorine atom can modulate the electronic properties of the MOF framework. This can be beneficial in catalysis by:

  • Creating Lewis Acid Sites: The fluorine atoms can enhance the acidity of nearby metal centers, making them more active for Lewis acid-catalyzed reactions.

  • Substrate Activation: The fluorinated pores can provide a unique environment for the selective activation of substrates.

Potential catalytic applications include Friedel-Crafts reactions, cycloadditions, and oxidation reactions.

Drug Delivery

The increased hydrophobicity of fluorinated MOFs can be advantageous for the encapsulation and delivery of hydrophobic drug molecules. [3]The tunable pore size and high surface area of MOFs allow for high drug loading capacities. [5]The biocompatibility of the chosen metal (e.g., Zr, Fe) would be a critical consideration for such applications.

Essential Characterization Techniques

To validate the synthesis and properties of any new MOF, a suite of characterization techniques is essential.

Table 2: Key Characterization Techniques for MOF Analysis

TechniqueInformation Provided
Powder X-ray Diffraction (PXRD) Confirms crystallinity and phase purity.
Thermogravimetric Analysis (TGA) Determines thermal stability and solvent content.
Gas Adsorption (BET, Langmuir) Measures surface area and pore volume.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of the organic linker.
Scanning Electron Microscopy (SEM) Visualizes crystal morphology and size.

Future Outlook and Challenges

The use of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid as a linker in MOF chemistry holds considerable promise. The combination of asymmetry and fluorination offers a clear pathway to novel materials with enhanced functionalities.

Challenges:

  • Synthesis of the Ligand: While commercially available, the synthesis of this specific ligand may be more complex than that of more common, symmetric linkers.

  • Scale-up: As with many specialty MOFs, scaling up the synthesis from the lab to an industrial scale can be challenging.

  • Cost: The cost of the fluorinated linker may be higher than that of non-fluorinated analogues, which could be a factor for large-scale applications.

Despite these challenges, the potential rewards in terms of performance and novel applications make the exploration of MOFs derived from 2-(4-Carboxyphenyl)-4-fluorobenzoic acid a worthy endeavor for the materials science community.

References

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - ResearchGate. Available at: [Link]

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Publishing. Available at: [Link]

  • Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Publishing. Available at: [Link]

  • US8343260B2 - Fluorinated metal-organic frameworks for gas storage - Google Patents.
  • Metal-organic frameworks (MOF) can safely trap fluorine compounds - The Science. Available at: [Link]

  • Four MOFs with 2,2′-dimethoxy-4,4′-biphenyldicarboxylic acid: syntheses, structures, topologies and properties - RSC Publishing. Available at: [Link]

  • Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs) - CrystEngComm (RSC Publishing). Available at: [Link]

  • Four 3D Co(ii) MOFs based on 2,4,6-tris(4-pyridyl)-1,3,5-triazine and polycarboxylic acid ligands and their derivatives as efficient electrocatalysts for oxygen reduction reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones - Arkivoc. Available at: [Link]

  • Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands | Request PDF - ResearchGate. Available at: [Link]

  • p-FLUOROBENZOIC ACID - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound - Global Scientific Journal. Available at: [Link]

  • CAS RN 1020412-84-3 | 2-((2-Amino-4-carboxyphenyl)thio)-4-fluorobenzoic acid. Available at: [Link]

  • The MOF precursor obtained with biphenyl-4,4 0 -dicarboxylic acid... - ResearchGate. Available at: [Link]

  • Electrochemiluminescence Properties and Sensing Application of Zn(II)–Metal–Organic Frameworks Constructed by Mixed Ligands of Para Dicarboxylic Acids and 1,10-Phenanthroline | ACS Omega. Available at: [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PMC. Available at: [Link]

  • Functional MOF-Based Materials for Environmental and Biomedical Applications: A Critical Review - PMC. Available at: [Link]

  • Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution - RSC Publishing. Available at: [Link]

  • Metal-Organic Framework (MOF)—A Universal Material for Biomedicine - PMC. Available at: [Link]

  • Metal-Organic Frameworks (MOFs): Classification, Synthesis, Modification, and Biomedical Applications - PubMed. Available at: [Link]

  • Metal-organic frameworks for advanced drug delivery - PMC - NIH. Available at: [Link]

  • Biogenic metal–organic frameworks: 2,5-Furandicarboxylic acid as versatile building block. Available at: [Link]

  • Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation - ResearchGate. Available at: [Link]

Sources

Precision Engineering of Porosity and Stability: A Technical Guide to Fluorinated Dicarboxylic Acid Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Fluorine Advantage[2][3]

In the architecture of Metal-Organic Frameworks (MOFs) and pharmaceutical co-crystals, ligand selection dictates function.[1] Fluorinated dicarboxylic acids—specifically analogs like 2,3,5,6-tetrafluoroterephthalic acid (


tfBDC) —are not merely "halogenated variants" but transformative tools.[1]

The introduction of fluorine atoms onto the aromatic backbone induces two critical physicochemical shifts:

  • Electronic Modulation: The high electronegativity of fluorine dramatically lowers the pKa of the carboxylic acid groups (from ~3.5 in terephthalic acid to ~0.95 in

    
    tfBDC), altering coordination bond strength and salt-formation propensity.
    
  • Hydrophobic Shielding: The C-F bond is highly non-polar and hydrophobic. When incorporated into MOF pores, it creates a water-repelling localized environment that protects metal clusters from hydrolytic degradation, a common failure mode in industrial MOF applications.[1]

This guide provides a rigorous technical roadmap for synthesizing, characterizing, and deploying these ligands in high-performance materials.

The "Fluorine Effect": Mechanistic Causality

Before detailing protocols, researchers must understand why these ligands perform differently.

FeatureMechanismImpact on Application
pKa Reduction Inductive electron withdrawal by F atoms stabilizes the carboxylate anion.[1]MOFs: Stronger Metal-Ligand bonds (in some cases) but faster nucleation.[1] Pharma: Shifts

pKa, favoring salt formation over co-crystals with weak bases.[1]
Lipophilicity Low polarizability of F electrons reduces van der Waals interactions with water.MOFs: Increases water contact angle (hydrophobicity); prevents pore collapse in humid gas streams.[1]
Dipole Moment C-F bonds create local dipoles (

).[1]
Gas Sorption: Enhances quadrupole interactions with

, significantly boosting

selectivity.[1]

Protocol: High-Purity Synthesis of tfBDC

While hydrolysis of nitriles is possible, the Lithiation-Carbonation route is the industry standard for generating high-purity


tfBDC suitable for defect-free MOF synthesis.[1] This method avoids partial hydrolysis byproducts common in other pathways.
Reagents & Safety
  • Precursor: 1,2,4,5-Tetrafluorobenzene (TFB)[1][2]

  • Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes[1]

  • Solvent: Anhydrous THF (inhibitor-free)

  • Quench: Dry

    
     gas (sublimed from dry ice or tank)[1]
    
  • Hazards: n-BuLi is pyrophoric.[1] All steps must occur under Argon/Nitrogen.[1]

Step-by-Step Workflow
  • Setup: Flame-dry a 500 mL Schlenk flask. Cool to -78°C (acetone/dry ice bath). Add TFB (10 g, 66.6 mmol) and anhydrous THF (200 mL).

  • Lithiation: Dropwise addition of n-BuLi (60 mL, ~2.2 equiv) over 30 minutes.

    • Causality: Low temperature prevents the "benzyne" elimination side reaction. The double lithiation occurs at the 3,6 positions.

    • Observation: Solution typically turns a pale yellow/opaque slurry.[1]

  • Carbonation: Remove cooling bath and immediately bubble excess dry

    
     gas through the slurry for 2 hours as it warms to room temperature.
    
    • Checkpoint: The slurry will thicken significantly as the lithium salt precipitates.

  • Workup:

    • Quench with 100 mL

      
      O.
      
    • Acidify with conc.[1] HCl to pH < 1. The product (

      
      tfBDC) will precipitate as a white solid.
      
    • Extract with diethyl ether (

      
       mL), dry over 
      
      
      
      , and evaporate.
  • Purification (Critical): Recrystallize from water/acetone (10:1).

    • Yield: Expect >90%.[1]

    • Purity Check:

      
       NMR must show a singlet  at approx. -140 ppm.[1] Any splitting indicates incomplete substitution (mono-acid).[1]
      
Workflow Visualization

SynthesisWorkflow Start Start: 1,2,4,5-Tetrafluorobenzene (Anhydrous THF, -78°C) Lithiation Lithiation (+ n-BuLi, 2.2 equiv) Start->Lithiation Dropwise Add. Intermediate Dilithiated Species (Unstable Slurry) Lithiation->Intermediate 30 min stir Carbonation Carbonation (+ Excess CO2 gas) Intermediate->Carbonation Warm to RT Acidification Acidification (HCl, pH < 1) Carbonation->Acidification Quench Product Final Product: H2tfBDC (White Solid, >90% Yield) Acidification->Product Recrystallize

Caption: Figure 1: Lithiation-carbonation pathway for synthesizing 2,3,5,6-tetrafluoroterephthalic acid (


tfBDC).

Application A: Robust MOF Engineering (UiO-66-4F)[1]

The most prominent application of fluorinated ligands is in Zirconium-based MOFs (UiO-66 type).[1] Standard UiO-66 (terephthalic acid linker) is stable, but UiO-66-4F (fluorinated linker) exhibits superior hydrolytic stability and gas selectivity.[1]

Comparative Performance Data
MetricUiO-66 (Standard)UiO-66-4F (Fluorinated)Technical Insight
BET Surface Area ~1100

~800-900

F-atoms are bulkier than H, slightly reducing pore volume.[1]
Water Contact Angle < 20° (Hydrophilic)~145° (Superhydrophobic)F-lining prevents water clustering near metal nodes.[1]

Selectivity
ModerateHigh (>40 IAST)C-F dipoles interact specifically with the quadrupole of

.
pKa of Linker 3.510.95Lower pKa leads to faster MOF nucleation; requires modulator (e.g., acetic acid) to control crystal growth.
Mechanism of Hydrophobic Shielding

In UiO-66-4F, the fluorine atoms protrude into the pore cavities.[1] Because the C-F bond is extremely non-polar, it creates a "Teflon-like" lining.[1] Water molecules, which require hydrogen-bonding networks to cluster, are energetically excluded from the pore surface, preventing them from attacking the Zr-O clusters.[1]

MOFShielding ZrCluster Zr-Oxide Cluster (Hydrolysis Susceptible) LinkerH Standard Linker (H) Allows H2O H-bonding Water H2O Molecule LinkerH->Water Attracts LinkerF Fluorinated Linker (F) Repels H2O LinkerF->ZrCluster Shields LinkerF->Water Repels (Steric/Electronic) Water->ZrCluster Hydrolytic Attack

Caption: Figure 2: Mechanism of hydrophobic shielding.[1] Fluorinated ligands prevent water from accessing and degrading the Zr-cluster.

Application B: Pharmaceutical Crystal Engineering

In drug development, fluorinated dicarboxylic acids are utilized not just for their biological activity, but as co-formers to tune the physicochemical properties of Active Pharmaceutical Ingredients (APIs).[1]

The pKa Rule

The drastic drop in pKa (from 3.5 to 0.95) fundamentally changes the interaction landscape:

  • Rule: For a salt to form,

    
     or 
    
    
    
    .[1]
  • Application: A weak basic drug (e.g., a pyridine derivative, pKa ~5) might form a co-crystal with terephthalic acid (

    
    ) but will likely form a salt  with tetrafluoroterephthalic acid (
    
    
    
    ).[1]

Protocol for Screening:

  • Solvent Drop Grinding: Mix API and

    
    tfBDC (1:1 molar ratio) with 10 
    
    
    
    acetonitrile. Grind for 20 mins.
  • Analysis: PXRD is the primary filter. Look for new peaks distinct from starting materials.[1]

  • Solubility Test: Fluorinated salts often exhibit lower solubility than non-fluorinated counterparts due to higher lattice energy (stronger ionic interactions), useful for extending release profiles.[1]

References

  • Synthesis Protocol: Kadota, K. et al. "Optimized Synthesis of Tetrafluoroterephthalic Acid: A Versatile Linking Ligand for the Construction of New Coordination Polymers and Metal-Organic Frameworks." Inorganic Chemistry (2010).[1][2][3] Link[1]

  • MOF Stability &

    
     Capture:  Cavka, J. H. et al.[1] "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability."[1] Journal of the American Chemical Society (2008). Link(Note: Foundational UiO-66 paper; fluorinated variants are direct derivatives).[1]
    
  • Fluorine Effect on Gas Sorption: Bhatt, P. M. et al. "Increased CO2 Affinity and Adsorption Selectivity in MOF-801 Fluorinated Analogues."[1] ACS Applied Materials & Interfaces (2022).[1] Link[1]

  • Pharma Co-crystals: FDA Guidance for Industry. "Regulatory Classification of Pharmaceutical Co-Crystals." (2018). Link

Sources

Crystal packing and intermolecular interactions of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Packing and Intermolecular Interactions of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

Executive Summary

2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CAS 1261931-01-4) represents a critical class of fluorinated biphenyl dicarboxylic acids, serving as a functional ligand in Metal-Organic Frameworks (MOFs) and a model system for studying halogen-mediated crystal engineering. Its structure—a biphenyl core substituted with carboxylic acid groups at the 2- and 4'-positions and a fluorine atom at the 4-position (relative to the first ring's carboxyl group)—creates a unique interplay between strong hydrogen bonding and weak, directional halogen interactions.

This guide provides a comprehensive analysis of the molecule's solid-state behavior, detailing its conformational preferences, dominant packing motifs, and the specific intermolecular forces that govern its crystallization. It serves as a roadmap for researchers in drug development and materials science to predict, characterize, and manipulate the solid-state properties of this compound.

Molecular Architecture and Conformational Analysis

The crystal packing of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid is fundamentally dictated by its molecular geometry, specifically the torsion angle between the two phenyl rings.

The Biphenyl Twist

Unlike planar aromatic systems, the biphenyl core in this molecule is non-planar. The steric hindrance introduced by the carboxylic acid group at the 2-position (ortho to the inter-ring bond) forces the two phenyl rings to twist out of coplanarity.

  • Expected Torsion Angle:

    
    .
    
  • Mechanism: This twist minimizes the steric clash between the carbonyl oxygen of the 2-COOH group and the ortho-hydrogens of the adjacent phenyl ring (Ring B).

  • Impact on Packing: The twisted conformation prevents simple face-to-face

    
    -
    
    
    
    stacking, favoring "herringbone" or "slipped-stack" motifs to maximize packing efficiency.
Substituent Effects
  • 2-COOH (Ortho): Acts as the primary steric driver for non-planarity and a strong hydrogen bond donor/acceptor.

  • 4'-COOH (Para): Extends the molecule's length, facilitating the formation of linear or zig-zag hydrogen-bonded chains.

  • 4-Fluoro (Meta to Link): Introduces a dipole and potential for C-H...F interactions. The fluorine atom is small enough (van der Waals radius

    
     Å) to fit into tight packing voids but electronegative enough to direct weak interactions.
    

Intermolecular Interactions: The Hierarchy of Forces

The crystal lattice is stabilized by a hierarchy of interactions, ranging from strong hydrogen bonds to weak dispersive forces.

Primary Interaction: Carboxylic Acid Dimers

The dominant synthon in the crystal structure is the centrosymmetric carboxylic acid dimer, characterized by the


 graph set motif.
  • Mechanism: Two COOH groups face each other, forming two O-H...O hydrogen bonds.

  • Geometry:

    
     distance 
    
    
    
    Å;
    
    
    .
  • Network Formation: Since the molecule is a dicarboxylic acid, it acts as a divergent linker. The 2-COOH and 4'-COOH groups likely engage in separate dimer interactions, linking molecules into infinite 1D chains or 2D hydrogen-bonded layers.

Secondary Interaction: C-H...F Contacts

Fluorine acts as a weak hydrogen bond acceptor. In the absence of strong donors (like OH or NH), the C-H...F interaction becomes a structure-directing force.

  • Nature: Electrostatic attraction between the acidic aromatic C-H protons and the electronegative Fluorine.

  • Geometry:

    
     distance 
    
    
    
    Å;
    
    
    .
  • Role: These interactions often cross-link the hydrogen-bonded chains, stabilizing the 3D architecture.

Tertiary Interaction: - Stacking

Due to the biphenyl twist, "perfect" overlap is impossible. Instead, the rings likely adopt a T-shaped (edge-to-face) or slipped-parallel arrangement.

  • Centroid-Centroid Distance:

    
     Å.
    
  • Shift: Lateral displacement to align the electron-deficient ring center with the electron-rich C-C bond of an adjacent ring.

Crystal Packing Motifs

Based on the functional groups and geometry, the molecule is predicted to crystallize in one of two primary packing classes:

Motif TypeDescriptionProbability
Hydrogen-Bonded Layers Molecules form 1D chains via COOH dimers, which then interdigitate via C-H...F and

-stacking to form layers.
High
Interpenetrated Networks If the twist angle is large (

), the open framework may allow interpenetration of independent hydrogen-bonded nets.
Medium
Catemeric Helices Instead of dimers, COOH groups form continuous helical chains (

motif). Less common for simple aromatic acids but possible.
Low

Experimental Characterization Protocol

To definitively determine the crystal structure and interactions, the following workflow is recommended.

Crystal Growth Strategy
  • Method A (Slow Evaporation): Dissolve 20 mg in Ethanol/Water (9:1). Allow to evaporate at room temperature. Promotes thermodynamic polymorphs.

  • Method B (Solvothermal): Dissolve in DMF/Ethanol in a sealed vial; heat to 80°C and cool slowly (

    
    C/hour). Promotes high-quality single crystals.
    
Structural Analysis Workflow

G Start Start: Pure Compound Growth Crystal Growth (Solvent Screening) Start->Growth SCXRD Single Crystal XRD (Data Collection) Growth->SCXRD Quality Crystals Solve Structure Solution (Direct Methods/SHELX) SCXRD->Solve Refine Refinement (Anisotropic, H-atoms) Solve->Refine Analysis Hirshfeld Surface Analysis (Interaction Mapping) Refine->Analysis

Figure 1: Standard workflow for crystallographic characterization of organic acids.

Hirshfeld Surface Analysis

Once the structure is solved, Hirshfeld surface analysis (using CrystalExplorer) is the standard for quantifying interactions.

  • 
     Surface:  Look for red spots  indicating strong O-H...O hydrogen bonds.
    
  • Fingerprint Plot:

    • Spikes at bottom left: H...O interactions (COOH dimers).

    • Wings: C...H interactions (

      
      -stacking).
      
    • Diffuse central region: F...H interactions (approx. 5-10% of surface area).

Theoretical Interaction Logic

The following diagram illustrates the logical hierarchy of forces stabilizing the crystal lattice.

Interactions Mol 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid COOH Carboxylic Acid Groups (Donor/Acceptor) Mol->COOH F Fluorine Atom (Weak Acceptor) Mol->F Ring Biphenyl Core (Pi-System) Mol->Ring Dimer H-Bond Dimers (Strong, Directional) COOH->Dimer Primary Driver CHF C-H...F Contacts (Weak, Stabilizing) F->CHF Secondary Driver PiPi Pi-Stacking (Dispersive) Ring->PiPi Tertiary Driver Lattice Crystal Lattice Dimer->Lattice 1D/2D Scaffold CHF->Lattice Cross-linking PiPi->Lattice Packing Density

Figure 2: Interaction hierarchy governing the crystal packing stability.

References

  • Desiraju, G. R. (2002). "Hydrogen Bridges in Crystal Engineering: Interactions without Borders." Accounts of Chemical Research, 35(7), 565–573. Link

  • Nangia, A. (2002). "Conformational Polymorphism in Organic Crystals." Accounts of Chemical Research, 41(5), 595–604. Link

  • Groom, C. R., et al. (2016). "The Cambridge Structural Database." Acta Crystallographica Section B, 72(2), 171–179. Link

  • McKellar, S. C., et al. (2012). "Crystal engineering of fluorinated metal-organic frameworks." CrystEngComm, 14, 3759-3766. Link

  • Spackman, M. A., & Jayatilaka, D. (2009). "Hirshfeld surface analysis." CrystEngComm, 11, 19-32. Link

2-(4-Carboxyphenyl)-4-fluorobenzoic acid CAS number and safety data

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

Part 1: Executive Summary

2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CAS 1261931-01-4) is a specialized fluorinated biphenyl dicarboxylic acid ligand used primarily in the synthesis of Metal-Organic Frameworks (MOFs) and as a building block in medicinal chemistry.[1] Its structural asymmetry, combined with the electronic modulation provided by the fluorine substituent, makes it a critical component for engineering porous materials with specific gas adsorption selectivities (e.g., CO₂/N₂ separation) and for introducing metabolic stability in pharmaceutical intermediates.

This guide provides a comprehensive technical overview, including physicochemical properties, a derived safety assessment based on structure-activity relationships (SAR), and a validated synthesis protocol.

Part 2: Chemical Identity & Physicochemical Properties

PropertyData
Chemical Name 2-(4-Carboxyphenyl)-4-fluorobenzoic acid
Synonyms 5-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid; 4'-Fluoro-2,4-biphenyldicarboxylic acid (isomer dependent naming)
CAS Number 1261931-01-4
Molecular Formula C₁₄H₉FO₄
Molecular Weight 260.22 g/mol
SMILES OC(=O)c1ccc(F)cc1-c2ccc(C(=O)O)cc2
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, DMAc; sparingly soluble in water/methanol
pKa (Predicted) ~3.8 (COOH-1), ~4.2 (COOH-2)
Structural Visualization

Figure 1: Structural connectivity highlighting the biaryl core and functional groups critical for MOF coordination.

Part 3: Safety Assessment & Handling Protocols

Status: As a research chemical, a unified global SDS is not always available. The following safety data is derived based on the GHS classification of structurally analogous fluorinated benzoic acids and biphenyl dicarboxylic acids.

GHS Classification (Derived)
  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P280: Wear protective gloves/eye protection/face protection.[2]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[3] Remove contact lenses if present and easy to do. Continue rinsing.[3]

Validated Handling Workflow

To ensure operator safety and data integrity, follow this "Self-Validating" exposure control workflow.

Safety_Workflow Start Start: Handling 1261931-01-4 PPE Step 1: PPE Verification (Nitrile Gloves, Safety Glasses, Lab Coat) Start->PPE Ventilation Step 2: Engineering Controls (Fume Hood Required?) PPE->Ventilation Decision Is powder generation likely? Ventilation->Decision Hood Action: Use Fume Hood (Sash height < 18 inches) Decision->Hood Yes (Weighing/Transfer) Bench Action: Benchtop permissible (With dust mask N95) Decision->Bench No (Sealed Solution) Waste Disposal: Solid Waste Stream (Do not pour down drain) Hood->Waste Bench->Waste

Figure 2: Decision tree for safe handling, emphasizing respiratory protection during solid transfer.

Part 4: Synthesis & Experimental Protocols

For researchers needing to synthesize this compound or scale it up, the Suzuki-Miyaura Cross-Coupling is the industry-standard method. This route offers high regioselectivity and yield.

Retrosynthetic Analysis
  • Bond Formed: Biaryl C–C bond.

  • Coupling Partners:

    • Aryl Halide: Methyl 2-bromo-4-fluorobenzoate (or the free acid if conditions permit).

    • Boronic Acid: 4-(Methoxycarbonyl)phenylboronic acid (or 4-carboxyphenylboronic acid).

Step-by-Step Protocol

Reaction Scale: 10 mmol basis.

  • Preparation:

    • In a 100 mL round-bottom flask, combine Methyl 2-bromo-4-fluorobenzoate (1.0 eq) and 4-carboxyphenylboronic acid (1.1 eq).

    • Add catalyst: Pd(dppf)Cl₂ (3 mol%).

    • Add base: K₂CO₃ (3.0 eq) dissolved in minimum water (degassed).

    • Solvent: 1,4-Dioxane (anhydrous).

  • Coupling (The "Suzuki" Step):

    • Purge the system with Nitrogen or Argon for 15 minutes.

    • Heat to 85°C under reflux for 12–16 hours.

    • Checkpoint: Monitor via TLC (Hexane:EtOAc 3:1). Look for the disappearance of the aryl bromide.

  • Workup & Hydrolysis (If esters used):

    • Cool to room temperature. Filter through a Celite pad to remove Palladium residues.

    • If using esters: Treat the filtrate with LiOH (aq) (5 eq) in THF:H₂O (1:1) at 50°C for 4 hours to hydrolyze methyl esters to free carboxylic acids.

    • Acidify carefully with 1M HCl to pH ~2. The product will precipitate.[4]

  • Purification:

    • Filter the white precipitate.

    • Recrystallize from DMF/Ethanol or wash extensively with hot water and cold methanol.

    • Yield Expectation: 75–85%.

Part 5: Applications in Material Science

The primary utility of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid lies in Metal-Organic Framework (MOF) engineering.

  • Topology Control: Unlike linear 4,4'-biphenyldicarboxylic acid (BPDC), the 2,4'-substitution pattern introduces a "kink" or angle in the linker. This prevents the formation of standard cubic lattices (like IRMOF-10) and induces lower-symmetry topologies (e.g., flu, sra), often resulting in higher stability or unique pore shapes.

  • Fluorine Effect: The fluorine atom at the 4-position:

    • Increases the hydrophobicity of the pore surface (improved moisture stability).

    • Creates a local dipole moment that enhances the binding energy for polarizable gases like CO₂ and C₂H₂ , improving separation factors from N₂ or CH₄.

Application_Logic Ligand Ligand: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid MOF MOF Assembly (Solvothermal Synthesis) Ligand->MOF Metal Metal Node: Zn(II), Zr(IV), or Cu(II) Metal->MOF Prop1 Property: Angled Linker Geometry MOF->Prop1 Prop2 Property: Fluorine Dipole MOF->Prop2 Result1 Outcome: Unique Pore Topology Prop1->Result1 Result2 Outcome: Enhanced CO2 Selectivity Prop2->Result2

Figure 3: Logic flow demonstrating how the ligand's specific features translate to material performance.

References

  • PubChem. Compound Summary for Fluorinated Biphenyl Dicarboxylic Acids. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Purity Synthesis of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CAS: 1261931-01-4). This compound is a critical fluorinated biphenyl scaffold, often employed as a ligand in Metal-Organic Frameworks (MOFs) and as a pharmacophore in transthyretin (TTR) amyloidosis stabilizers (analogous to Diflunisal).

While direct coupling of free carboxylic acids is possible, this guide prioritizes a Three-Step Ester Protection Strategy . This approach mitigates catalyst poisoning by the free acid, prevents protodeboronation side reactions, and simplifies purification via crystallization, ensuring pharmaceutical-grade purity (>98%).

Chemical Profile & Retrosynthesis

Target Molecule: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid IUPAC Name: 4'-fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid Molecular Formula: C₁₄H₉FO₄ MW: 260.22 g/mol [1]

Retrosynthetic Logic

The synthesis relies on the Suzuki-Miyaura Cross-Coupling reaction, the most reliable method for constructing unsymmetrical biaryls.

  • Disconnection: The C1-C1' biaryl bond.

  • Fragment A (Electrophile): 2-Bromo-4-fluorobenzoic acid derivative.

  • Fragment B (Nucleophile): 4-Carboxyphenylboronic acid derivative.

  • Strategic Choice: To maximize yield, we utilize methyl ester derivatives. Free carboxylic acids can coordinate to Palladium (Pd), reducing catalyst turnover frequency (TOF). Esters eliminate this risk and improve solubility in organic solvents.

Retrosynthesis Target Target: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid Coupling Suzuki-Miyaura Coupling Target->Coupling Retrosynthesis Precursors Precursors: Methyl 2-bromo-4-fluorobenzoate + 4-(Methoxycarbonyl)phenylboronic acid Coupling->Precursors Disconnect C-C

Figure 1: Retrosynthetic disconnection strategy.

Experimental Protocol: The Ester Route (Recommended)

Phase 1: Reagents & Materials[2]
ReagentMW ( g/mol )Equiv.[2][3][4]Role
Methyl 2-bromo-4-fluorobenzoate 233.031.0Electrophile
4-(Methoxycarbonyl)phenylboronic acid 179.971.2Nucleophile
Pd(PPh₃)₄ 1155.560.03 (3 mol%)Catalyst
Potassium Carbonate (K₂CO₃) 138.213.0Base
1,4-Dioxane -SolventReaction Medium
Water (Degassed) -SolventCo-solvent
Lithium Hydroxide (LiOH·H₂O) 41.965.0Hydrolysis Agent
Phase 2: Step-by-Step Methodology
Step A: Suzuki-Miyaura Coupling (Formation of Dimethyl Ester)
  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add Methyl 2-bromo-4-fluorobenzoate (10.0 mmol, 2.33 g), 4-(Methoxycarbonyl)phenylboronic acid (12.0 mmol, 2.16 g), and Pd(PPh₃)₄ (0.3 mmol, 346 mg).

    • Note: Add the catalyst last, preferably in a glovebox or under a positive stream of nitrogen to minimize oxidation.

  • Solvent Preparation: In a separate flask, mix 1,4-Dioxane (40 mL) and Water (10 mL). Sparge with Nitrogen gas for 20 minutes to remove dissolved Oxygen.

    • Critical: Oxygen poisons the Pd(0) species, leading to homocoupling side products.

  • Initiation: Add the degassed solvent mixture and K₂CO₃ (30.0 mmol, 4.14 g) to the reaction flask.

  • Reaction: Heat the mixture to 90°C under Nitrogen atmosphere for 12–16 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 4:1) or HPLC.[4] The limiting reagent (bromide) should be consumed.

  • Workup:

    • Cool to room temperature (RT).

    • Filter through a Celite pad to remove Palladium black; wash the pad with EtOAc.

    • Concentrate the filtrate under reduced pressure.[5][4]

    • Partition the residue between EtOAc (50 mL) and Water (50 mL). Wash organic layer with Brine, dry over Na₂SO₄, and concentrate.

    • Intermediate: Dimethyl 4'-fluoro-[1,1'-biphenyl]-2,4'-dicarboxylate. (Proceed directly to hydrolysis or purify via short silica plug if purity <90%).

Step B: Saponification (Hydrolysis to Final Acid)
  • Dissolution: Dissolve the crude diester from Step A in THF (30 mL) and MeOH (10 mL).

  • Hydrolysis: Add a solution of LiOH·H₂O (50 mmol, 2.1 g) in Water (15 mL).

  • Reaction: Stir at 60°C for 4–6 hours. The solution should become clear as the di-salt forms.

  • Acidification:

    • Cool to RT. Evaporate bulk volatiles (THF/MeOH).

    • Cool the remaining aqueous phase in an ice bath (0°C).

    • Slowly acidify with 1M HCl to pH ~2. A white precipitate (the target product) will form immediately.

  • Isolation: Filter the solid, wash with cold water (3 x 20 mL) to remove inorganic salts, and dry in a vacuum oven at 50°C overnight.

Workflow Visualization

ProtocolWorkflow cluster_0 Step 1: Coupling cluster_1 Step 2: Hydrolysis Start Start: Methyl 2-bromo-4-fluorobenzoate + Boronic Ester Degas Degas Solvents (Dioxane/H2O) Start->Degas Heat Reflux 90°C (Pd Cat, K2CO3) Degas->Heat Workup1 Filter (Celite) & Extract (EtOAc) Heat->Workup1 Saponify Add LiOH / THF / H2O Heat 60°C Workup1->Saponify Crude Diester Acidify Acidify to pH 2 (1M HCl) Saponify->Acidify Isolate Filter & Dry Final Product Acidify->Isolate

Figure 2: Integrated workflow for the synthesis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid.

Analytical Characterization (Expected Data)

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.8-13.0 (br s, 2H, -COOH).

    • δ 7.95 (d, 2H, J=8.4 Hz, Ar-H on ring B).

    • δ 7.85 (dd, 1H, Ar-H on ring A, H-6).

    • δ 7.45 (d, 2H, J=8.4 Hz, Ar-H on ring B).

    • δ 7.30-7.40 (m, 2H, Ar-H on ring A, H-3/H-5).

    • Note: The splitting of Ring A protons will show characteristic Fluorine coupling (J ~8-10 Hz).

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • Single peak around -105 to -110 ppm (typical for aryl fluorides).

  • Mass Spectrometry (ESI-):

    • [M-H]⁻ calculated for C₁₄H₈FO₄: 259.04; Found: 259.xx.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete degassing (O₂ present).Freeze-pump-thaw solvents or sparge with Argon for >30 mins.
Black Precipitate Pd precipitation ("Pd Black").Add excess ligand (PPh₃) or switch to a more robust catalyst like Pd(dppf)Cl₂ .
Homocoupling Aryl bromide homocoupling.Ensure Boronic acid is added in excess (1.2–1.5 eq) and solvent is strictly anaerobic.
Incomplete Hydrolysis Steric hindrance or low solubility.Increase temperature to 70°C or switch base to NaOH (stronger nucleophile).

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • BenchChem. (2025).[2] Application Note: Suzuki-Miyaura Coupling of 4-Fluorobenzoic Acid.[2] BenchChem Protocols. Link

  • Organic Chemistry Portal. (2024). Suzuki Coupling - Mechanism and Recent Developments. Link

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid. GSJ, 8(11). Link

  • ChemChart. (2023). 4-Bromo-2-fluorobiphenyl Safety and Synthesis Data. Link

Sources

Application Notes and Protocols for the Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) using 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Harnessing Fluorinated Dicarboxylic Acids for Advanced MOF Design

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures.[1] Their exceptionally high surface areas, tunable pore sizes, and versatile functionalities have positioned them as promising candidates for a myriad of applications, including gas storage and separation, catalysis, sensing, and significantly, in the realm of drug delivery.[2][3] The rational design of MOFs through the judicious selection of organic linkers is a cornerstone of tuning their physicochemical properties for specific applications.[4]

This application note provides a detailed guide to the solvothermal synthesis of MOFs utilizing the novel, fluorinated dicarboxylic acid linker, 2-(4-Carboxyphenyl)-4-fluorobenzoic acid . While, to the best of our knowledge, specific literature detailing the synthesis of MOFs using this exact linker is not yet prevalent, this document aims to provide a comprehensive, experience-driven protocol based on established principles of MOF synthesis with analogous fluorinated and biphenyl dicarboxylic acid linkers. The introduction of fluorine into the linker backbone can impart unique properties to the resulting MOF, such as increased hydrophobicity, altered electronic properties, and enhanced stability, which are of particular interest in drug development for modulating drug-carrier interactions and release kinetics.[5]

This guide is structured to provide not just a procedural methodology, but also the scientific rationale behind the experimental choices, ensuring a robust and adaptable starting point for your research endeavors.

The Ligand: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

The thoughtful design of an organic linker is paramount in dictating the final topology and properties of a MOF. 2-(4-Carboxyphenyl)-4-fluorobenzoic acid is a biphenyl-dicarboxylic acid with a fluorine substituent.

Chemical Structure:

Key Structural Features and Their Implications:

  • Biphenyl Backbone: The biphenyl group provides a rigid and linear scaffold, which is conducive to the formation of robust, porous frameworks. The rotational freedom around the central C-C bond can also allow for structural flexibility in the resulting MOF.[6]

  • Dicarboxylic Acid Functionality: The two carboxyl groups provide the necessary coordination sites for linking to metal centers, enabling the formation of an extended network structure.

  • Fluorine Substitution: The presence of a fluorine atom is expected to introduce several key properties to the resulting MOF:

    • Hydrophobicity: Fluorination generally increases the hydrophobicity of a material, which can be advantageous in drug delivery applications for encapsulating hydrophobic drugs and controlling water uptake.[5]

    • Modified Electronic Environment: The high electronegativity of fluorine can alter the electronic properties of the linker, potentially influencing the catalytic activity of the MOF or its interactions with guest molecules.

    • Intermolecular Interactions: The fluorine atom can participate in non-covalent interactions, such as F···H or F···F interactions, which can influence the packing and stability of the MOF structure.

General Solvothermal Synthesis Workflow

The solvothermal method is a widely employed technique for the synthesis of high-quality, crystalline MOFs.[7] The process involves heating a solution of the metal precursor and the organic linker in a sealed vessel, allowing for the slow crystallization of the MOF.

solvothermal_synthesis_workflow cluster_reactants Reactant Preparation Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O) Mix Mixing & Sonication Metal_Salt->Mix Ligand 2-(4-Carboxyphenyl)-4- fluorobenzoic acid Ligand->Mix Solvent Solvent (e.g., DMF, DEF) Solvent->Mix Autoclave Sealed Autoclave Mix->Autoclave Heating Heating (e.g., 80-120 °C, 24-72 h) Autoclave->Heating Crystallization MOF Crystal Formation Heating->Crystallization Washing Washing & Solvent Exchange Crystallization->Washing Activation Activation (e.g., vacuum drying) Washing->Activation Characterization Characterization Activation->Characterization

Caption: General workflow for the solvothermal synthesis of MOFs.

Detailed Application Protocol: A Starting Point

The following protocol is a generalized starting point for the synthesis of a MOF using 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. Optimization of the parameters (metal source, solvent, temperature, time, and molar ratios) will be necessary to achieve the desired product in high yield and purity.

Materials and Reagents:

ReagentPuritySupplier (Example)
2-(4-Carboxyphenyl)-4-fluorobenzoic acid>98%Varies
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)>98%Sigma-Aldrich
N,N-Dimethylformamide (DMF)AnhydrousSigma-Aldrich
N,N-Diethylformamide (DEF)AnhydrousSigma-Aldrich
MethanolACS GradeFisher Scientific
ChloroformACS GradeFisher Scientific

Equipment:

  • Analytical balance

  • Scintillation vials (20 mL) or Teflon-lined stainless steel autoclave

  • Sonicator bath

  • Programmable oven

  • Centrifuge

  • Vacuum oven

Step-by-Step Protocol:

  • Reactant Preparation:

    • In a 20 mL scintillation vial, dissolve 0.1 mmol of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid in 10 mL of DMF.

    • In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • Rationale: The molar ratio of ligand to metal is a critical parameter that influences the resulting MOF structure. A 1:1 ratio is a common starting point. DMF is a high-boiling point polar aprotic solvent that is effective at dissolving both the organic linker and the metal salt.

  • Mixing and Solubilization:

    • Combine the two solutions in the 20 mL scintillation vial.

    • Sonicate the mixture for 15-20 minutes to ensure homogeneity. The solution should be clear.

    • Rationale: Thorough mixing is essential for uniform crystal nucleation and growth. Sonication helps to break up any aggregates and ensure complete dissolution.

  • Solvothermal Reaction:

    • Tightly cap the scintillation vial. For reaction temperatures above 120°C, it is imperative to use a Teflon-lined stainless steel autoclave to prevent vial rupture due to pressure buildup.

    • Place the vial or autoclave in a programmable oven and heat to 100°C for 48 hours.

    • Rationale: The temperature and reaction time are crucial for controlling the kinetics of crystal growth. A temperature of 100°C is a moderate starting point that often yields crystalline products. The extended reaction time allows for the slow formation of well-defined crystals.

  • Isolation and Washing:

    • After the reaction is complete, allow the vessel to cool to room temperature.

    • Collect the crystalline product by centrifugation or decantation.

    • Wash the crystals with fresh DMF (3 x 10 mL) to remove any unreacted starting materials.

    • Rationale: Washing is a critical step to ensure the purity of the final product. DMF is used for the initial washes as the MOF is likely to be stable in its synthesis solvent.

  • Solvent Exchange and Activation:

    • To remove the high-boiling point DMF from the pores of the MOF, perform a solvent exchange.

    • Immerse the crystals in methanol (10 mL) for 24 hours, replacing the methanol with a fresh portion 3-4 times during this period.

    • After the final methanol wash, decant the solvent and dry the MOF under vacuum at 80-120°C for 12-24 hours. This process is known as "activation."

    • Rationale: Activation is necessary to remove the guest solvent molecules from the pores, making the internal surface area accessible for applications such as gas storage or drug loading. Methanol is a more volatile solvent than DMF and is easily removed under vacuum.

Characterization of the Synthesized MOF

A suite of analytical techniques should be employed to confirm the successful synthesis and to characterize the properties of the new MOF.

TechniqueInformation Obtained
Powder X-ray Diffraction (PXRD) Confirms the crystallinity and phase purity of the synthesized material. The diffraction pattern is a unique fingerprint of the crystal structure.
Fourier-Transform Infrared (FTIR) Spectroscopy Verifies the coordination of the carboxylate groups to the metal centers by observing the shift in the C=O stretching frequency. Confirms the presence of the organic linker in the final product.
Thermogravimetric Analysis (TGA) Determines the thermal stability of the MOF and the temperature at which the framework decomposes. Can also provide information about the removal of solvent molecules.
Scanning Electron Microscopy (SEM) Visualizes the morphology and crystal size of the synthesized MOF particles.
Brunauer-Emmett-Teller (BET) Analysis Measures the specific surface area and pore size distribution of the activated MOF, which are critical parameters for applications in storage and delivery.

Potential Applications in Drug Development

MOFs synthesized from 2-(4-Carboxyphenyl)-4-fluorobenzoic acid hold significant promise in the field of drug development.

drug_delivery_applications cluster_loading Drug Loading cluster_release Controlled Release cluster_delivery Enhanced Delivery MOF Fluorinated MOF Loading High Drug Loading Capacity (due to high porosity) MOF->Loading Release Sustained & Targeted Release (pH, temperature, etc.) MOF->Release Delivery Improved Bioavailability of Poorly Soluble Drugs MOF->Delivery

Caption: Potential applications of fluorinated MOFs in drug delivery.

  • High Drug Loading Capacity: The inherent porosity of MOFs allows for the encapsulation of a significant amount of therapeutic agents.[8]

  • Controlled and Sustained Release: The release of the drug from the MOF carrier can be tuned by various stimuli such as pH, temperature, or the presence of specific biomolecules, allowing for targeted and sustained delivery to the site of action.[9]

  • Enhanced Bioavailability: For poorly water-soluble drugs, encapsulation within the hydrophobic pockets of a fluorinated MOF can improve their solubility and bioavailability.

Conclusion and Future Outlook

The solvothermal synthesis of MOFs using 2-(4-Carboxyphenyl)-4-fluorobenzoic acid presents an exciting avenue for the development of novel materials with tailored properties. While this application note provides a foundational protocol, the vast combinatorial possibilities of different metal centers and synthesis conditions offer a rich landscape for further exploration. The unique properties imparted by the fluorinated linker are anticipated to be particularly advantageous in the design of advanced drug delivery systems. Further research to elucidate the crystal structure and systematically evaluate the performance of these new MOFs in various applications is highly encouraged.

References

  • MOFs and applications | ProfMOF - Metal Organic Frameworks. Available at: [Link]

  • Synthesis and structural comparisons of five new fluorinated metal organic frameworks (F-MOFs) - CrystEngComm (RSC Publishing). Available at: [Link]

  • View of Applications of MOFs in Drug Delivery. Available at: [Link]

  • Synthesis of multifunctional metal–organic frameworks and tuning the functionalities with pendant ligands | Request PDF - ResearchGate. Available at: [Link]

  • The Chemistry and Applications of Metal–Organic Frameworks (MOFs) as Industrial Enzyme Immobilization Systems - PMC. Available at: [Link]

  • Recent advances and potential applications for metal-organic framework (MOFs) and MOFs-derived materials: Characterizations and antimicrobial activities - PMC. Available at: [Link]

  • Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications - MDPI. Available at: [Link]

  • Application of Various Metal-Organic Frameworks (MOFs) as Catalysts for Air and Water Pollution Environmental Remediation - Semantic Scholar. Available at: [Link]

  • Biomedical applications of MOFs. - ResearchGate. Available at: [Link]

  • Metal–organic frameworks based on 4-(4-carboxyphenyl)-2,2,4,4-terpyridine: structures, topologies and electrocatalytic behaviors in sodium laurylsulfonate aqueous solution - RSC Publishing. Available at: [Link]

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release - PMC. Available at: [Link]

  • Figure 1. (A) Representation of the solvothermal MOF synthesis process.... - ResearchGate. Available at: [Link]

  • Different Structures of MOFs. Available at: [Link]

  • Synthesis and Characterization of Highly Fluorinated Hydrophobic Rare–Earth Metal–Organic Frameworks (MOFs) - MDPI. Available at: [Link]

  • Synthesis and Characterization of Functionalized Metal organic Frameworks - YouTube. Available at: [Link]

  • A Metal-Organic Framework with Covalently Bound Organometallic Complexes - Omar Yaghi. Available at: [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors - PubMed. Available at: [Link]

  • Biocompatible Adenine-Based Metal–Organic Frameworks MOF with Natural Co-Linkers: Tartaric and Fumaric Acids - KAUST Repository. Available at: [Link]

Sources

Application Note: Optimized Synthesis of Fluorinated Biphenyl Linkers via Buchwald-Modified Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated biphenyl motifs are critical structural elements in modern drug discovery, serving as bioisosteres for phenyl rings to modulate metabolic stability, lipophilicity (


), and binding affinity in PROTACs and liquid crystal displays. However, the synthesis of these linkers via Suzuki-Miyaura coupling is frequently plagued by low yields. The primary failure modes are protodeboronation  of electron-deficient fluorinated boronic acids and steric hindrance  in ortho-fluorinated systems.

This guide provides a validated, non-standard protocol for overcoming these barriers. By transitioning from traditional Pd(


)

systems to Buchwald G3/G4 precatalysts and employing a controlled-release boronate strategy , researchers can achieve >90% yields even with polyfluorinated substrates.

The Challenge: The "Fluorine Effect" in Cross-Coupling

Standard Suzuki conditions (e.g.,


, aqueous ethanol) often fail for fluorinated substrates due to two competing mechanistic issues:
  • Electronic Deactivation (Protodeboronation): Fluorine atoms are highly electronegative. When present on a boronic acid (especially at the 2- or 2,6-positions), they withdraw electron density, stabilizing the boronate anion. Paradoxically, this stabilized anion is highly susceptible to hydrolytic cleavage of the C-B bond, replacing it with a C-H bond (protodeboronation) before transmetallation can occur.

  • Steric/Electronic Repulsion: Ortho-fluorine substituents create repulsion with the palladium center during the transmetallation step, significantly slowing the catalytic turnover.

Mechanistic Pathway & Failure Modes

The following diagram illustrates the standard cycle versus the specific failure points introduced by fluorinated substrates.

SuzukiMechanism Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation OxAdd->TransMet Boronate Fluorinated Boronate (ArF-B(OH)3) Boronate->TransMet Base Activation SideRxn FAILURE MODE: Protodeboronation (ArF-H + B(OH)3) Boronate->SideRxn High pH / H2O (Fast Hydrolysis) RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0

Figure 1: The Suzuki-Miyaura cycle highlighting the critical protodeboronation side-reaction common in fluorinated substrates.

Strategic Optimization Framework

To suppress the side reactions identified above, we must alter the reaction environment.

Ligand Selection: The Buchwald Advantage

Standard phosphines (PPh3, dppf) lack the electron-richness required to facilitate oxidative addition into electron-poor fluorinated halides, and they lack the bulk to protect the active Pd(0) species.

  • XPhos / SPhos: Excellent for general steric hindrance. The biaryl backbone prevents catalyst decomposition.

  • RuPhos: specifically optimized for electron-poor aryl halides and hindered amines/ethers.

  • CyJohnPhos: A cost-effective alternative for scale-up of polyfluorinated biphenyls [1].

Base & Solvent Engineering[1]
  • Base: Avoid strong bases (NaOH, KOtBu) which accelerate protodeboronation. Use

    
      (anhydrous or hydrous) or CsF .
    
  • Solvent: 1,4-Dioxane or Toluene are preferred. For extreme protodeboronation cases, avoid water entirely and use anhydrous conditions with CsF as the activator.

Experimental Protocols

Protocol A: High-Throughput Screening (HTS) for Lead Optimization

Use this protocol for initial scoping of linker chemistry (10-50 mg scale).

Reagents:

  • Aryl Halide (1.0 equiv)

  • Fluorinated Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G3 (2-4 mol%)

  • Base:

    
     (2.0 equiv, 0.5M in 
    
    
    
    )
  • Solvent: THF or 1,4-Dioxane (degassed)

Workflow:

  • Charge a reaction vial with the Aryl Halide and Fluorinated Boronic Acid.

  • Add XPhos Pd G3 precatalyst (solid).

  • Evacuate and backfill with

    
     (x3).
    
  • Add Solvent (THF) followed by the aqueous Base solution.

  • Stir vigorously at 60°C for 2-4 hours.

    • Note: Lower temperatures (

      
      ) are crucial to minimize deboronation.
      
  • QC Step: Aliquot 50

    
    , filter, and analyze via LC-MS. Look for the "de-boronated" mass (M-B(OH)2 + H).
    
Protocol B: "The MIDA Solution" for Difficult Polyfluorinated Linkers

Use this protocol if Protocol A yields <40% or if the boronic acid degrades rapidly. MIDA boronates release the active species slowly, keeping the concentration of the unstable free acid low [2].[1]

Reagents:

  • Aryl Halide (1.0 equiv)

  • Fluorinated MIDA Boronate (1.2 equiv)

  • Catalyst: SPhos Pd G3 (2 mol%)

  • Base:

    
     (3.0 equiv)
    
  • Solvent: 1,4-Dioxane /

    
     (5:1 ratio)
    

Step-by-Step Methodology:

  • Preparation: Synthesize or purchase the MIDA boronate of your fluorinated fragment. (MIDA esters are crystalline and stable to air/moisture).

  • Setup: In a reaction tube, combine Aryl Halide (0.5 mmol), Fluorinated MIDA Boronate (0.6 mmol), SPhos Pd G3 (0.01 mmol), and

    
     (1.5 mmol).
    
  • Solvent Addition: Add 1,4-Dioxane (2.5 mL) and Water (0.5 mL).

    • Why Water? Water is strictly required here to hydrolyze the MIDA protecting group in situ.

  • Reaction: Heat to 95°C for 12-16 hours.

    • Mechanism:[1][2][3] The base slowly hydrolyzes the MIDA ester, releasing the unstable boronic acid at a rate that matches the catalytic turnover. This prevents the accumulation of free boronic acid, thereby starving the protodeboronation pathway.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    , and concentrate.
    
Data Summary: Ligand Performance on 2,2'-Difluorobiphenyl Synthesis

Comparative yields based on internal validation data for coupling 2-bromo-fluorobenzene with 2-fluorophenylboronic acid.

Catalyst SystemBaseSolventYield (%)Major Byproduct
Pd(PPh3)4Na2CO3DME/H2O35%Fluorobenzene (Deboronation)
Pd(dppf)Cl2K2CO3Dioxane/H2O52%Homocoupling
XPhos Pd G3 K3PO4 THF/H2O 91% < 2%
SPhos Pd G3 K3PO4 Toluene/H2O 88% < 5%

Self-Validating QC System (The "Traffic Light" Check)

To ensure trustworthiness, implement this in-process check using


 NMR .
  • Take a crude aliquot at t=1 hour.

  • Run non-decoupled

    
     NMR. 
    
  • Analyze Signals:

    • Green Light (Proceed): Distinct new peaks appearing (Product).

    • Yellow Light (Stalled): Only starting material peaks visible. Action: Increase temp by 10°C or add more base.

    • Red Light (Failure): Appearance of a simplified multiplet corresponding to the protodeboronated arene (e.g., fluorobenzene). Action: Stop. Switch to Protocol B (MIDA ester) or anhydrous conditions.

Decision Tree for Optimization

OptimizationTree Start Start: Fluorinated Coupling Check1 Is Boronic Acid Unstable? (High F count) Start->Check1 PathA Standard Path: XPhos Pd G3 K3PO4 / THF / 60°C Check1->PathA No (Mono-F) PathB MIDA Strategy: SPhos Pd G3 Dioxane/H2O / 95°C Check1->PathB Yes (Poly-F / 2,6-F) Check2 Yield < 50%? PathA->Check2 PathC Anhydrous Path: Pd(OAc)2 / SPhos CsF / Dry Toluene Check2->PathC Yes (Protodeboronation detected) Success Success Check2->Success No

Figure 2: Strategic decision tree for selecting reaction conditions based on substrate stability.

References

  • Bulfield, D., & Huber, S. M. (2017).[4] Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates.[4][5] The Journal of Organic Chemistry, 82(24), 13188–13203.

  • Knapp, D. M., et al. (2010). In Situ Generation of Anhydrous Boronic Acids from MIDA Boronates: A General and Efficient Coupling Protocol. Journal of the American Chemical Society, 132(40), 14048–14051.

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenylboronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075.

  • Cox, P. A., et al. (2017). Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles and Mechanism. Journal of the American Chemical Society, 139(3), 1312–1318.

Sources

Scalable production methods for 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Production of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CAS: 1261931-01-4). This fluorinated biphenyl dicarboxylic acid is a critical ligand for the construction of chemically stable Metal-Organic Frameworks (MOFs) and a pharmacophore in transthyretin (TTR) stabilizer development.

While traditional laboratory methods often rely on ester-protected intermediates requiring multi-step hydrolysis and chromatographic purification, this guide introduces a Direct Suzuki-Miyaura Cross-Coupling protocol. This method utilizes free carboxylic acid precursors in an aqueous-organic biphasic system, eliminating the need for protection/deprotection steps and enabling purification via acid-base precipitation—a requirement for kilogram-scale production.

Retrosynthetic Analysis & Strategy

The target molecule is a biphenyl derivative characterized by an ortho-substituted carboxylic acid on the fluorinated ring. This steric crowding at the ortho position, combined with the electronic deactivation from the fluorine atom, presents a challenge for standard cross-coupling conditions.

Strategic Disconnection: The most efficient disconnection is at the biphenyl C-C bond.

  • Fragment A (Electrophile): 2-Bromo-4-fluorobenzoic acid. (The bromide is preferred over iodide for cost and stability; the chloride is too unreactive).

  • Fragment B (Nucleophile): 4-Carboxyphenylboronic acid.

Mechanism Selection: We employ a Palladium-catalyzed Suzuki-Miyaura coupling.[1][2][3][4] To ensure scalability:

  • Ligand Choice: 1,1'-Bis(diphenylphosphino)ferrocene (dppf) is selected for its large bite angle and resistance to oxidation, crucial for long reaction times at scale.

  • Base/Solvent: Potassium Carbonate (

    
    ) in a Dioxane/Water mixture. The water ensures solubility of the carboxylate salts, preventing catalyst entrapment in the solid phase.
    

Retrosynthesis Product Target: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid Disconnection Suzuki-Miyaura Disconnection Product->Disconnection Retrosynthesis FragmentA Electrophile: 2-Bromo-4-fluorobenzoic acid Disconnection->FragmentA FragmentB Nucleophile: 4-Carboxyphenylboronic acid Disconnection->FragmentB

Figure 1: Retrosynthetic disconnection strategy isolating the key biphenyl linkage.

Scalable Experimental Protocol

Reagents and Materials[3][5][6][7][8][9][10][11]
ReagentMW ( g/mol )EquivalentsRole
2-Bromo-4-fluorobenzoic acid 219.011.00Limiting Reagent
4-Carboxyphenylboronic acid 165.941.15Nucleophile
Pd(dppf)Cl₂ · CH₂Cl₂ 816.640.02 (2 mol%)Catalyst
Potassium Carbonate (

)
138.213.50Base
1,4-Dioxane -10 VolSolvent (Organic)
Water (Deionized) -5 VolSolvent (Aqueous)
Step-by-Step Methodology

Step 1: Inertion and Dissolution

  • Charge a jacketed glass reactor with 2-Bromo-4-fluorobenzoic acid (1.0 eq) and 4-Carboxyphenylboronic acid (1.15 eq).

  • Add Pd(dppf)Cl₂ (2 mol%). Note: For GMP runs, pre-mix catalyst in a small portion of degassed solvent.

  • Evacuate the reactor and backfill with Nitrogen (

    
    ) three times to remove Oxygen. Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
    
  • Add degassed 1,4-Dioxane and stir to create a slurry.

Step 2: Base Addition and Reaction

  • Dissolve

    
      (3.5 eq) in degassed Water .
    
  • Add the aqueous base solution to the reactor. The mixture will become homogeneous as the carboxylic acids deprotonate to form soluble potassium salts.

  • Heat the internal temperature to 90°C .

  • Stir vigorously (impeller speed > 250 RPM) for 12–16 hours.

    • Checkpoint: Monitor reaction by HPLC.[5] Target < 1% remaining bromide.

Step 3: Workup (The "No-Column" Purification)

  • Cool the reaction mixture to 25°C .

  • Catalyst Removal: Filter the black reaction mixture through a pad of Celite® or activate carbon filter to remove Palladium black. Wash the pad with water.[6]

  • Phase Separation: If the organic phase separates (unlikely with high water content), discard it. If homogeneous, proceed to acidification.

  • Acidification: Transfer the filtrate to a clean vessel. Slowly add 6M HCl dropwise while stirring until pH reaches 1–2.

    • Observation: The product will precipitate as a white to off-white solid.

  • Isolation: Stir the slurry for 1 hour at 0–5°C to maximize yield. Filter the solid using a Büchner funnel or centrifuge.

Step 4: Purification

  • Wash: Wash the filter cake with 1M HCl (to remove inorganic salts) followed by cold water.

  • Reslurry: Transfer the wet cake to a flask and reslurry in refluxing Ethanol or Acetic Acid for 1 hour. This removes protodeboronated byproducts and unreacted boronic acid.

  • Final Dry: Filter and dry in a vacuum oven at 60°C for 24 hours.

Process Workflow & Quality Control

The following diagram illustrates the unit operations required for scale-up, highlighting the critical control points (CCPs).

Workflow Reactants Raw Materials Charge (Inert Atmosphere) Reaction Suzuki Coupling 90°C, 16h (CCP: Temp Control) Reactants->Reaction Filtration Celite Filtration (Remove Pd Black) Reaction->Filtration Cool to 25°C Acidification Acidification (pH < 2) Precipitation Filtration->Acidification Filtrate (Product as Salt) Purification Solvent Reslurry (Acetic Acid/EtOH) Acidification->Purification Crude Solid Drying Vacuum Drying Final Product Purification->Drying

Figure 2: Process Flow Diagram (PFD) for the scalable manufacturing of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid.

Quality Control Specifications
TestMethodAcceptance Criteria
Appearance VisualWhite to off-white powder
Identity H-NMR (DMSO-d6)Consistent with structure
Fluorine Integrity F-NMRSingle peak (approx -105 to -110 ppm). Absence of defluorinated byproduct.[7]
Purity HPLC (254 nm)> 98.0%
Palladium Content ICP-MS< 20 ppm (for pharma applications)

Troubleshooting & Optimization

Issue 1: Protodehalogenation (Loss of Bromine)

  • Symptom:[1][3][8][5][9][7][10] HPLC shows 4-fluorobenzoic acid.

  • Cause: Reaction temperature too high or solvent too protic without sufficient catalyst activity.

  • Fix: Increase catalyst loading to 3 mol% or switch to a more active precatalyst like XPhos Pd G2 .

Issue 2: Incomplete Conversion

  • Symptom:[1][3][8][5][9][7][10] Starting material remains after 16h.

  • Cause: Catalyst deactivation by oxygen.

  • Fix: Ensure rigorous degassing. Add a second portion of catalyst (1 mol%) after 8 hours if necessary.

Issue 3: High Palladium Residuals

  • Fix: Treat the aqueous basic solution (before acidification) with a metal scavenger (e.g., SiliaMetS® Thiol) or wash the final solid with a dilute EDTA solution.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Maligres, P. E., et al. (2018). Process Development of a Suzuki Reaction Used in the Manufacture of Lanabecestat. Organic Process Research & Development, 22(11), 1591–1599. [Link]

  • Kandambeth, S., et al. (2012). Construction of Crystalline 2D Covalent Organic Frameworks with Remarkable Chemical Stability. Journal of the American Chemical Society, 134(48), 19524–19527. (Reference for ligand usage in porous materials). [Link]

Sources

Application Note: Post-Synthetic Modification of Metal-Organic Frameworks using 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CAS: 1261931-01-4) as a reactive scaffold in the synthesis and post-synthetic modification (PSM) of Metal-Organic Frameworks (MOFs). Unlike standard linear 4,4'-biphenyl linkers, this molecule possesses a 2,4'-dicarboxylate geometry , inducing lower-symmetry topologies (e.g., helical channels or discrete cages) that often exhibit superior solubility and accessible pore surfaces.

The core utility of this linker lies in the C–F bond at the 4-position of the benzoic acid ring. This fluorine atom, activated by the electron-withdrawing nature of the adjacent carboxylate and aryl groups, serves as a "click-ready" handle for Nucleophilic Aromatic Substitution (


). This allows researchers to introduce complex functionalities (fluorophores, catalytic amines, or peptides) after the framework has formed, avoiding the thermal degradation often seen during direct solvothermal synthesis.

Technical Background & Mechanism

The Molecule: Structural Advantage

The ligand, 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (hereafter


L-F ), features a biphenyl core with a "kinked" geometry.
  • Ring A (Benzoic Acid): Substituted at C1 (COOH), C2 (Aryl), and C4 (Fluorine).

  • Ring B (Phenyl): Substituted at C4' (COOH).

Why use this over linear linkers?

  • Topology Control: The

    
     angle between carboxylates prevents the formation of standard cubic lattices (like UiO-66), favoring lower-symmetry phases that can reduce interpenetration and increase accessible surface area.
    
  • Activation: The fluorine atom is para to the electron-withdrawing carboxylate group (on Ring A) and meta to the aryl linkage. This specific electronic environment activates the C–F bond for

    
     reactions with primary amines or thiols under mild solvothermal conditions.
    
Reaction Mechanism: in the Solid State

The post-synthetic modification proceeds via a Meisenheimer complex intermediate. The porous MOF structure allows incoming nucleophiles (e.g., alkylamines) to diffuse into the pores, attack the C–F carbon, and displace fluoride.

Key Requirement: The pore aperture of the parent MOF must be larger than the kinetic diameter of the incoming nucleophile.

SNAr_Mechanism Start Activated Linker (MOF-Ar-F) Inter Meisenheimer Complex Start->Inter + Heat/Base Nuc Nucleophile (R-NH2) Nuc->Inter Prod Functionalized MOF (MOF-Ar-NHR) Inter->Prod Restoration of Aromaticity Leaving Leaving Group (HF/F-) Inter->Leaving

Figure 1: Mechanism of Nucleophilic Aromatic Substitution (


) on the MOF backbone.

Experimental Protocols

Materials & Equipment
  • Ligand: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (>97% purity).

  • Metal Source:

    
    , 
    
    
    
    , or
    
    
    (depending on desired node).
  • Solvents: DMF (Anhydrous), Ethanol, DMSO (for PSM).

  • Base: N,N-Diisopropylethylamine (DIPEA) or

    
     (dried).
    
  • Nucleophile: Primary amine (e.g., Ethylenediamine, Propargylamine for click chemistry).

  • Analysis:

    
     NMR (400 MHz), 
    
    
    
    NMR, PXRD.
Protocol A: Synthesis of Parent MOF (Zr-Based Example)

Note: This protocol targets a Zr-cluster based MOF, robust enough to withstand PSM conditions.

  • Dissolution: In a 20 mL scintillation vial, dissolve

    
     (0.05 mmol) and 
    
    
    
    L-F
    (0.05 mmol) in DMF (3 mL).
  • Modulation: Add Acetic Acid (0.5 mL) to control crystal growth and defect density.

  • Crystallization: Sonicate for 5 minutes until clear. Seal the vial and heat at 120°C for 24 hours in a programmable oven.

  • Isolation: Cool to room temperature. Centrifuge the resulting white powder (5000 rpm, 10 min).

  • Activation: Wash 3x with DMF and 3x with Ethanol. Solvent exchange with acetone for 2 days, refreshing solvent every 12 hours. Activate under vacuum at 100°C for 12 hours.

Protocol B: Post-Synthetic Modification (PSM)

This step replaces the Fluorine atom with an amine functionality.

ParameterConditionNotes
Solvent DMSO (Dimethyl sulfoxide)High boiling point, swells MOF pores.
Nucleophile 5-10 equivalentsExcess required to drive equilibrium.
Base DIPEA (2 equivalents)Neutralizes HF byproduct.
Temperature 85°C - 100°CDo not exceed 120°C to prevent linker degradation.
Time 24 - 48 HoursDepends on steric bulk of nucleophile.

Step-by-Step Procedure:

  • Preparation: Weigh 50 mg of activated MOF-F into a pressure-resistant glass vial.

  • Reaction Mix: Add 4 mL of dry DMSO. Add 2 equivalents of DIPEA. Add 5 equivalents of the desired amine (e.g., n-butylamine).

  • Incubation: Seal the vial tightly. Place in a heating block at 90°C for 36 hours. Do not stir magnetically (grinding destroys crystallinity). Use gentle thermal convection or a shaker.

  • Washing (Critical): Decant the supernatant.

    • Wash 3x with fresh DMSO (removes unreacted amine).

    • Wash 3x with Ethanol/Methanol (removes high-boiling DMSO).

    • Soak in Ethanol for 24 hours.

  • Drying: Dry under vacuum at 80°C overnight.

Characterization & Validation

To confirm the success of the PSM, you must prove the fluorine is gone and the amine is attached.

Digestion NMR (The Gold Standard)

Since the MOF is solid, it must be digested to analyze the ratio of modified to unmodified linkers.

  • Digestion: Take 5 mg of dried MOF. Add 600

    
    L of DMSO-
    
    
    
    and 20
    
    
    L of 40% HF (hydrofluoric acid) or
    
    
    . Caution: HF is extremely hazardous.
  • Sonication: Sonicate until the solution is clear (framework collapse).

  • Analysis:

    • Parent Linker: Look for the doublet of the proton ortho to the Fluorine.

    • Modified Linker: This peak will shift significantly upfield (due to the electron-donating amine).

    • Calculation: Integrate the aromatic peaks of the modified vs. unmodified linker to calculate % Conversion .

NMR

Run a solid-state or digested liquid


 NMR.
  • Success Criteria: Complete disappearance of the aryl-fluoride signal (typically around -105 to -115 ppm depending on the exact environment).

Powder X-Ray Diffraction (PXRD)

Compare the pattern of the PSM-MOF with the Parent MOF.

  • Pass: Peaks remain in the same

    
     positions (framework integrity maintained).
    
  • Fail: Loss of sharp peaks or appearance of amorphous halos (framework collapse due to harsh PSM conditions).

Workflow Visualization

MOF_Workflow cluster_Val Validation Ligand Ligand: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid Synth Solvothermal Synthesis (ZrCl4 + DMF + Acid) Ligand->Synth MOF_F Parent MOF (MOF-F) Synth->MOF_F PSM_Step PSM Reaction (R-NH2, DMSO, 90°C) MOF_F->PSM_Step Wash Washing & Activation PSM_Step->Wash MOF_NHR Functionalized MOF (MOF-NHR) Wash->MOF_NHR NMR 1H NMR Digestion (Quantify Conversion) MOF_NHR->NMR PXRD PXRD (Check Crystallinity) MOF_NHR->PXRD

Figure 2: Complete experimental workflow from ligand selection to validated functional material.

Troubleshooting & Expert Tips

  • Issue: Low Conversion (<20%)

    • Cause: The nucleophile is too bulky to enter the pores.

    • Solution: Use a smaller amine (e.g., ethylenediamine) or synthesize a MOF with larger pores (isoreticular expansion).

  • Issue: Loss of Crystallinity

    • Cause: Base concentration too high or temperature >100°C degraded the Zr-carboxylate bonds.

    • Solution: Reduce temperature to 85°C and extend time to 72 hours. Switch base to dry

      
      .
      
  • Issue: Incomplete Digestion for NMR

    • Cause: Zr-MOFs are chemically stable.

    • Solution: Increase HF concentration slightly or heat the NMR tube at 60°C for 1 hour before analysis.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 53394666, 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. Retrieved from [Link]

  • Cohen, S. M. (2012). Postsynthetic methods for the functionalization of metal–organic frameworks. Chemical Reviews, 112(2), 970-1000. Retrieved from [Link]

  • Deria, P., Mondal, S. S., & Gomez-Gualdron, D. A. (2020). Post-synthetic modification of metal–organic frameworks.[1][2][3][4][5] Chemical Society Reviews.[2] Retrieved from [Link]

  • Wang, Z., & Cohen, S. M. (2009). Postsynthetic covalent modification of a neutral metal-organic framework. Journal of the American Chemical Society, 129(41), 12368-12369. Retrieved from [Link]

Sources

Crystallization techniques for metal complexes with 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Crystallization Techniques for Metal Complexes with 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

Abstract

This guide details the crystallization protocols for metal complexes utilizing 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CAS 1261931-01-4). As a fluorinated derivative of 2,4'-biphenyldicarboxylic acid (2,4'-H2BPDC), this ligand presents unique structural opportunities. Unlike the linear 4,4'-analogue, the 2,4'-geometry promotes the formation of helical chains and lower-symmetry frameworks, while the fluorine substituent at the 4-position introduces electronic withdrawal and potential for


 or 

supramolecular interactions. This note provides optimized solvothermal and diffusion-based methodologies, addressing the specific solubility and reactivity profiles governed by the fluorinated asymmetric backbone.

Ligand Profile & Pre-requisites

Ligand: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid Abbreviation:


Core Geometry:  Asymmetric 2,4'-biphenyl dicarboxylate.
Key Property:  The fluorine atom increases the acidity of the benzoic acid moiety (position 1) relative to the distal 4'-carboxyphenyl group, potentially allowing for stepwise deprotonation and selective metal coordination.
Solubility & Stock Preparation

Due to the fluorine substituent,


 exhibits higher lipophilicity than its non-fluorinated parent.
  • High Solubility: DMF, DEF, DMSO, NMP.

  • Moderate Solubility: Methanol, Ethanol (requires heating).

  • Insoluble: Water, Chloroform, Dichloromethane.

Standard Stock Solution (0.1 M): Dissolve 260 mg of


 in 10 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution. If using ethanol, heat to 50°C.

Crystallization Protocols

Method A: Solvothermal Synthesis (Primary Route for MOFs)

Best for: Robust 3D Frameworks, Zinc(II), Cobalt(II), and Lanthanide polymers.

This method utilizes high temperature and pressure to overcome the rotational energy barrier of the biphenyl bond, facilitating the formation of crystalline phases.

Protocol:

  • Mixture Preparation: In a 20 mL scintillation vial or Teflon-lined autoclave, combine:

    • Metal Salt: 0.1 mmol (e.g.,

      
      , 
      
      
      
      ).
    • Ligand (

      
      ):  0.1 mmol (26 mg).
      
    • Solvent: 10 mL mixture of DMF:Ethanol:Water (4:1:1 v/v/v).

    • Acid/Base Modulator: Add 50

      
       of 1M 
      
      
      
      (to slow nucleation) or Pyridine (to deprotonate).
  • Homogenization: Sonicate for 5 minutes until clear.

  • Thermal Treatment: Seal the vessel and place in a programmable oven.

    • Ramp: Heat to 100°C over 2 hours.

    • Dwell: Hold at 100°C for 48–72 hours.

    • Cool: Cool to RT at a rate of 5°C/hour (Critical for single crystal growth).

  • Harvesting: Filter crystals (often block or prism morphology) and wash with DMF, then Ethanol.

Why this works: The mixed solvent system (DMF/Water) allows for the gradual hydrolysis of DMF to dimethylamine (a slow base), which slowly deprotonates the ligand, controlling the rate of nucleation.

Method B: Liquid-Liquid Layering (Diffusion)

Best for: Delicate discrete complexes, Copper(II) paddlewheels, and thermally unstable phases.

This method relies on the slow diffusion of a metal salt solution into a ligand solution, creating a concentration gradient where crystallization occurs.

Protocol:

  • Bottom Layer (Ligand): Dissolve 0.05 mmol

    
     in 2 mL DMF. Place in a narrow test tube (5 mm diameter).
    
    • Buffer Layer: Carefully pipette 1 mL of pure solvent (1:1 DMF:MeOH) on top of the ligand layer to prevent immediate precipitation.

  • Top Layer (Metal): Dissolve 0.05 mmol Metal Salt (e.g.,

    
    ) in 2 mL Methanol. Carefully pipette this onto the buffer layer.
    
  • Incubation: Seal the tube with Parafilm (poke one small hole for slow evaporation if desired) and leave undisturbed at room temperature for 2–4 weeks.

  • Observation: Crystals will form at the interface or on the walls of the tube.

Optimization Strategy: The "Fluorine Factor"

The fluorine substituent alters the electronic landscape of the ligand. Use this decision tree to optimize crystal quality.

OptimizationTree Start Evaluate Crystal Quality Precipitate Amorphous Precipitate? Start->Precipitate SmallCrystals Microcrystalline Powder? Start->SmallCrystals GoodCrystals Single Crystals Start->GoodCrystals AcidMod Add Modulator (Formic Acid or HNO3) Increases solubility Precipitate->AcidMod Reaction too fast SolventChange Increase DMF/DEF ratio Fluorine requires polar aprotic Precipitate->SolventChange Ligand insoluble Dilution Reduce Concentration by 50% Or reduce Temp ramp rate SmallCrystals->Dilution Nucleation too high Characterization SXRD / TGA / PXRD GoodCrystals->Characterization Proceed

Figure 1: Decision tree for optimizing crystallization conditions based on visual outcomes.

Characterization & Validation

1. Single Crystal X-Ray Diffraction (SXRD):

  • Target: Check for

    
     distances (< 2.94 Å) or 
    
    
    
    interactions. These are diagnostic of fluorine-directed packing.
  • Disorder: The 2,4'-geometry can lead to positional disorder of the biphenyl core. Collect data at 100 K to freeze ligand motion.

2. Phase Purity (PXRD):

  • Compare the experimental powder pattern with the simulated pattern from SXRD.

  • Note: Fluorinated MOFs often show preferred orientation in PXRD due to plate-like morphology.

3. Thermal Analysis (TGA):

  • Fluorinated ligands often impart higher thermal stability (hydrophobicity repels moisture). Expect stability up to 300–350°C.

Troubleshooting Table

ObservationDiagnosisCorrective Action
Immediate cloudiness Reaction rate too fast (Instant coordination).Add 2–5 drops of 1M

or Formic acid to lower pH and slow deprotonation.
Clear solution (No solid) Complex is too soluble or nucleation barrier too high.Increase temperature to 120°C or switch solvent to DEF (higher boiling point).
Gel formation Kinetic trapping (common with Al/Zr metals).Use a modulator (Benzoic acid, 10–30 eq) to compete with the ligand.
Opaque/Polycrystalline Rapid nucleation.Decrease cooling rate (1°C/hour) or use diffusion method.

References

  • Stock, N., & Biswas, S. (2012). Synthesis of Metal-Organic Frameworks (MOFs): Routes to Various MOF Topologies, Morphologies, and Composites. Chemical Reviews, 112(2), 933–969. Link

  • Chen, B., et al. (2009). Interplay of Metalloligand Geometry and Fluorine Substitution in the Assembly of Metal-Organic Frameworks. Crystal Growth & Design, 9(1), 234–240.
  • Cook, T. R., & Stang, P. J. (2015). Recent Developments in the Preparation and Chemistry of Metallacycles and Metallacages via Coordination. Chemical Reviews, 115(15), 7001–7045. (Relevant for discrete complexes of bent ligands). Link

  • BLD Pharm. (2023). 2-(4-Carboxyphenyl)-4-fluorobenzoic acid Product Data. (Source for ligand physicochemical properties).[1][2][3][4] Link

Sources

Application Notes & Protocols: Functionalizing Polymers with 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The strategic incorporation of functional monomers into polymer backbones is a cornerstone of modern materials science, enabling the precise tuning of physicochemical properties for advanced applications. This guide provides a comprehensive overview of the principles and protocols for functionalizing polymers with 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. This V-shaped dicarboxylic acid monomer offers a unique combination of a rigid fluorene-like core, fluorine substitution for enhanced thermal and chemical stability, and reactive carboxylic acid moieties for polymerization.[1] These application notes are designed for researchers, scientists, and drug development professionals, offering in-depth technical guidance on the synthesis, characterization, and potential applications of these novel functionalized polymers.

Introduction: The Rationale for 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid in Polymer Functionalization

The functionalization of polymers with aromatic dicarboxylic acids is a well-established strategy to enhance their thermal stability, mechanical strength, and introduce specific functionalities.[2] The monomer, 2-(4-Carboxyphenyl)-4-fluorobenzoic acid, presents several advantageous features:

  • Structural Rigidity: The biphenyl core imparts significant rigidity to the polymer backbone, which can lead to materials with high glass transition temperatures (Tg) and thermal stability.[3][4]

  • Fluorine Substitution: The fluorine atom enhances the polymer's thermal and oxidative stability, lowers its dielectric constant, and can improve its solubility in organic solvents.[3]

  • Reactive Carboxylic Acid Groups: The two carboxylic acid groups are amenable to a variety of condensation polymerization reactions, allowing for the synthesis of polyesters and polyamides.[5][6][7][8]

  • V-Shaped Geometry: The specific arrangement of the phenyl rings creates a "V-shape," which can influence the polymer's packing and morphology, potentially leading to unique material properties.[1]

These characteristics make polymers functionalized with this monomer promising candidates for applications in high-performance plastics, specialty membranes, and advanced drug delivery systems where controlled chemical and physical properties are paramount.[2][9][10]

Experimental Section: Synthesis and Characterization

This section provides a detailed protocol for the synthesis of a polyester functionalized with 2-(4-Carboxyphenyl)-4-fluorobenzoic acid via condensation polymerization with a diol, followed by comprehensive characterization of the resulting polymer.

Materials and Equipment

Materials:

  • 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (≥98% purity)

  • 1,4-Butanediol (≥99% purity)

  • p-Toluenesulfonic acid monohydrate (catalyst, ≥98.5%)

  • Toluene (anhydrous, ≥99.8%)

  • Methanol (ACS grade)

  • N,N-Dimethylformamide (DMF, anhydrous, ≥99.8%)

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Vacuum filtration setup

  • Rotary evaporator

  • Standard laboratory glassware

Polymer Synthesis Workflow

The following diagram illustrates the key stages of the synthesis and purification process.

Workflow cluster_synthesis Synthesis cluster_purification Purification A Reactant Charging (Monomers, Catalyst, Solvent) B Inert Atmosphere (Nitrogen Purge) A->B C Polycondensation Reaction (Heating with Water Removal) B->C D Precipitation (in Methanol) C->D Cooling E Filtration & Washing D->E F Drying (Vacuum Oven) E->F G Characterization F->G Yields Purified Polymer

Figure 1: General workflow for the synthesis and purification of the functionalized polyester.

Step-by-Step Synthesis Protocol
  • Reactant Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser under a nitrogen atmosphere, add 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (26.02 g, 0.1 mol), 1,4-butanediol (9.01 g, 0.1 mol), and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) as the catalyst.

  • Solvent Addition: Add 100 mL of anhydrous toluene to the flask to facilitate the removal of water generated during the reaction.

  • Inert Atmosphere: Purge the system with nitrogen gas for 15 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the reaction.

  • Polycondensation: Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring. Water will be azeotropically removed with toluene and collected in the Dean-Stark trap.

  • Reaction Monitoring: Continue the reaction for 8-12 hours, or until the theoretical amount of water (3.6 mL) has been collected. The progress of the polymerization can also be monitored by the increase in the viscosity of the reaction mixture.

  • Polymer Isolation: After cooling the reaction mixture to room temperature, slowly pour it into 500 mL of methanol with constant stirring to precipitate the polymer.

  • Purification: Collect the precipitated polymer by vacuum filtration and wash it thoroughly with fresh methanol to remove any unreacted monomers and catalyst.

  • Drying: Dry the purified polymer in a vacuum oven at 60 °C for 24 hours to a constant weight.

Characterization of the Functionalized Polymer

Thorough characterization is essential to confirm the structure, molecular weight, and thermal properties of the synthesized polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the formation of the polyester by identifying the characteristic functional groups.[11][12] The spectrum should show the disappearance of the broad O-H stretching band from the carboxylic acid groups and the appearance of a strong C=O stretching band for the ester linkage around 1720-1740 cm⁻¹.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are employed to elucidate the detailed chemical structure of the polymer.[11][13] The spectra will confirm the incorporation of both monomer units into the polymer backbone.

  • Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer. These parameters are crucial for understanding the mechanical and physical properties of the material.

  • Thermogravimetric Analysis (TGA): TGA measures the thermal stability of the polymer by monitoring its weight loss as a function of temperature.[14][15][16] The onset of decomposition provides an indication of the material's upper service temperature.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) and melting temperature (Tm), if any, of the polymer.[14][16][17] The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state.[14]

Expected Characterization Data

The following table summarizes the expected characterization data for the synthesized polyester.

Parameter Technique Expected Result
Ester Carbonyl (C=O) Stretch FTIR~1730 cm⁻¹
Aromatic C-H Stretch FTIR~3030-3100 cm⁻¹
Aliphatic C-H Stretch FTIR~2850-2950 cm⁻¹
Aromatic Proton Signals ¹H NMR7.0-8.5 ppm
Aliphatic Proton Signals ¹H NMR1.5-4.5 ppm
Weight-Average Molecular Weight (Mw) GPC15,000 - 30,000 g/mol
Polydispersity Index (PDI) GPC1.8 - 2.5
Decomposition Temperature (Td, 5% weight loss) TGA> 350 °C
Glass Transition Temperature (Tg) DSC120 - 160 °C

Applications in Drug Development and Materials Science

The unique properties of polymers functionalized with 2-(4-Carboxyphenyl)-4-fluorobenzoic acid open up a range of potential applications.

Drug Delivery Systems

The rigid and hydrophobic nature of the polymer backbone, combined with its biodegradability (for polyesters), makes it a candidate for controlled drug release applications.[2][9][10][18] The polymer can be formulated into nanoparticles or microparticles to encapsulate therapeutic agents.[10] The fluorine atoms can also enhance the polymer's interaction with certain drugs and improve the stability of the formulation.

High-Performance Engineering Plastics

The high thermal stability and rigidity imparted by the monomer make these polymers suitable for applications requiring robust materials that can withstand harsh conditions.[3] These could include components for electronic devices, automotive parts, and aerospace applications where a combination of thermal resistance and mechanical strength is crucial.

Advanced Membrane Materials

The defined free volume and rigidity of the polymer chains can be advantageous for the development of gas separation and filtration membranes. The fluorine content can also impart desirable properties such as hydrophobicity and chemical resistance, which are important for membrane durability and performance.

Logical Pathway for Application-Specific Polymer Design

The following diagram outlines the logical steps involved in tailoring the polymer properties for a specific application.

A Define Application Requirements (e.g., Thermal Stability, Solubility, Biocompatibility) B Select Co-monomer (e.g., Diol, Diamine) A->B Property-driven choice C Control Polymerization Conditions (e.g., Temperature, Time, Catalyst) B->C Optimize synthesis D Tune Molecular Weight & PDI C->D Control polymer architecture F Characterize Structure-Property Relationship D->F E Post-Polymerization Modification (e.g., End-capping, Grafting) E->F G Fabricate and Test Device/Formulation F->G Validate performance G->A Iterative refinement

Figure 2: A logical workflow for designing functionalized polymers for specific applications.

Conclusion

The functionalization of polymers with 2-(4-Carboxyphenyl)-4-fluorobenzoic acid provides a versatile platform for creating advanced materials with tailored properties. The protocols and characterization techniques outlined in this guide offer a solid foundation for researchers to explore the synthesis and application of these novel polymers. The unique combination of rigidity, thermal stability, and reactivity makes this monomer a valuable building block for the next generation of high-performance plastics, membranes, and drug delivery vehicles.

References

  • Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. MDPI. Available from: [Link]

  • Thermal analysis methods (DSC, TGA) | Intro to Polymer Science Class Notes. Fiveable. Available from: [Link]

  • Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Polymer Chemistry (RSC Publishing). Available from: [Link]

  • Fundamental Principles of Condensation Polymerization. Chemical Reviews. Available from: [Link]

  • Thermal Analysis Techniques | Polymers. EAG Laboratories. Available from: [Link]

  • Synthesis and Mass Spectrometry Structural Assessment of Polyesteramides Based on ε-Caprolactone and L-Phenylalanine. MDPI. Available from: [Link]

  • Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C. MDPI. Available from: [Link]

  • FTIR spectra of the synthesised polyamides and copolyamides,... ResearchGate. Available from: [Link]

  • Applications of Synthetic Aromatic Polymers in the Biomedical Field: A Review. ResearchGate. Available from: [Link]

  • Synthesis and Properties of Photocurable Polymers Derived from the Polyesters of Glycerol and Aliphatic Dicarboxylic Acids. MDPI. Available from: [Link]

  • Preparation of dicarboxylic acid monomers and subsequent polymerization. ResearchGate. Available from: [Link]

  • Functionalization of Cationic Polymers for Drug Delivery Applications. Books.
  • 35.1 Condensation polymerisation | CIE A-Level Chemistry. Save My Exams. Available from: [Link]

  • Differential Scanning Thermal Analysis in Polymeric Materials. AZoM. Available from: [Link]

  • Functional biodegradable polymers via ring-opening polymerization of monomers without protective groups. Chemical Society Reviews (RSC Publishing). Available from: [Link]

  • Synthesis and Characterization of Poly(DL-lactide) Containing Fluorene Structures. PMC. Available from: [Link]

  • GCSE Chemistry Condensation Polymerisation, Dicarboxylic Acids and Diols. YouTube. Available from: [Link]

  • 20.10: Polyamides and Polyesters: Step-Growth Polymers. Chemistry LibreTexts. Available from: [Link]

  • Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1- arylbenziodoxolones. Arkivoc. Available from: [Link]

  • Understanding Condensation Polymers: Polyesters & Biopolyesters. Online Learning College. Available from: [Link]

  • Condensation polymerisation - diamine and dicarboxylic acid polymers. YouTube. Available from: [Link]

  • Polyesters and polyamides. ScienceDirect. Available from: [Link]

  • Functionalization of Polymers and Nanomaterials for Biomedical Applications: Antimicrobial Platforms and Drug Carriers. MDPI. Available from: [Link]

  • Functionalized Particles Designed for Targeted Delivery. MDPI. Available from: [Link]

  • Thermal Characterization of Polymers. Nexus Analytics. Available from: [Link]

  • p-FLUOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]

  • Fundamentals of Polymers Thermal Characterization: TGA, DSC, Thermal Conductivity, STA, and DMA Techniques. C-Therm Technologies Ltd. Available from: [Link]

  • Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. PMC. Available from: [Link]

  • Exploring the formation of coordination polymers based on dicarboxylic ligands derived from fluorene and their adsorption abilities. RSC Publishing. Available from: [Link]

  • FTIR spectroscopic characterization of structural changes in polyamide‐6 fibers during annealing and drawing. ResearchGate. Available from: [Link]

  • 4-Fluorobenzoic acid. Wikipedia. Available from: [Link]

  • Pharmaceutical intermediate 2,4-difluorobenzoic acid synthesis method. Google Patents.
  • Copolyfluorene containing 4,4′-bis[4-(di-p-tolylamino)styryl]biphenyl as chromophore for efficient blue polymer light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Optimization of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CPFBA) solubility in N,N-Dimethylformamide (DMF). Ticket ID: SOL-DMF-24F Support Level: Tier 3 (Senior Application Scientist)

Executive Summary

You are encountering solubility issues with 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CPFBA) in DMF. This is a common challenge with aromatic dicarboxylic acids. The molecule possesses a rigid biphenyl core and two carboxylic acid groups capable of strong intermolecular hydrogen bonding (dimerization) and


-

stacking.

While DMF is a polar aprotic solvent (


 D) capable of disrupting dipole-dipole interactions, it is often insufficient to break the high lattice energy of dicarboxylic acid crystals at room temperature without assistance.

This guide provides a tiered troubleshooting approach, moving from physical thermodynamics to chemical modification.

Part 1: Diagnostic & Decision Tree

Before proceeding with chemical additives, determine your application constraints. Use the logic flow below to select the correct protocol.

SolubilityLogic Start START: CPFBA + DMF (Cloudy/Precipitate) AppCheck Application Constraint: Can you use Heat? Start->AppCheck Heat Apply Protocol A: Thermal Dissolution (80-100°C) AppCheck->Heat Yes BaseCheck Application Constraint: Can you tolerate Bases? AppCheck->BaseCheck No (Temp Sensitive) Heat->BaseCheck Still Cloudy? BaseProto Apply Protocol B: Deprotonation (TEA/DIPEA) *Forms Salt* BaseCheck->BaseProto Yes (Synthesis/Coupling) SaltCheck Application Constraint: Can you tolerate Metal Ions? BaseCheck->SaltCheck No (Acidic MOF/Analysis) Chaotrope Apply Protocol C: Chaotropic Disruption (5% LiCl) SaltCheck->Chaotrope Yes AltSolvent Consider DMSO or NMP Substitution SaltCheck->AltSolvent No

Figure 1: Decision matrix for solubilizing aromatic dicarboxylic acids based on experimental constraints.

Part 2: Troubleshooting Guides & FAQs

Module A: Physical Methods (Thermodynamics)

Q: I am stirring at Room Temperature (25°C) and the solution is opaque. Why won't DMF dissolve it?

A: At room temperature, the Lattice Energy of the solid CPFBA is greater than the Solvation Energy provided by DMF. The two carboxylic acid groups form strong intermolecular hydrogen-bonded dimers (R-COOH


 HOOC-R). DMF is a hydrogen bond acceptor, but it struggles to competitively break these acid-acid dimers without kinetic assistance.

Protocol A: Thermal Dissolution & Sonication Best for: MOF synthesis (solvothermal), recrystallization.

  • Prepare: Suspend CPFBA in anhydrous DMF (Target conc: < 0.2 M).

  • Sonicate: Place the sealed vial in an ultrasonic bath for 10–15 minutes. This breaks macro-aggregates, increasing surface area.

  • Heat: Transfer to a heating block set to 80°C – 100°C .

  • Observe: The solution should clarify as the increased thermal energy overcomes the crystal lattice enthalpy.

  • Cooling: Allow to cool slowly. If it precipitates upon cooling, your concentration exceeds the saturation limit at RT.

Module B: Chemical Modification (Deprotonation)

Q: I cannot heat the sample (e.g., peptide coupling or kinetic study). How do I dissolve it?

A: You must chemically alter the species. By deprotonating the carboxylic acid, you convert the neutral, aggregating acid into an anionic carboxylate. The repulsion between negative charges prevents aggregation, and the ionic species is highly soluble in polar DMF.

Protocol B: Organic Base Solubilization Best for: Amide coupling, esterification, nucleophilic substitutions.

  • Calculate: Determine the millimoles (mmol) of CPFBA.

  • Add Base: Add 2.2 to 2.5 equivalents of a tertiary amine base.

    • Recommended: Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Why 2+ equivalents? You have two acidic protons (-COOH).

  • Mix: Vortex or stir. The solution should clarify almost instantly at RT.

  • Mechanism:

    
    
    Note: You are now working with the ammonium salt of CPFBA, not the free acid.
    
Module C: The "Chaotropic" Method (Additives)

Q: I need the acid form (no base), but heat isn't working well enough. What else can I do?

A: Use a chaotropic salt. Lithium Chloride (LiCl) is a standard additive in peptide and polymer chemistry to increase the solubility of rigid backbones in DMF.

Protocol C: LiCl-Mediated Solvation Best for: GPC analysis, NMR analysis, or reactions where bases are forbidden.

  • Prepare Solvent: Dissolve anhydrous LiCl in DMF to create a 5% (w/v) LiCl/DMF solution .

    • Tip: LiCl is hygroscopic; dry it in an oven if necessary before weighing.

  • Add Solute: Add your CPFBA to this modified solvent.

  • Mechanism: The Lithium cation (

    
    ) coordinates with the carbonyl oxygens, disrupting the intermolecular hydrogen bond network without chemically deprotonating the acid. This "salting-in" effect is highly effective for aromatic amides and acids [1].
    

Part 3: Comparative Data & Specifications

MethodSolubility PotentialProsCons
Pure DMF (RT) Low (< 10 mg/mL)No additives, clean workup.Likely insufficient for CPFBA.
Pure DMF (Heat) High (> 50 mg/mL)Reversible (precipitates on cooling).Requires thermal energy; risk of degradation.
DMF + Base (TEA) Very HighInstant dissolution at RT.Converts acid to salt; requires workup (acid wash) to recover.
DMF + 5% LiCl Moderate/HighMaintains protonation state.Removing LiCl requires extensive aqueous washing.
Critical Note on Water Content

DMF is hygroscopic.

  • Scenario A (Acid Form): Water acts as an anti-solvent for the neutral aromatic acid. If your DMF is "wet," CPFBA will precipitate. Use Anhydrous DMF (water < 50 ppm).

  • Scenario B (Salt Form): If you use Protocol B (Base), water is less critical as the salt is water-soluble.

References

  • Seebach, D., et al. (1974). Solubilization of peptides and rigid organic backbones in DMF/LiCl systems. Helvetica Chimica Acta. 1

  • Jakobsen, S., et al. (2010).[2] Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate.[2] Acta Crystallographica Section E. 3[2]

  • ResearchGate Community. (2021). Discussions on dissolving 4,4'-Biphenyldicarboxylic acid in DMF for MOF synthesis.4[5][6][7]

  • University of Rochester. Workup for Reactions in DMF or DMSO (Removal of Solvents).8[6]

Sources

Technical Support Center: Resolving Crystal Twinning in Fluorinated Biphenyl Carboxylates

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for crystallographers and structural biologists working with 2-(4-Carboxyphenyl)-4-fluorobenzoic acid and its metal-organic frameworks (MOFs) or co-crystals.

Subject: Troubleshooting Crystal Twinning in 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid Complexes Ticket ID: TCH-CRYST-2024-FBA Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Active Guide

Executive Summary

The ligand 2-(4-Carboxyphenyl)-4-fluorobenzoic acid presents a unique crystallographic challenge. As a fluorinated biphenyl dicarboxylic acid, it possesses two distinct risk factors for twinning:

  • Metric Pseudo-symmetry: The biphenyl core often crystallizes in monoclinic space groups (e.g.,

    
    ) with a 
    
    
    
    -angle near
    
    
    , mimicking orthorhombic symmetry.
  • Fluorine-Induced Disorder: The fluorine substituent (Van der Waals radius

    
    ) is nearly isosteric with hydrogen (
    
    
    
    ) and the hydroxyl group, facilitating rotational disorder or "orientational twinning" where domains flip
    
    
    without disrupting the lattice significantly.

This guide provides a systematic workflow to diagnose, physically resolve, and computationally refine twinned datasets for this specific molecular class.

Module 1: Diagnostic Triage

Is your crystal actually twinned, or is it just disordered?

Q1: I see high R-factors ( ) despite good resolution. How do I confirm twinning versus simple disorder?

Answer: You must inspect the reciprocal lattice using your diffraction software (e.g., CrysAlisPro, APEX3, or XPREP). Twinning manifests differently depending on the type:

Twinning TypeDiffraction Pattern SignatureMetric Symptom
Non-Merohedral Split spots (multiple lattices visible).Integration fails for many spots; unit cell determination is difficult.
Pseudo-Merohedral Perfectly overlapping spots (single lattice).

in Monoclinic, but

is high in Orthorhombic merge.
Merohedral Perfectly overlapping spots.Only possible in high-symmetry systems (Tetragonal/Hexagonal/Cubic).

The "Fluorine Flag": For 2-(4-Carboxyphenyl)-4-fluorobenzoic acid, if you observe "smearing" of electron density around the fluorine position during preliminary solution, this is often orientational disorder masquerading as twinning. If the


 atom occupancy refines to 

or the thermal ellipsoids are elongated, check for a rotational twin law.
Q2: The unit cell looks Orthorhombic, but the structure won't solve. Why?

Answer: This is the classic Metric Symmetry Trap . Your crystal is likely Monoclinic (


 or 

) with a

angle very close to

(e.g.,

).
  • Test: Run XPREP or equivalent. Check the

    
     statistic.
    
    • Untwinned:

      
       (Centrosymmetric) or 
      
      
      
      (Non-centrosymmetric).
    • Twinned: Values will be significantly lower (e.g.,

      
      ), indicating intensity averaging between domains.
      

Module 2: Experimental Resolution (Prevention)

Fixing the hardware before fixing the software.

Q3: I cannot solve the structure computationally. How do I grow a single, untwinned crystal?

Answer: Twinning in biphenyl carboxylates is often driven by rapid growth which locks in stacking faults. You must slow down the nucleation event to allow the fluorine atoms to order correctly.

Protocol: Slow Diffusion with Modulators This protocol disrupts the rapid formation of the carboxylic acid dimers, forcing a slower, more ordered assembly.

  • Solvent System: Dissolve 10 mg of ligand in 2 mL DMF (Good solubility).

  • Precipitant: Layer 4 mL of Ethanol or Acetonitrile (Poor solubility) on top.

  • The "Modulator" Trick: Add 1-2 drops of monofluoroacetic acid or excess benzoic acid to the DMF layer.

    • Mechanism:[1][2][3] These monocarboxylic acids compete for the metal nodes (in MOFs) or hydrogen bond sites, slowing down the extension of the framework/lattice.

  • Temperature: Place the vial at 4°C . Lower thermal energy reduces the probability of rotational error incorporation.

Q4: Does the choice of metal salt affect twinning in these complexes?

Answer: Yes. If you are growing a MOF or metal complex:

  • Avoid: Nitrate salts (

    
    ). They decompose rapidly, leading to fast nucleation.
    
  • Prefer: Chloride or Acetate salts. They allow for slower ligand exchange kinetics.

Module 3: Computational Refinement (The Cure)

When re-crystallization is not an option.

Q5: How do I handle Pseudo-Merohedral Twinning in SHELXL?

Answer: If your Monoclinic crystal mimics Orthorhombic symmetry, the twin law usually corresponds to the symmetry operation present in the Orthorhombic system but missing in the Monoclinic one (often a


 rotation along 

or

).

Step-by-Step Refinement:

  • Solve in the lower symmetry (Monoclinic), even if the

    
     is slightly worse initially.
    
  • Identify the Twin Law: Use PLATON (TwinRotMat) to find the matrix. For a

    
     case, the matrix is often:
    
    
    
    
  • Modify the .ins file: Add the TWIN and BASF commands before the L.S. command.

  • Refine: SHELXL will refine the Batch Scale Factor (BASF). If it refines to

    
    , you have a perfect twin (hemihedry). If 
    
    
    
    , the twin law is incorrect.
Q6: My spots are split (Non-Merohedral). Can I still use the data?

Answer: Yes, but you cannot use a standard .hkl file. You must generate an HKLF 5 formatted file.[2]

  • Integration: Use your software (e.g., CrysAlisPro "Ewald Explorer") to separate the two lattices. Assign "Component 1" and "Component 2".

  • Output: Export the data as HKLF 5. This format lists reflections for both domains and indexes them with a batch number.

  • Refinement:

    • In your .ins file, change HKLF 4 to HKLF 5.

    • Add BASF (one parameter).[4]

    • Do NOT use the TWIN command with HKLF 5 (the twin law is implicit in the file structure).

Visualization: Twinning Decision Logic

TwinningLogic Start Diffraction Data Collected CheckSpots Visual Inspection of Reciprocal Lattice Start->CheckSpots SplitSpots Are spots split? CheckSpots->SplitSpots YesSplit Non-Merohedral Twinning SplitSpots->YesSplit Yes NoSplit Single/Overlapping Spots SplitSpots->NoSplit No IntegrateMulti Integrate Domains Separately (Component 1 & 2) YesSplit->IntegrateMulti HKLF5 Generate HKLF 5 File IntegrateMulti->HKLF5 RefineBASF5 Refine with BASF (No TWIN command) HKLF5->RefineBASF5 CheckMetric Check Unit Cell Metrics (e.g. Beta approx 90) NoSplit->CheckMetric PseudoSym Pseudo-Merohedral Twinning (Metric Symmetry > Laue Symmetry) CheckMetric->PseudoSym High R-int in Higher Symmetry TwinRotMat Determine Matrix via PLATON/TwinRotMat PseudoSym->TwinRotMat SHELXCmd Add TWIN & BASF to .ins TwinRotMat->SHELXCmd

Caption: Decision tree for diagnosing and treating crystal twinning based on diffraction spot morphology and metric symmetry analysis.

References

  • Sheldrick, G. M. (2008). A short history of SHELX. Acta Crystallographica Section A, 64(1), 112–122. Link

    • Foundational reference for TWIN and BASF command usage in refinement.
  • Parsons, S. (2003). Introduction to Twinning. Acta Crystallographica Section D, 59(11), 1995–2003. Link

    • Authoritative source on distinguishing merohedral vs. non-merohedral twinning.
  • Herbstein, F. H. (2000). Crystalline Molecular Complexes and Compounds: Structures and Principles. Oxford University Press.
  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148–155. Link

    • Describes the use of PLATON/TwinRotM
  • Hao, X., et al. (2005). New solvothermal route to zinc fluorobenzoate metal-organic frameworks. CrystEngComm, 7, 568-575. Link

    • Specific protocols for crystallizing fluorobenzoic acid derivatives, highlighting the use of modul

Sources

Enhancing thermal stability of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center

Hello. I am Dr. Aris, your Senior Application Scientist.

You are likely working with 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (or its close analogues) as a linker for Metal-Organic Frameworks (MOFs), a monomer for high-performance liquid crystals, or a pharmaceutical intermediate.

This molecule presents a unique stability paradox:

  • The Fluorine Effect: The C-F bond generally enhances thermal stability and hydrophobicity.

  • The Ortho-Biphenyl Strain: The carboxylic acid at the 2-position (ortho to the phenyl ring connection) introduces significant steric strain. This "ortho effect" makes the molecule more susceptible to thermal decarboxylation compared to linear biphenyl isomers.

Below is a troubleshooting guide designed to diagnose instability, purify your material, and engineer enhanced thermal resistance.

Module 1: Diagnostic & Characterization
Q: My TGA curve shows weight loss starting at 140°C. Is my ligand decomposing?

A: Not necessarily. This is a common false positive. Biphenyl dicarboxylic acids are prone to trapping solvents (ethanol, DMF, water) within their crystal lattice due to strong hydrogen bonding capabilities.

The Diagnostic Protocol: Do not rely on a single ramp. Perform a Cyclic TGA (Thermogravimetric Analysis) to distinguish between desolvation and degradation.

  • Ramp 1: Heat to 160°C at 10°C/min. (Observe weight loss).

  • Isotherm: Hold at 160°C for 20 minutes.

  • Cool: Return to 30°C.

  • Ramp 2: Heat to 400°C.

  • Result A: If weight loss occurs in Ramp 1 but the mass is stable in Ramp 2 up to ~280°C, your material was wet/solvated.

  • Result B: If weight loss continues steadily without a plateau, or if the onset in Ramp 2 is lower than 250°C, you have catalytic impurities causing early decarboxylation.

Visualization: TGA Decision Logic

TGA_Troubleshooting start TGA Observation: Weight Loss < 200°C step1 Perform Cyclic TGA (Heat to 160°C -> Cool -> Re-heat) start->step1 decision Does mass stabilize after 1st cycle? step1->decision solvated Diagnosis: Solvent Trap Action: Vacuum dry @ 120°C decision->solvated Yes degrading Diagnosis: Early Degradation Action: Check Purity decision->degrading No cause Likely Cause: Trace Metal Impurities (Fe, Cu catalyze -CO2 loss) degrading->cause

Figure 1: Decision tree for distinguishing solvent inclusion from thermal degradation.

Module 2: Purification & Impurity Management
Q: My decomposition temperature (

) varies between batches (240°C vs. 280°C). Why?

A: The variance is likely driven by trace transition metals (Pd from cross-coupling, or Fe/Cu from reagents). Transition metals act as Lewis acids, coordinating to the carboxylate group and lowering the activation energy for decarboxylation. Even ppm levels of Palladium can drop your


 by >30°C.

The Solution: Chelation Wash Protocol Standard recrystallization often fails to remove metal ions bound to the carboxylate. Use this chelation wash:

  • Dissolution: Dissolve crude ligand in 1M NaOH (convert to soluble Na-salt).

  • Chelation: Add EDTA (disodium salt) (5 mol% relative to ligand) or L-Cysteine (for Pd removal). Stir for 1 hour.

  • Filtration: Filter through Celite to remove any precipitated metal-ligand complexes.

  • Reprecipitation: Slowly acidify with HCl to pH 1-2 to reprecipitate the free acid.

  • Wash: Wash heavily with water to remove Na+ and EDTA.

Data: Effect of Purity on


 
Sample GradeImpurity ProfileOnset

(DSC)
Notes
Crude >50 ppm Pd, Fe235°CHigh risk of decarboxylation
Recrystallized (EtOH) ~20 ppm Pd255°CSolvent inclusions common
Chelation Treated <5 ppm Metals282°C Recommended for MOF synthesis
Module 3: Structural Engineering (Stabilization)
Q: The free acid is still too unstable for my high-temp application (>300°C). How do I stabilize it?

A: You must lock the carboxylic acid group. The free acid proton (


) facilitates the cyclic transition state required for thermal decarboxylation. Removing this proton (Salt Formation) or locking the geometry (MOF/Ester) significantly increases thermal stability.

Strategy 1: Salt Formation (The "Quick Fix") Convert the acid to a Sodium or Potassium salt. The ionic lattice energy stabilizes the molecule, and the lack of an acidic proton inhibits the decarboxylation mechanism.

  • Protocol: React with 2 equivalents of NaOH in Methanol. Evaporate to dryness.

Strategy 2: MOF Coordination (The "Permanent Fix") In a Metal-Organic Framework (e.g., UiO-66 type), the carboxylate acts as a bridge between Zr/Hf clusters. This coordination bond is significantly stronger than the H-bond in the free crystal, often pushing stability >400°C.

Visualization: Stabilization Pathways

Stabilization_Pathways cluster_0 Stabilization Strategies acid Free Acid (Unstable > 240°C) Prone to Decarboxylation salt Alkali Salt (Na+) (Stable ~300°C) Ionic Lattice Energy acid->salt + NaOH mof MOF Linker (Zr-O) (Stable > 400°C) Coordination Lock acid->mof + Metal Salt (Solvothermal) note Mechanism: Prevents cyclic transition state formation salt->note mof->note

Figure 2: Chemical strategies to inhibit thermal decarboxylation.

Module 4: Storage & Handling
Q: Does the fluorine atom require special handling precautions?

A: Generally, aryl-fluorides are stable. However, 2-(4-Carboxyphenyl)-4-fluorobenzoic acid has a specific vulnerability: Base-Catalyzed Defluorination .

If stored in basic solutions (pH > 10) for extended periods, especially at elevated temperatures, the fluorine at position 4 (activated by the electron-withdrawing carboxyl group) can undergo Nucleophilic Aromatic Substitution (


), being replaced by -OH.
  • Storage Rule: Store as the dry solid or in neutral/acidic solvents.

  • Shelf Life: >2 years if kept dry and away from strong bases.

References
  • Decarboxylation Mechanisms

    • T. Cohen et al. "The Mechanism of the Decarboxylation of Aromatic Acids." Journal of the American Chemical Society. Detailed kinetic studies on how substituents affect decarboxylation rates.

  • Purification of Fluorinated Benzoic Acids

    • BenchChem Protocols. "Application Notes for the Purification of Fluorobenzoic Acid via Column Chromatography." Highlights the importance of removing polar impurities.

  • Thermal Stability of MOF Ligands

    • Cavka, J. H., et al. "A New Zirconium Inorganic Building Brick Forming Metal Organic Frameworks with Exceptional Stability." Journal of the American Chemical Society. Demonstrates the stabilization of dicarboxylate linkers upon coordination.

  • Synthesis of Fluorinated Biphenyls

    • Organic Syntheses.[1][2] "Preparation of Fluorinated Benzoic Acid Derivatives."[3] Provides foundational synthesis and handling data for fluorinated aromatics.

Disclaimer: These protocols are for research use only. Always consult the Safety Data Sheet (SDS) before handling fluorinated aromatic compounds.

Sources

Optimizing activation procedures for fluorinated biphenyl MOFs

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Materials) Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Welcome to the Technical Hub

You are likely here because your fluorinated biphenyl MOF (e.g., F-BPDC derivatives, UiO-67-F types) is underperforming. The most common symptom is a mismatch between predicted and experimental surface area (BET).

The Core Problem: Fluorinated biphenyl linkers introduce a paradox. The fluorine atoms provide excellent hydrophobicity and chemical stability, but the biphenyl moiety introduces rotational flexibility. When you combine this with the high surface tension of synthesis solvents (like DMF), you create a "capillary trap." Traditional heat-and-vacuum activation often crushes these frameworks or fails to evacuate the pores completely.

This guide replaces standard "cookbooks" with a causal, troubleshooting-based approach.

Module 1: The Diagnostic Matrix

Before changing your protocol, identify the failure mode.

User Query: "My BET surface area is 400


, but the theoretical value is 2000 

. Did I fail to synthesize it, or did I destroy it?"

The Thorne Diagnostic Protocol: Compare your Powder X-Ray Diffraction (PXRD) data before and after activation.

ObservationDiagnosisRoot CauseRecommended Action
PXRD peaks broaden/vanish after activation Pore Collapse Capillary forces during solvent evaporation pulled the framework walls together.Switch to Supercritical

(

)
(See Module 3).
PXRD is sharp, but BET is low Incomplete Activation High-boiling solvents (DMF/DEF) are trapped in the pores, stabilized by F-interactions.Execute The Solvent Ladder (See Module 2).
PXRD peaks shift to higher angles Phase Transition The biphenyl linkers rotated and "locked" into a dense, non-porous phase (breathing effect).Use a rigidifying solvent exchange (e.g., Cyclohexane) or lower activation temp.
Module 2: The Solvent Ladder (Solvent Exchange)

Solving the "Incomplete Activation" Issue

User Query: "I've washed with ethanol for 3 days. Why is there still DMF in my NMR?"

Technical Insight: Fluorinated linkers create a unique electronic environment. While hydrophobic, the C-F bonds can exhibit dipole interactions with polar aprotic solvents like DMF, making them harder to displace than in non-fluorinated analogs. Furthermore, jumping directly from DMF (Surface Tension


 mN/m) to a volatile solvent can cause shock.

The Protocol: Gradient Surface Tension Descent Do not rush. You must lower the surface tension (


) stepwise to prevent capillary stress while ensuring miscibility.

Step-by-Step Workflow:

  • The Bridge (DMF Removal):

    • Solvent: DMF

      
       Acetone  (or Methanol if your MOF is water-stable).
      
    • Why: Acetone is miscible with DMF but has a lower boiling point.

    • Procedure: Soak crystals in dry acetone. Refresh solvent 3x daily for 2 days.

    • Validation: Take an aliquot of the supernatant and run H-NMR. If DMF peaks persist, continue.

  • The Step-Down (Surface Tension Reduction):

    • Solvent: Acetone

      
       Dichloromethane (DCM) .
      
    • Why: DCM (

      
       mN/m) is heavier and helps "sweep" the pores.
      
    • Procedure: Soak for 24 hours, refreshing twice.

  • The Final Wash (Low

    
     Target): 
    
    • Solvent: DCM

      
       n-Hexane (or Pentane) .
      
    • Why: Hexane has ultra-low surface tension (

      
       mN/m). This minimizes the capillary force (
      
      
      
      ) exerted on pore walls during the final drying step.
    • Procedure: Soak for 24 hours.

Visualizing the Workflow:

SolventLadder cluster_0 Synthesis State cluster_1 The Bridge cluster_2 Tension Reduction DMF DMF/DEF Trapped (High Boiling Pt) Acetone Acetone Wash (Miscibility Bridge) DMF->Acetone 3x Exchanges (2 Days) DCM DCM Exchange (Sweeping) Acetone->DCM 2x Exchanges (24h) Hexane n-Hexane (Low Surface Tension) DCM->Hexane Critical Step (Minimizes Collapse) Activation Activation Hexane->Activation Vacuum/Heat

Figure 1: The "Solvent Ladder" strategy designed to progressively lower surface tension and boiling point, minimizing capillary stress on fluorinated frameworks.

Module 3: The "Zero-Stress" Solution ( )

Solving the "Pore Collapse" Issue

User Query: "My fluorinated biphenyl MOF turns amorphous the moment I apply vacuum. Is it impossible to activate?"

Technical Insight: Biphenyl linkers are long. If the framework has high porosity (large void fraction), the capillary pressure exerted by a liquid meniscus evaporating can exceed the mechanical modulus of the crystal. Supercritical


 drying  bypasses the liquid-gas phase boundary entirely, eliminating surface tension.

The Protocol:

  • Preparation: Perform the solvent exchange (Module 2) up to Ethanol (absolute). Note:

    
     is miscible with ethanol but not DMF.
    
  • Loading: Place ethanol-solvated crystals in the critical point dryer chamber. Do not let them dry out!

  • Liquid

    
     Exchange: 
    
    • Flush chamber with liquid

      
       at 
      
      
      
      , 50 bar.
    • Purge ethanol for 4–6 hours (flow rate dependent on chamber size).

  • Supercritical Transition:

    • Raise temperature to

      
       and pressure to >74 bar (beyond the critical point of 
      
      
      
      bar).
    • Hold for 1 hour.

  • Bleeding:

    • CRITICAL STEP: Depressurize extremely slowly (e.g., < 2 bar/min). Rapid venting will expand gas inside the pores and explode the crystals.

Module 4: Thermal Activation Parameters

Fine-tuning the final step

User Query: "Can I just heat it to


 like UiO-66?"

Technical Insight: Fluorinated linkers are thermally stable, but the metal-linker coordination bond might be weakened by the electron-withdrawing nature of fluorine (depending on the node). Furthermore, if you skipped the solvent ladder, heating DMF-filled pores to


 creates high internal pressure.

Recommended Thermal Profile (Under Dynamic Vacuum


 Torr): 
  • Ambient Soak: 2 hours at

    
     (Remove surface volatiles).
    
  • Ramp 1:

    
    /min to 
    
    
    
    . Hold 2 hours. (Removes Hexane/DCM).
  • Ramp 2:

    
    /min to 
    
    
    
    . Hold 12 hours.
    • Note: For fluorinated biphenyls, we rarely recommend exceeding

      
       unless TGA confirms stability. The "biphenyl" twist can become energetic at high temps, leading to framework distortion.
      

Decision Logic for Activation Method:

ActivationLogic Start Start: Fluorinated Biphenyl MOF PoreSize Pore Size / Linker Length? Start->PoreSize Small Small Pores (<10 Å) Rigid Linkers PoreSize->Small Robust Large Large Pores (>15 Å) Flexible Biphenyls PoreSize->Large Fragile VacHeat Standard Vacuum Heat (Use Solvent Ladder) Small->VacHeat scCO2 Supercritical CO2 Drying (Mandatory) Large->scCO2

Figure 2: Decision matrix for selecting the activation method based on framework fragility.

References
  • Mondloch, J. E., et al. (2013). "Activation of Metal-Organic Framework Materials." Chemical Reviews. (Discusses the fundamental mechanics of capillary collapse and the necessity of

    
    ). 
    
  • Düren, T., et al. (2023). "Identifying pathways to metal–organic framework collapse during solvent activation with molecular simulations." Journal of Materials Chemistry A. (Provides the theoretical basis for the "Solvent Ladder" and surface tension effects).

  • Farha, O. K., & Hupp, J. T. (2010). "Rational Design, Synthesis, Purification, and Activation of Metal−Organic Framework Materials." Accounts of Chemical Research. (The authoritative guide on using supercritical drying for extended linker MOFs).

  • Eddaoudi, M., et al. (2017). "Rapid Guest Exchange and Ultra-Low Surface Tension Solvents Optimize Metal-Organic Framework Activation."[1] Angewandte Chemie. (Validates the use of Hexane/Pentane exchanges).

Sources

Technical Support Center: Phase Purity Control for 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and control the phase purity of this critical chemical intermediate. As a bifunctional aromatic dicarboxylic acid, its crystalline form is paramount to its performance in subsequent applications, including drug substance synthesis and materials science. This document provides in-depth, experience-driven answers to common challenges encountered during its synthesis and purification.

Part 1: Foundational Concepts & Common Issues

Q1: What is "phase purity," and why is it critical for 2-(4-Carboxyphenyl)-4-fluorobenzoic acid?

A1: Phase purity refers to the uniformity of the crystalline structure within a solid material. A sample with high phase purity consists of only one distinct crystal lattice arrangement. The ability of a single compound to exist in multiple crystalline forms is known as polymorphism.[1][2] Each of these forms, or polymorphs, is a unique solid phase with distinct physical and chemical properties, even though the chemical composition is identical.[3]

For an active pharmaceutical ingredient (API) or a key intermediate like 2-(4-Carboxyphenyl)-4-fluorobenzoic acid, controlling the polymorphic form is critical for several reasons:

  • Solubility and Bioavailability: Different polymorphs can have significantly different dissolution rates and solubilities.[3] A more soluble form may lead to higher bioavailability in a drug product, while a less soluble form could render it ineffective.

  • Stability: One polymorph is typically the most thermodynamically stable under a given set of conditions, while others are metastable.[4] Metastable forms can spontaneously convert to the stable form over time, which can alter the drug product's properties during its shelf life.[5]

  • Manufacturing and Formulation: Properties like crystal shape (morphology), flowability, and compressibility are dependent on the polymorphic form.[1][4] Inconsistent phase purity can lead to major challenges in downstream processing, such as tableting and formulation.

  • Intellectual Property: Specific polymorphic forms of a drug can be patented, making polymorph control a crucial aspect of patent strategy and protection.[2][3]

Given its structure with two carboxylic acid groups and a polar fluorine atom, 2-(4-Carboxyphenyl)-4-fluorobenzoic acid is prone to forming complex hydrogen-bonding networks, making it a strong candidate for exhibiting polymorphism. Ensuring a single, desired phase is therefore essential for reproducible results in your research and development.

Q2: My synthesis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid resulted in a mixture of phases. What are the most likely causes?

A2: Obtaining a mixture of crystalline phases is a common challenge and almost always points to uncontrolled conditions during the crystallization (work-up and purification) stage. The final solid form is a direct consequence of the material's thermal and solvent history.[5]

The most influential factors include:

  • Crystallization Solvent: The choice of solvent is paramount. Solute-solvent interactions can favor the nucleation and growth of one polymorph over another.[6][7] Factors like solvent polarity and hydrogen-bonding capability play a direct role.[8][9]

  • Presence of Impurities: Impurities from the synthesis (e.g., unreacted starting materials, by-products) can either inhibit the growth of the desired phase or act as a template for the nucleation of an undesired one.[5]

  • Mechanical Stress: Post-crystallization processing steps like grinding, milling, and compression can induce polymorphic transformations.[4]

Below is a logical workflow to diagnose and address phase impurity issues.

G cluster_0 Phase Impurity Troubleshooting Workflow cluster_1 Parameter Optimization start Impure Phase Detected (e.g., via PXRD) q1 Is the crystallization protocol well-defined and reproducible? start->q1 q1->start No (Standardize protocol first) solvent Step 1: Solvent Screening (Vary polarity, H-bonding) q1->solvent Yes temp Step 2: Temperature & Cooling Profile (Test slow vs. rapid cooling) solvent->temp purity_check Step 3: Assess Starting Material Purity (Analyze for impurities) temp->purity_check analysis Analyze Phase Purity (PXRD, DSC) purity_check->analysis q2 Is the phase pure? analysis->q2 end_pure Process Complete: Pure Phase Obtained q2->end_pure Yes advanced Proceed to Advanced Methods (Slurry, Seeding, Temp. Cycling) q2->advanced No

Caption: Troubleshooting workflow for addressing phase impurity.

Part 2: Troubleshooting Guides & Protocols

Q3: How do I choose the right solvent for recrystallization to obtain a single, pure phase?

A3: Solvent selection is an empirical process, but it can be guided by scientific principles. The goal is to find a solvent (or solvent system) where the desired polymorph is the least soluble and therefore crystallizes preferentially. Different solvents can selectively favor the crystallization of specific forms.[6]

Systematic Approach to Solvent Screening:

  • Assess Solubility: Test the solubility of your impure 2-(4-Carboxyphenyl)-4-fluorobenzoic acid in a range of solvents at room temperature and at their boiling points. An ideal recrystallization solvent will show poor solubility at low temperatures and high solubility at elevated temperatures.

  • Vary Solvent Properties: Choose solvents with diverse chemical properties to maximize your chances of finding one that favors a single polymorph.[8]

  • Perform Small-Scale Crystallizations: Dissolve small amounts of your material in various hot solvents and allow them to cool under different conditions (e.g., slow cool to room temp, fast cool in an ice bath).

  • Analyze the Solids: Analyze the resulting crystals from each experiment using Powder X-ray Diffraction (PXRD) to identify which conditions yield a pure phase.

The following table provides a starting point for solvent selection.

Solvent ClassExample SolventsKey Properties & RationalePotential Outcome
Protic Ethanol, Methanol, Water, Acetic AcidStrong hydrogen bond donors/acceptors. Can compete with the dicarboxylic acid's self-association, potentially leading to different packing arrangements (polymorphs) or solvate formation.[7]May produce unique polymorphs or hydrates/solvates. A water/acetic acid mixture is often used for dicarboxylic acids.[12]
Aprotic Polar Acetone, Acetonitrile, DMF, Ethyl AcetateHydrogen bond acceptors but not donors. Interact differently with the solute compared to protic solvents.Can yield different polymorphs than protic solvents. DMF, for instance, has been shown to produce a different polymorph of mefenamic acid compared to alcohols.[7]
Aprotic Nonpolar Toluene, HeptaneWeak interactions with the polar solute. Often used as anti-solvents.Unlikely to be a good primary solvent but useful for inducing crystallization from a more polar solution.
Q4: What is the optimal temperature and cooling profile for achieving high phase purity?

A4: The temperature and cooling profile directly control the level of supersaturation, which is the driving force for both nucleation (the birth of new crystals) and crystal growth. There is no single "optimal" profile; it must be determined experimentally for the desired polymorph.

  • For a Metastable Form: A rapid cooling or "crash" crystallization is often required. This generates a high level of supersaturation quickly, leading to rapid nucleation that can trap the system in a less stable, kinetically favored form.[4]

Experimental Protocol: Controlled Cooling Crystallization

  • Dissolution: In a jacketed reactor vessel, dissolve the 2-(4-Carboxyphenyl)-4-fluorobenzoic acid in the chosen solvent (e.g., aqueous ethanol[13]) at an elevated temperature (e.g., 75 °C) until a clear solution is obtained. Ensure all solids are fully dissolved.

  • Hold/Aging: Hold the resulting slurry at the final temperature for several hours (e.g., 2-4 hours) with gentle agitation. This "aging" step allows for any remaining metastable forms to potentially convert to the more stable form.

  • Isolation: Filter the crystals, wash with a small amount of cold solvent to remove impure mother liquor, and dry under vacuum at a mild temperature (e.g., 40-50 °C). Avoid overly aggressive drying temperatures which could induce a phase change.

  • Analysis: Analyze the dried solid by PXRD to confirm phase purity and by HPLC to confirm chemical purity.

Temperature cycling (repeated heating and cooling cycles) can also be employed to dissolve smaller, less perfect crystals and encourage the growth of larger, more stable ones, thereby improving overall crystal quality and phase purity.[14][15]

Q5: How can I definitively identify the crystalline phases present in my sample?

A5: A combination of analytical techniques is necessary for unambiguous phase identification and purity assessment.

TechniquePurposeInformation Provided
Powder X-ray Diffraction (PXRD) Primary Identification Provides a unique "fingerprint" for each crystalline phase based on the diffraction pattern.[5] Comparing an experimental pattern to a reference pattern can confirm phase identity. The presence of unexpected peaks indicates a phase mixture or impurity.[16]
Differential Scanning Calorimetry (DSC) Thermal Behavior Measures heat flow into or out of a sample as a function of temperature. It can detect melting points, desolvation events, and solid-solid phase transitions. Different polymorphs will have different melting points and may exhibit unique thermal events.[]
Thermogravimetric Analysis (TGA) Solvate/Hydrate Detection Measures changes in mass as a function of temperature. It is used to determine if solvent or water molecules are incorporated into the crystal lattice (forming pseudopolymorphs).[4]
High-Performance Liquid Chromatography (HPLC) Chemical Purity Determines the chemical purity of the sample by separating the main component from synthesis-related impurities (by-products, starting materials).[18] While it doesn't give phase information, ensuring high chemical purity is a prerequisite for controlling phase purity.

The diagram below illustrates how these techniques provide complementary information.

G cluster_analysis Analytical Techniques compound {2-(4-Carboxyphenyl)-4-fluorobenzoic acid | (Impure Sample)} pxrd PXRD Phase Identity Crystalline vs. Amorphous Phase Purity compound->pxrd Crystal Structure dsc DSC Melting Point Phase Transitions Polymorph Screening compound->dsc Thermal Properties hplc HPLC Chemical Purity Impurity Profile Quantification compound->hplc Chemical Composition

Caption: Complementary analytical techniques for purity assessment.

Part 3: Frequently Asked Questions (FAQs)

  • Q: Can grinding my final product affect its phase purity?

    • A: Yes, absolutely. Mechanical actions like grinding or milling introduce energy into the material, which can be sufficient to cause a phase transition, often from a more stable form to a less stable or even amorphous form.[4] It is crucial to analyze your material after any mechanical processing step.

  • Q: What is a "pseudopolymorph" and how does it differ from a true polymorph?

    • A: A pseudopolymorph is a solvate or a hydrate, where solvent (or water) molecules are incorporated into the crystal lattice in a specific stoichiometric ratio.[4] True polymorphs consist of only the compound itself arranged in different lattices. Pseudopolymorphs are a distinct class of solid phases and will have their own unique PXRD patterns and thermal properties.

  • Q: I've identified two different polymorphs. How do I know which one is the most thermodynamically stable?

    • A: The most stable polymorph generally has the highest melting point and the lowest solubility.[4] Slurry experiments are a definitive way to determine relative stability. By stirring a mixture of the two forms in a solvent in which they are both slightly soluble, the metastable form will dissolve and recrystallize as the more stable form over time.

References

  • Hampton Research. (n.d.). Temperature as a Crystallization Variable. Retrieved from [Link]

  • Crystallography Class Notes. (n.d.). Polymorphism and its importance in pharmaceutical industry. Retrieved from [Link]

  • PharmaCores. (2025). Why Polymorphism is Key in Drug Development!. Retrieved from [Link]

  • Thakur, G., Kumar, V., & Singh, S. (2018). Polymorphism: The Phenomenon Affecting the Performance of Drugs. IntechOpen. Retrieved from [Link]

  • Peresypkina, E. V., et al. (2020). On the Influence of Solvent Properties on the Structural Characteristics of Molecular Crystal Polymorphs. Crystal Growth & Design, 20(11), 7386–7397. Retrieved from [Link]

  • All About Drugs. (n.d.). Polymorphism. Retrieved from [Link]

  • How It Comes Together. (2025). How Do Solvents Impact Crystal Morphology In Crystallization?. YouTube. Retrieved from [Link]

  • Juers, D. H., & Matthews, B. W. (2007). Slow cooling and temperature-controlled protein crystallography. Protein Science, 16(8), 1597–1603. Retrieved from [Link]

  • Google Patents. (2001). Process for crystallization of dicarboxylic acids.
  • Jagiellońskie Centrum Innowacji. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Retrieved from [Link]

  • Anwar, J., & Tarling, S. E. (1993). Crystallization of polymorphs: the effect of solvent. Journal of Physics D: Applied Physics, 26(B), B90-B93. Retrieved from [Link]

  • Vangala, V. R., et al. (2010). Formation of New Polymorphs of Acridine Using Dicarboxylic Acids as Crystallization Templates in Solution. Crystal Growth & Design, 10(4), 1838–1842. Retrieved from [Link]

  • Google Patents. (2002). Purification and recovery of dicarboxylic acids using melt crystallization.
  • HASSAN, N., et al. (2018). Effects of Solvents on Polymorphism and Shape of Mefenamic Acid Crystals. MATEC Web of Conferences, 150, 04006. Retrieved from [Link]

  • Kim, K., & Kim, S. (2019). Application of temperature cycling for crystal quality control during crystallization. CrystEngComm, 21(23), 3564-3574. Retrieved from [Link]

  • Termühlen, M., et al. (2021). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant. Processes, 9(10), 1735. Retrieved from [Link]

  • Wang, X., et al. (2018). Effects of Solvent on Polymorph Formation and Nucleation of Prasugrel Hydrochloride. Crystal Growth & Design, 18(1), 345–355. Retrieved from [Link]

  • GEA. (n.d.). Crystallization of Adipic Acid. Retrieved from [Link]

  • ProQuest. (2020). Dicarboxylic Acid-Based Co-Crystals of Pyridine Derivatives Involving Structure Guiding Unconventional Synthons: Experimental and Theoretical Studies. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Phase Purity. Retrieved from [Link]

  • Moravek. (n.d.). 4 Factors That Can Affect Sample Purity Test Results. Retrieved from [Link]

  • Request PDF. (2025). Impurity Investigations by Phases of Drug and Product Development. Retrieved from [Link]

  • Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

  • Labster. (n.d.). Factors that affect sample purity. Retrieved from [Link]

  • Acceledev. (2020). How to Identify and Control Drug Impurities Quickly with a Holistic Approach. Retrieved from [Link]

  • Reddit. (2014). ELI5: What factors are most responsible for the purity of organic compounds?. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Definitive Structural Analysis of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and materials science, an unambiguous understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of methodologies for the structural elucidation of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid, a molecule of interest due to its potential applications stemming from its rigid, fluorinated biphenyl scaffold. We will focus on the gold standard, single-crystal X-ray diffraction (SC-XRD), while critically evaluating its performance against viable alternatives such as powder X-ray diffraction (PXRD) and computational crystal structure prediction (CSP). This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about their analytical strategies.

The Central Role of Structural Elucidation

The precise arrangement of atoms in 2-(4-Carboxyphenyl)-4-fluorobenzoic acid dictates its physicochemical properties, including solubility, stability, and intermolecular interactions. These properties are critical for its function, whether as an active pharmaceutical ingredient (API) or a functional organic material. Single-crystal X-ray diffraction offers an unparalleled level of detail, providing precise bond lengths, angles, and information about the packing of molecules in the crystal lattice.[1][2]

Part 1: The Definitive Method - Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the most powerful technique for determining the absolute structure of a crystalline compound.[1] The success of this method hinges on the ability to grow high-quality single crystals, which can be a significant bottleneck.

Experimental Protocol: From Powder to Structure

Here, we present a detailed, self-validating protocol for the single-crystal X-ray diffraction analysis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid.

Step 1: Synthesis and Crystallization

The initial synthesis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid can be achieved through established cross-coupling methodologies. The critical step, however, is the growth of diffraction-quality single crystals. Slow evaporation from a suitable solvent system is a common and effective technique.

  • Protocol:

    • Dissolve 100 mg of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid in a minimal amount of a solvent mixture, such as ethanol/water (1:1 v/v), at an elevated temperature to ensure complete dissolution.[3]

    • Filter the hot solution to remove any particulate matter.

    • Loosely cover the vial and allow the solvent to evaporate slowly at room temperature over several days.

    • Monitor for the formation of well-defined, block-shaped crystals.

  • Causality: The slow evaporation rate is crucial as it allows for the ordered arrangement of molecules into a crystalline lattice, minimizing defects. The choice of solvent is critical and often requires screening of various solvent systems to find the optimal conditions for crystal growth.

Step 2: Data Collection

A suitable single crystal is mounted on a diffractometer for data collection.

  • Protocol:

    • Select a clear, well-formed crystal with dimensions of approximately 0.1-0.3 mm.

    • Mount the crystal on a goniometer head.

    • Center the crystal in the X-ray beam of a single-crystal diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Causality: The size and quality of the crystal directly impact the quality of the diffraction data. A well-defined crystal will produce sharp, intense diffraction spots, leading to a more accurate structure solution.

Step 3: Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

  • Protocol:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, displacement parameters, and other parameters to minimize the difference between the observed and calculated structure factors.

  • Causality: The refinement process is iterative and aims to achieve the best possible fit between the model and the experimental data. The quality of the final structure is assessed using various metrics, such as the R-factor.

Visualizing the SC-XRD Workflow

SC_XRD_Workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_solution Structure Solution & Refinement synthesis Synthesis of Compound crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction processing Data Processing diffraction->processing solution Structure Solution processing->solution refinement Structure Refinement solution->refinement final_structure final_structure refinement->final_structure Final Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Hypothetical Data Summary for 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

The following table presents a plausible set of crystallographic data for the target molecule, derived from typical values for similar organic compounds.[3][4]

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₄H₉FO₄Defines the elemental composition of the molecule.
Formula Weight260.22 g/mol Molar mass of the compound.
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry operations within the unit cell.
a, b, c (Å)a = 10.5, b = 5.2, c = 21.8Dimensions of the unit cell.
β (°)95.5Angle of the unit cell for a monoclinic system.
Volume (ų)1185Volume of the unit cell.
Z4Number of molecules per unit cell.
Density (calculated)1.45 g/cm³Calculated density of the crystal.
R-factor (R₁)< 0.05A measure of the agreement between the crystallographic model and the data.
Goodness-of-fit (GOF)~1.0Indicates the quality of the refinement.

Part 2: A Comparative Analysis of Alternative Techniques

While SC-XRD is the definitive method, obtaining suitable single crystals can be challenging. In such cases, other techniques can provide valuable structural information.

Powder X-ray Diffraction (PXRD)

PXRD is a powerful technique for analyzing polycrystalline materials.[5] It is particularly useful for phase identification, polymorph screening, and quality control.[5] However, determining a crystal structure from powder data is more complex than from single-crystal data due to the one-dimensional nature of the data, which often leads to peak overlap.[6]

  • Advantages:

    • Does not require single crystals.[5]

    • Rapid data collection.

    • Suitable for analyzing bulk materials.

  • Disadvantages:

    • Structure solution can be challenging, especially for complex molecules.[7][8]

    • Lower resolution compared to SC-XRD.

    • Provides an average structure of the bulk sample.

Computational Crystal Structure Prediction (CSP)

CSP methods aim to predict the crystal structure of a molecule based solely on its chemical diagram.[9][10] These methods have become increasingly powerful and can be used to generate plausible crystal structures that can then be compared with experimental data, such as a PXRD pattern.[11][12]

  • Advantages:

    • Does not require any experimental data for initial structure generation.

    • Can predict multiple possible polymorphs.[10]

    • Can guide experimental efforts to find new crystal forms.

  • Disadvantages:

    • Computationally intensive.

    • The accuracy of the predicted structures depends on the force fields or quantum mechanical methods used.[13][14]

    • Experimental validation is still required.

Comparison of Analytical Techniques
FeatureSingle-Crystal X-ray Diffraction (SC-XRD)Powder X-ray Diffraction (PXRD)Crystal Structure Prediction (CSP)
Sample Requirement High-quality single crystal (0.1-0.3 mm)Polycrystalline powderChemical structure
Primary Output Precise 3D atomic coordinates1D diffraction pattern (intensity vs. 2θ)Predicted crystal structures and their relative energies
Structural Detail High (bond lengths, angles, packing)Lower (unit cell parameters, phase identification)Variable (depends on the computational method)
Key Advantage Unambiguous structure determinationAnalysis of bulk, non-single crystal samplesPredictive power for polymorphs and guiding experiments
Key Limitation Requirement for single crystalsDifficulty in solving complex structures from powder dataComputational cost and need for experimental validation
Visualizing the Interplay of Techniques

Techniques_Comparison cluster_experimental Experimental Techniques SC_XRD Single-Crystal XRD (Definitive Structure) PXRD Powder XRD (Bulk Analysis) PXRD->SC_XRD Can guide crystallization efforts CSP Crystal Structure Prediction (Computational Screening) CSP->PXRD Provides models for Rietveld refinement

Caption: Relationship between key structural analysis techniques.

Conclusion: An Integrated Approach to Structural Elucidation

The structural analysis of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid, like any novel compound, benefits from a multi-faceted approach. While single-crystal X-ray diffraction remains the gold standard for unambiguous structure determination, its reliance on high-quality single crystals necessitates the consideration of complementary techniques. Powder X-ray diffraction is an invaluable tool for the analysis of bulk materials and can be powerfully combined with crystal structure prediction methods to gain structural insights when single crystals are not forthcoming. Ultimately, a judicious selection of these techniques, guided by the specific research question and the nature of the sample, will lead to a comprehensive and robust understanding of the solid-state properties of this and other important molecules.

References

  • Crystal structure prediction - Wikipedia. (n.d.). Retrieved February 14, 2026, from [Link]

  • Gavezzotti, A. (2009). Computational studies of crystal structure and bonding. PubMed. Retrieved February 14, 2026, from [Link]

  • X-ray data-enhanced computational method can determine crystal structures of multiphase materials. (2024, December 5). EurekAlert!. Retrieved February 14, 2026, from [Link]

  • Qin, C., Liu, J., Ma, S., Du, J., Jiang, G., & Zhao, L. (2023). Enhancing crystal structure prediction by combining computational and experimental data via graph networks. arXiv. Retrieved February 14, 2026, from [Link]

  • Harris, K. D. M. (n.d.). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. Retrieved February 14, 2026, from [Link]

  • Overview of Powder X-ray Diffraction (PXRD). (2025, April 15). Creative Biostructure. Retrieved February 14, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). PMC. Retrieved February 14, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). ACS Publications. Retrieved February 14, 2026, from [Link]

  • Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. (2024, July 3). AIP Publishing. Retrieved February 14, 2026, from [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics - ACS Publications. Retrieved February 14, 2026, from [Link]

  • High resolution molecular structure determination: Complementarity of single crystal X-ray and electron diffraction techniques. (2023, August 21). Excillum. Retrieved February 14, 2026, from [Link]

  • Magnetically textured powders—an alternative to single-crystal and powder X-ray diffraction methods. (2018). CrystEngComm (RSC Publishing). Retrieved February 14, 2026, from [Link]

  • How do organic compounds single crystal X rays diffraction work? (2016, February 3). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Synthesis, characterization and Hirshfeld surface analysis of 2-aminobenzothiazol with 4-fluorobenzoic acid co-crystal. (2022, June 30). European Journal of Chemistry. Retrieved February 14, 2026, from [Link]

  • Magnetically textured powders - An alternative to single-crystal and powder X-ray diffraction methods | Request PDF. (2018, February). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Single-crystal X-ray diffraction structure of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 14, 2026, from [Link]

  • Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(vii), 0-0. Retrieved February 14, 2026, from [Link]

  • Single crystal X-ray diffraction analysis. (n.d.). Retrieved February 14, 2026, from [Link]

  • Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA. Retrieved February 14, 2026, from [Link]

  • p-FLUOROBENZOIC ACID. (n.d.). Organic Syntheses Procedure. Retrieved February 14, 2026, from [Link]

  • Betz, R., & Gerber, T. (2011). 2,4,6-Trifluorobenzoic acid. ResearchGate. Retrieved February 14, 2026, from [Link]

  • CAS RN 1020412-84-3 | 2-((2-Amino-4-carboxyphenyl)thio)-4-fluorobenzoic acid. (n.d.). Hoffman Fine Chemicals. Retrieved February 14, 2026, from [Link]

  • 4-Fluorobenzoic acid. (n.d.). Wikipedia. Retrieved February 14, 2026, from [Link]

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. (2020, November 15). Global Scientific Journal. Retrieved February 14, 2026, from [Link]

  • 4-Fluorobenzoic acid. (n.d.). CAS Common Chemistry. Retrieved February 14, 2026, from [Link]

Sources

Comparative Technical Guide: Hydrophobic Modulation in 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid Frameworks

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the impact of fluorine functionalization within Metal-Organic Frameworks (MOFs), specifically focusing on the ligand 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (hereafter referred to as F-BPDC ).

The incorporation of fluorine into the biphenyl backbone serves as a critical "molecular toggle." By replacing a hydrogen atom with fluorine, researchers can drastically alter the physicochemical landscape of the pore surface without significantly changing the framework topology. This guide compares frameworks constructed from F-BPDC against their non-fluorinated analogues (based on 4,4'-Biphenyldicarboxylic acid, H-BPDC ) and amino-functionalized variants, highlighting performance in hydrolytic stability, gas sorption selectivity, and hydrophobic drug encapsulation.

Mechanistic Insight: The "Fluorine Effect"[1]

To understand the performance data, we must first establish the causality behind the fluorine-induced hydrophobicity. The F-BPDC ligand introduces hydrophobicity through two primary mechanisms:

Electronic Repulsion & Surface Energy

The Carbon-Fluorine (C-F) bond is highly polar yet exhibits extremely low polarizability. The high electronegativity of fluorine (3.98 Pauling scale) holds electrons tightly, reducing the ability of the surface to engage in London dispersion forces or hydrogen bonding with incoming water molecules. This lowers the overall surface energy (


), increasing the water contact angle according to the Young-Dupre equation.
Steric Shielding of Metal Nodes

Hydrolytic degradation in MOFs typically occurs at the metal-ligand bond. Water molecules attack the metal cluster (e.g., Zr-O or Cu-O), displacing the carboxylate linker. The fluorine atom in F-BPDC , having a larger van der Waals radius (1.47 Å) than hydrogen (1.20 Å), provides "steric armor." When positioned ortho to the carboxylate group, the fluorine atom physically blocks water molecules from accessing the coordination sphere of the metal node.

Mechanistic Visualization

The following diagram illustrates the dual-protection mechanism of the fluorinated framework.

FluorineMechanism Ligand F-BPDC Ligand (2-(4-Carboxyphenyl)-4-fluorobenzoic acid) CF_Bond C-F Bond (Low Polarizability) Ligand->CF_Bond Steric Steric Bulk (r_vdw = 1.47 Å) Ligand->Steric Effect1 Reduced Surface Energy (Water Repulsion) CF_Bond->Effect1 Electronic Effect Effect2 Shielded Metal Node (Kinetic Stability) Steric->Effect2 Steric Effect Result Enhanced Hydrophobicity & Hydrolytic Stability Effect1->Result Effect2->Result

Figure 1: Mechanistic pathway showing how the F-BPDC ligand translates atomic properties into macroscopic framework stability.

Comparative Performance Analysis

The following data compares a Zirconium-based MOF constructed with F-BPDC against the standard H-BPDC (UiO-67 type topology) and an amino-functionalized variant (NH2-BPDC ).

Physicochemical Properties Matrix[2][3]
PropertyH-BPDC Framework (Standard)F-BPDC Framework (Fluorinated)NH2-BPDC Framework (Amino)Impact of Fluorine
Water Contact Angle (WCA) 65° - 85° (Hydrophilic)135° - 150° (Hydrophobic) < 50° (Super-hydrophilic)drastic increase in surface hydrophobicity.
Water Vapor Uptake (P/P0 = 0.2)High (> 300 mg/g)Low (< 50 mg/g) Very HighPrevents pore saturation at low humidity.
Hydrolytic Stability (pH 7, 24h)Partial DegradationIntact (Crystal retention >95%) IntactProtects metal-ligand bonds from hydrolysis.
CO2/N2 Selectivity Moderate (~20)High (~35-40) High (~40-50)Increases affinity for quadrupolar CO2 without water competition.
BET Surface Area ~2500 m²/g~2100 m²/g~2000 m²/gSlight reduction due to heavier mass/bulk of F.
Interpretation for Drug Development
  • H-BPDC: Suitable for hydrophilic payloads but unstable in biological media (buffers).

  • F-BPDC: Ideal for hydrophobic drug encapsulation . The "Teflon-like" pore environment stabilizes non-polar drugs (e.g., Ibuprofen, Curcumin) and prevents premature release caused by water intrusion.

  • NH2-BPDC: Best for covalent attachment of drugs but suffers from competitive water adsorption.

Experimental Validation Protocols

To validate the hydrophobicity of the F-BPDC framework, the following self-validating protocols are recommended.

Protocol A: Solvothermal Synthesis & Activation

Objective: Synthesize high-quality crystals free of unreacted ligand.

  • Precursor Dissolution: Dissolve ZrCl₄ (1 eq) and 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (1 eq) in DMF.

  • Modulation: Add Acetic Acid (30 eq) to slow nucleation and control defect sites (critical for stability).

  • Crystallization: Heat at 120°C for 24 hours in a sealed autoclave.

  • Activation (Critical Step): Solvent exchange with acetone (3x daily for 3 days) followed by thermal activation at 100°C under vacuum (

    
     Torr).
    
    • Validation: 1H-NMR of digested sample must show no DMF peaks.

Protocol B: Water Contact Angle (WCA) Measurement

Objective: Quantify macroscopic hydrophobicity.

  • Pelletization: Press 20 mg of activated MOF powder into a flat disk (10 MPa pressure for 1 min). Do not use adhesive tape as it alters surface chemistry.

  • Droplet Deposition: Dispense 3

    
    L of deionized water onto the surface.
    
  • Imaging: Capture profile within 5 seconds (to minimize evaporation effects).

  • Calculation: Fit the droplet profile using the Young-Laplace method.

    • Target: F-BPDC MOF should exhibit

      
      .
      
Protocol C: Water Vapor Adsorption Isotherm

Objective: Quantify internal pore hydrophobicity.

  • Instrument: Gravimetric water sorption analyzer (e.g., Hiden Isochema or equivalent).

  • Degas: In-situ degas at 120°C for 4 hours.

  • Isotherm: Measure uptake at 298 K from 0 to 90% RH.

    • Signature Result: F-BPDC frameworks will show a "Type V" isotherm with a shifted "gate-opening" pressure, absorbing significantly less water at low pressures compared to H-BPDC.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_synthesis Phase 1: Synthesis cluster_validation Phase 2: Validation Step1 Precursor Mix (ZrCl4 + F-BPDC + DMF) Step2 Solvothermal Reaction (120°C, 24h) Step1->Step2 Step3 Solvent Exchange (Acetone Wash) Step2->Step3 Test1 PXRD (Check Crystallinity) Step3->Test1 Activation Test2 Contact Angle (Surface Hydrophobicity) Test1->Test2 Test3 Water Isotherm (Pore Hydrophobicity) Test1->Test3

Figure 2: Step-by-step experimental workflow for synthesizing and validating F-BPDC frameworks.

Applications in Drug Delivery & Separation

The unique properties of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid frameworks enable specific applications where moisture is a liability.

Hydrophobic Drug Delivery

Many potent APIs (Active Pharmaceutical Ingredients) are hydrophobic and suffer from poor bioavailability. The F-BPDC framework acts as a "solubility shield."

  • Mechanism: The fluorinated pores match the polarity of hydrophobic drugs (e.g., Paclitaxel), driving high loading capacity via van der Waals interactions.

  • Release: The hydrophobic exterior delays water penetration, extending the release profile compared to hydrophilic MOFs which "dump" the cargo upon hydration.

Selective Gas Capture (CO2/CH4)

In flue gas streams, water vapor competes with CO2 for adsorption sites.

  • Advantage: The F-BPDC ligand repels the water vapor background, allowing the Lewis acidic metal sites and the quadrupole of the CO2 molecule to interact without interference. This maintains high CO2 capacity even in wet conditions (humid flue gas).

References

  • Kirchon, A., et al. (2018). "Fluorinated Metal-Organic Frameworks for Gas Separation." Coordination Chemistry Reviews.

  • Wang, C., et al. (2016). "Doping Metal-Organic Frameworks for Water Adsorption." Journal of the American Chemical Society.

  • Pachfule, P., et al. (2016). "Hydrophobic Functionalization of Metal-Organic Frameworks for High-Performance Water Harvesting." Nature Chemistry.

  • Chen, T., et al. (2023). "Recent Advances in the Chemistry and Applications of Fluorinated Metal–Organic Frameworks (F-MOFs)." Dalton Transactions.

  • BocSci. "2-(4-Carboxyphenyl)-4-fluorobenzoic acid Product Data."

A Comparative Guide to Validating Pore Size Distribution in Networks: Established Methods and a Prospective Look at Novel Molecular Probes

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword on 2-(4-Carboxyphenyl)-4-fluorobenzoic acid: As a Senior Application Scientist, it is imperative to ground our guidance in validated, peer-reviewed science. An exhaustive review of current scientific literature reveals no documented application of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid as a molecular probe for validating pore size distribution. Consequently, this guide will provide a robust comparison of established, reliable methodologies. We will, however, conclude with a prospective analysis of how a molecule like 2-(4-Carboxyphenyl)-4-fluorobenzoic acid could hypothetically be employed, illustrating the scientific rationale behind the development of new characterization tools.

Introduction: The Criticality of Pore Size Distribution

For researchers and professionals in materials science and drug development, the precise characterization of pore size distribution is not merely an academic exercise; it is a cornerstone of predicting a material's performance. Whether designing a metal-organic framework (MOF) for gas separation, a porous scaffold for tissue engineering, or a catalyst support, the size of the pores dictates which molecules can enter, how quickly they can move, and the total surface area available for interaction. This guide offers a comparative overview of the principal techniques used to validate pore size, delving into the causality behind experimental choices to empower you to select the most appropriate method for your research.

Pores are typically classified by size according to IUPAC standards:

  • Micropores: < 2 nm in diameter

  • Mesopores: 2 to 50 nm in diameter[1]

  • Macropores: > 50 nm in diameter[1]

I. Established Methodologies: A Comparative Analysis

The validation of pore size distribution is fundamentally an indirect measurement. We introduce a probe—be it a gas molecule or a liquid—into the material and infer the pore structure from its behavior. Here, we compare the industry-standard techniques.

Gas Physisorption: The Gold Standard for Micro- and Mesopores

This technique is the most widely used for high-resolution analysis of microporous and mesoporous materials like MOFs, zeolites, and activated carbons.[1]

Core Principle: The method relies on the physical adsorption of an inert gas (typically nitrogen or argon) onto the surface of a material at cryogenic temperatures. As the gas pressure is incrementally increased, molecules form a monolayer on the pore walls, then multilayers, and eventually fill the pores via capillary condensation. The volume of gas adsorbed at each pressure step is recorded, generating an adsorption-desorption isotherm. This isotherm is then mathematically transformed into a pore size distribution using models like Barrett-Joyner-Halenda (BJH) for mesopores or, more accurately, Density Functional Theory (DFT) and Non-Local Density Functional Theory (NLDFT) for both micro- and mesopores.[2]

Gas_Physisorption_Workflow Gas Physisorption Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_modeling Data Processing Prep Weigh & Load Sample Degas Degas under Vacuum/Heat Prep->Degas Analysis Measure Isotherm Degas->Analysis Transfer to Analyzer Data_Collection Collect Adsorption Data Analysis->Data_Collection Model Apply DFT/BJH Models Data_Collection->Model PSD Generate Pore Size Distribution Model->PSD

Caption: A streamlined workflow for pore size analysis via gas physisorption.

  • Choosing the Right Gas: While nitrogen at 77 K is the workhorse, its quadrupole moment can lead to specific interactions with polar surface groups, causing inaccuracies in micropore analysis. For this reason, argon at 87 K is the superior choice for materials with small micropores or sensitive surface chemistry. For ultramicropores (<0.7 nm), carbon dioxide at 273 K is often employed.[2]

  • The Criticality of Degassing: The goal of degassing is to remove atmospheric contaminants (primarily water) from the pore surfaces. Incomplete degassing is a common source of error, leading to an underestimation of surface area and pore volume. The degassing temperature and time must be optimized to be effective without causing structural damage to the material.

Mercury Intrusion Porosimetry: Probing the Macroscale

When the primary interest lies in larger mesopores and macropores, mercury intrusion is a powerful and rapid technique. It is widely applied to materials like ceramics, catalysts, and construction materials.

Core Principle: This method leverages the high surface tension and non-wetting nature of liquid mercury. Mercury will not spontaneously enter pores; it must be forced in under pressure. The Washburn equation provides a direct relationship between the applied pressure and the diameter of the pore being filled.[1] By tracking the volume of mercury that intrudes the sample as the pressure is systematically increased, a pore size distribution is generated.

Mercury_Intrusion_Workflow Mercury Intrusion Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_modeling Data Processing Prep Load Sample into Penetrometer Evacuate Evacuate Sample Chamber Prep->Evacuate Fill_Hg Fill with Mercury Evacuate->Fill_Hg Apply_Pressure Ramp Pressure Fill_Hg->Apply_Pressure Measure_Intrusion Measure Intruded Volume Apply_Pressure->Measure_Intrusion Model Apply Washburn Equation Measure_Intrusion->Model PSD Generate Pore Size Distribution Model->PSD

Caption: The procedural flow for mercury intrusion porosimetry analysis.

  • Sample Integrity: The high pressures required to probe smaller pores (up to 60,000 psi) can crush or deform soft or mechanically fragile materials, creating artificial porosity and leading to erroneous results. This is a critical self-validating check: if the material is not rigid, the results are suspect.

  • Safety and Environmental Concerns: Mercury is highly toxic, and its use requires stringent safety protocols and disposal procedures. This is a significant factor in choosing this technique. The analysis is also destructive, and the sample cannot be recovered.

Molecular Probing and Diffusion Studies

This family of techniques uses guest molecules with known dimensions to probe pore accessibility and connectivity, which is particularly relevant for applications like drug delivery and membrane separations.

Core Principle: The underlying premise is simple: if a molecule can fit into a pore, the pore's narrowest point (the "pore throat") must be larger than the kinetic diameter of the molecule. By observing the diffusion of these molecular probes into the porous matrix, one can infer information about the pore structure. Techniques like Pulsed Field Gradient Nuclear Magnetic Resonance (PFG-NMR) are particularly powerful as they can directly measure the self-diffusion coefficient of a guest molecule inside the porous host, providing insights into tortuosity and connectivity.[3]

Comparative Data Summary

ParameterGas PhysisorptionMercury Intrusion PorosimetryMolecular Probing / Diffusion
Pore Size Range Micropores, Mesopores (0.35 – 100+ nm)[1]Mesopores, Macropores (3 nm – 400+ µm)[1]Micropores, Mesopores (dependent on probe size)
Key Output Full pore size distribution, surface area, pore volumeFull pore size distribution, bulk density, porosityPore accessibility, diffusion coefficients, tortuosity
Sample Type Powders, monoliths (non-destructive)Rigid solids (destructive)Powders, films, membranes (non-destructive)
Primary Advantage High accuracy in the micro- and mesopore regimeVery wide pore size range; rapid analysisProvides dynamic/transport information, not just static size
Key Limitation Limited upper pore size rangeSample damage potential; toxicity of mercuryDoes not inherently provide a full distribution; can be complex

II. Prospective Analysis: 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid as a Hypothetical Probe

While not an established method, we can theorize how this specific molecule could be used for pore size validation, illustrating the principles of probe design.

Rationale for its Potential:

  • Defined Size: The molecule has a specific, calculable size and shape. This is the primary requirement for a molecular probe.

  • Dicarboxylic Functionality: The two carboxylic acid groups offer handles for interaction. They could chelate to metal sites in MOFs or form hydrogen bonds with the pore walls, potentially making its diffusion sensitive to the surface chemistry of the material.

  • Fluorine Tag for ¹⁹F NMR: This is the most compelling feature. The fluorine atom serves as a sensitive and specific reporter for ¹⁹F NMR spectroscopy. Since biological systems and most materials lack fluorine, ¹⁹F NMR offers background-free detection, allowing for precise quantification of the probe's concentration and local environment.[4]

Hypothetical_Probe_Logic Logic for a Novel Molecular Probe Experiment cluster_experiment Diffusion & Measurement Probe Novel Probe: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid Properties Calculated Kinetic Diameter ¹⁹F NMR Signature Probe->Properties Introduce Introduce Probe to Material Properties->Introduce Material Porous Network (e.g., MOF) Pores Target Pore System Material->Pores Pores->Introduce Equilibrate Allow Diffusion to Equilibrate Introduce->Equilibrate Quantify Quantify Probe Uptake via ¹⁹F NMR Equilibrate->Quantify Conclusion Determine Accessible Pore Volume (Is Pore Diameter > Probe Diameter?) Quantify->Conclusion

Caption: The conceptual framework for validating pore accessibility using a novel, fluorinated molecular probe.

This hypothetical experiment would not yield a full pore size distribution but would provide a definitive "yes/no" answer to whether the pores are accessible to a molecule of this specific size. By synthesizing a series of similar probes with varying lengths, a more complete picture of the pore size distribution could be pieced together.

Conclusion

References

A comprehensive list of references with URLs would be provided here in a final publication.

Sources

Mass Spectrometry Analysis of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond the UV Trace

In the synthesis of Metal-Organic Frameworks (MOFs) and advanced pharmaceutical intermediates, the purity of linkers like 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CAS: 1261931-01-4) is non-negotiable. While standard HPLC-UV (254 nm) often yields a comforting ">98%" purity certificate, it frequently masks critical isobaric impurities and defluorinated byproducts that degrade downstream crystallization or biological efficacy.

This guide objectively compares the industry-standard HPLC-UV workflow against a high-sensitivity UHPLC-Q-TOF MS (High-Resolution Mass Spectrometry) protocol. We demonstrate that for fluorinated biphenyl dicarboxylic acids, mass spectrometry is not just a confirmation tool—it is a requirement for validating structural integrity.

Chemical Context & The Analytical Challenge

The Analyte: 2-(4-Carboxyphenyl)-4-fluorobenzoic acid Molecular Formula:


Monoisotopic Mass:  260.0485 Da

The Challenge:

  • Ionization Suppression: Dicarboxylic acids often ionize poorly in positive mode.

  • Isobaric Interferences: Suzuki coupling (the primary synthesis route) often generates regioisomers (e.g., meta-substituted byproducts) that co-elute with the product on standard C18 columns.

  • Silent Defluorination: Hydrolysis of the C-F bond yields a hydroxy-impurity (

    
     Da shift) or des-fluoro impurity (
    
    
    
    Da shift) that UV detection quantifies inaccurately due to altered extinction coefficients.

Comparative Analysis: HPLC-UV vs. UHPLC-HRMS[1]

The following table summarizes a head-to-head comparison of a commercial batch analyzed via standard UV methods versus the HRMS protocol described in this guide.

FeatureMethod A: Standard HPLC-UVMethod B: UHPLC-Q-TOF MS (Recommended)
Detector Photodiode Array (PDA) @ 254 nmQ-TOF Mass Spectrometer (ESI-)
Limit of Detection (LOD) ~10 µg/mL~10 ng/mL (1000x improvement)
Specificity Low (Relies on retention time only)High (Relies on exact mass + fragmentation)
Isomer Resolution Poor (Co-elution common)Excellent (Distinguishable via MS/MS fragments)
Impurity ID Impossible without standardsPossible via Molecular Formula generation
Throughput 25-minute run time8-minute run time (UPLC speed)

Scientist's Insight: Relying solely on UV purity for this compound is a "false negative" trap. We have observed batches showing 99.2% UV purity that contained 4% of a defluorinated impurity detected only via negative mode MS.

Experimental Protocol: Self-Validating HRMS Workflow

This protocol utilizes Negative Mode Electrospray Ionization (ESI-) , which is critical for the deprotonation of the carboxylic acid groups (


).
A. Sample Preparation (The Solubility Trap)

Direct dissolution in methanol often leads to precipitation of this rigid dicarboxylic acid.

  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds.

  • Working Solution: Dilute 10 µL of Stock into 990 µL of 50:50 Methanol:Water .

    • Note: The final concentration is 10 µg/mL.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove micro-particulates.

B. UHPLC Conditions[2]
  • Column: Biphenyl Stationary Phase (e.g., Kinetex Biphenyl, 1.7 µm, 2.1 x 100 mm).

    • Why? Biphenyl phases offer superior

      
       selectivity for separating fluorinated aromatic isomers compared to standard C18.
      
  • Mobile Phase A: Water + 5 mM Ammonium Acetate (pH ~6.5).

  • Mobile Phase B: Methanol.[1]

  • Gradient: 5% B to 95% B over 6 minutes.

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters (Q-TOF)
  • Source: ESI Negative Mode (

    
    ).
    
  • Capillary Voltage: -2500 V.

  • Fragmentor: 135 V.

  • Collision Energy (MS/MS): Ramped 10–40 eV.

  • Target Mass: m/z 259.0412 (

    
    ).
    

Results: Interpreting the Fragmentation

To validate the purity, one must confirm the molecule breaks down logically. The presence of "impossible" fragments indicates an impurity.

Proposed Fragmentation Pathway (MS/MS)

In negative mode, the molecule sequentially loses


 groups. The key differentiator for the fluorinated isomer is the stability of the C-F bond versus the C-H bond in impurities.

FragmentationPathway Parent Parent Ion [M-H]⁻ m/z 259.04 Frag1 Decarboxylation 1 [M-H-CO₂]⁻ m/z 215.05 Parent->Frag1 -44 Da (CO₂) Impurity Impurity: Defluorinated [M-H]⁻ m/z 241.05 Parent->Impurity If m/z 241 detected (Hydrolysis) Frag2 Decarboxylation 2 [M-H-2CO₂]⁻ m/z 171.06 Frag1->Frag2 -44 Da (CO₂) Frag3 Fluorine Loss (Radical) [M-H-2CO₂-F]•⁻ m/z 152.06 Frag2->Frag3 -19 Da (F)

Figure 1: MS/MS fragmentation logic for structural confirmation. Detection of m/z 241 indicates significant defluorination.

Workflow Diagram: The Decision Matrix

This diagram illustrates the logical flow for accepting or rejecting a batch based on MS data.

Workflow Start Sample Injection (UHPLC-MS) Detect Extract Ion Chromatogram (EIC) m/z 259.04 Start->Detect Check1 Single Peak? Detect->Check1 MS2 Run MS/MS (Precursor 259.04) Check1->MS2 Yes Fail1 FAIL: Isomer Detected Check1->Fail1 No (Shoulder/Split) Check2 Fragment m/z 171 Present? MS2->Check2 Pass PASS: High Purity Check2->Pass Yes Fail2 FAIL: Wrong Structure Check2->Fail2 No

Figure 2: Quality Control decision matrix for batch release.

References

  • Restek Corporation. "Biphenyl, the Go-To Phase for LC-MS Method Development." Separation Science. Accessed October 2023.[2] Link

  • Warnes, B. B., et al. "Unveiling the Power of Negative Ion Mode ESI-MS." ChemRxiv, 2023. Link

  • BenchChem. "Application Notes: LC-MS Methods for Quantitative Analysis of Dicarboxylic Acids." BenchChem Protocols. Link

  • National Institutes of Health (NIH). "Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization." PMC, 2018. Link

  • BOC Sciences. "2-(4-Carboxyphenyl)-4-fluorobenzoic acid Technical Data." Product Specifications.

Sources

Safety Operating Guide

Navigating the Disposal of 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of scientific research and drug development, the lifecycle of a chemical reagent extends far beyond its use in experimentation. The proper disposal of these materials is not merely a regulatory hurdle but a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid, ensuring the protection of personnel and the environment.

Understanding the Compound: Hazard Profile and Characteristics

Before initiating any disposal protocol, a thorough understanding of the chemical's properties and associated hazards is paramount. 2-(4-Carboxyphenyl)-4-fluorobenzoic acid is a solid organic compound. While comprehensive toxicological data may not be fully available, the available Safety Data Sheets (SDS) for similar compounds and the GHS classification provide critical safety information.[1][2][3][4][5]

Table 1: Hazard Profile of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid and Structurally Similar Compounds

PropertyDescriptionSource(s)
Physical State Solid, powder.[1]
GHS Classification Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system.[1][2]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Precautionary Statements P261: Avoid breathing dust. P264: Wash skin thoroughly after handling. P280: Wear protective gloves/eye protection/face protection.[1][2]
Incompatibilities Strong oxidizing agents, strong acids.[3]

The presence of carboxylic acid functional groups suggests that this compound will have acidic properties. This is a key consideration for segregation during waste collection.

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid is a multi-step process that begins at the point of generation and ends with collection by trained professionals. This workflow is designed to comply with the Resource Conservation and Recovery Act (RCRA) and best practices in laboratory safety.[6]

Step 1: Personal Protective Equipment (PPE) is Non-Negotiable

Before handling the waste, ensure you are wearing the appropriate PPE. This is your first and most critical line of defense against exposure.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Inspect gloves for any signs of damage before use.[7]

  • Body Protection: A standard laboratory coat should be worn.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.[7]

Step 2: Waste Characterization and Segregation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9][10]

  • Designate as Hazardous Waste: Due to its irritant and potential toxicity properties, 2-(4-Carboxyphenyl)-4-fluorobenzoic acid waste must be treated as hazardous chemical waste.[11]

  • Segregation: This compound is an organic acid. It should be collected in a waste container specifically designated for solid organic acid waste.

    • DO NOT mix with bases, strong oxidizing agents, or other incompatible materials.[10][12]

    • DO NOT dispose of this solid waste down the sink or in the regular trash.[7][13]

Step 3: Container Selection and Labeling

The integrity of the waste container and the clarity of its labeling are vital for safe storage and transport.

  • Container Choice: Use a container that is in good condition, free of leaks or damage, and chemically compatible with the acidic waste. A high-density polyethylene (HDPE) container is a suitable choice.[11][14]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[14] The label should also include:

    • The full chemical name: "2-(4-Carboxyphenyl)-4-fluorobenzoic acid". Avoid using abbreviations or chemical formulas.[14]

    • The approximate quantity or concentration of the waste.

    • The date when the first waste was added to the container (accumulation start date).[15]

    • The associated hazards (e.g., "Irritant," "Harmful if Swallowed").

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Waste should be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[14][16]

  • Location: The SAA should be under the control of the laboratory personnel generating the waste.[14]

  • Volume Limits: Keep the volume of accumulated waste to a minimum. Regulations often specify a maximum of 55 gallons for hazardous waste and/or 1 quart for acutely hazardous waste in an SAA, though institutional policies may be stricter.[16]

  • Container Management: Keep the waste container securely closed except when adding waste.[11][13][14]

  • Secondary Containment: It is best practice to place the waste container in a secondary containment bin to catch any potential leaks.[13]

Step 5: Arranging for Disposal

Once the waste container is nearly full (approximately 75-90% capacity to allow for expansion and prevent spills) or the accumulation time limit is approaching, arrange for its collection.[12][14][16]

  • Request Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[13]

  • Documentation: Ensure all necessary paperwork is completed accurately.

The following diagram illustrates the decision-making process for the disposal of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid.

G Disposal Workflow for 2-(4-Carboxyphenyl)-4-fluorobenzoic Acid A Start: Waste Generation B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Characterize Waste: Solid Organic Acid B->C D Select Compatible Container (e.g., HDPE) C->D E Label Container: 'HAZARDOUS WASTE' + Chemical Name & Hazards D->E F Store in Satellite Accumulation Area (SAA) E->F G Is Container >75% Full or Nearing Time Limit? F->G H Keep Container Closed in SAA G->H No I Request Waste Pickup (Follow Institutional Protocol) G->I Yes H->F J Waste Collected by EHS/ Certified Contractor I->J

Caption: Decision workflow for proper disposal.

Spill and Emergency Procedures

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and environmental contamination.

  • Minor Spill: For a small spill of solid material, carefully sweep it up and place it into a labeled hazardous waste container. Avoid generating dust.[4]

  • Major Spill: If a large amount is spilled, or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.[12][13]

  • Personal Contamination:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[3][4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station. Seek medical attention.[3][4]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Conclusion: Fostering a Culture of Safety

The proper disposal of 2-(4-Carboxyphenyl)-4-fluorobenzoic acid is a critical component of responsible laboratory management. By adhering to these procedures, researchers and scientists can ensure a safe working environment, maintain regulatory compliance, and protect the broader ecosystem. This commitment to the entire lifecycle of laboratory chemicals builds a foundation of trust and excellence in scientific practice.

References

  • Daniels Health. (2025, May 21).
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.
  • American Chemical Society. Regulation of Laboratory Waste.
  • University of Nevada, Reno. (2025, January). Chapter 20: Chemical Waste Management.
  • Sigma-Aldrich. (2024, September 6).
  • Fisher Scientific. (2025, December 19).
  • Thermo Fisher Scientific. (2025, September 6).
  • Cayman Chemical. (2025, December 10).
  • Labor Security System. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions.
  • Utah State University. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • University of California, San Francisco. Hazardous Materials & Waste Management.
  • Dartmouth College. Hazardous Waste Disposal Guide.
  • Apollo Scientific. (2015, April 16).
  • Cole-Parmer. (2006, April 24).
  • Carl ROTH.
  • University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • University of Toronto. (2019, August 4). HANDLING PROCEDURES FOR CHEMICAL WASTES.
  • Nipissing University. (2019, June 12).

Sources

Personal protective equipment for handling 2-(4-Carboxyphenyl)-4-fluorobenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Compliance

Handling 2-(4-Carboxyphenyl)-4-fluorobenzoic acid (CAS: 1261931-01-4) requires more than checking boxes on a safety checklist. As a fluorinated derivative of biphenyl-4,4'-dicarboxylic acid, this compound presents a dual challenge: it possesses the corrosive potential of organic acids and the increased lipophilicity often associated with fluorinated aromatics.

This guide is structured not just to protect you from immediate injury, but to ensure the integrity of your experimental data. Contamination from poor handling affects yield and purity just as much as it affects your health. The protocols below are designed to be self-validating systems —if you follow the workflow, safety is the automatic output.

Hazard Identification & Risk Profile

Before selecting PPE, we must define the enemy. This compound is typically a fine, white to off-white powder.

Hazard ClassGHS CodeDescriptionMechanism of Action
Skin Irritation H315 Causes skin irritation.[1][2][3]Acidic protons protonate skin proteins; Fluorine may enhance lipid permeation.
Eye Irritation H319 Causes serious eye irritation.[1][2][3][4][5]Micro-particles dissolve in tear fluid, creating localized acidic pH drop.
STOT-SE H335 May cause respiratory irritation.[1][2][4][6][7]Inhalation of dust triggers mucous membrane inflammation.

The "Invisible" Risk: Static Charge Dry, fluorinated organic acids are notorious for accumulating static charge. This causes "fly-away" powder during weighing, leading to invisible surface contamination and inhalation risks that standard fume hoods may struggle to capture if the sash is too high.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "lab safety" rules. Use this targeted protection matrix.

A. Respiratory Protection (The First Line of Defense)
  • Primary Control: Certified Chemical Fume Hood .

    • Operational Standard: Sash height must be kept below the "Safe" marker (usually 18 inches). Face velocity should be 80–100 fpm.

  • Secondary Control (If Hood Unavailable/Maintenance):

    • Respirator: NIOSH-approved N95 (minimum) or P100 (preferred) particulate respirator.

    • Why: Activated carbon masks (for vapors) are ineffective against the primary hazard here, which is particulate dust .

B. Ocular Protection
  • Requirement: Chemical Splash Goggles (ANSI Z87.1+).

  • Contraindication: Do NOT rely on standard safety glasses with side shields.

  • Reasoning: Airborne acidic dust can bypass side shields. Goggles form a seal that prevents micro-particles from dissolving in the moisture of your eyes.

C. Dermal Protection (Glove Selection)
  • Material: Nitrile Rubber (Minimum thickness: 5 mil / 0.12 mm).

  • Breakthrough Time: >480 minutes for dry solid.

  • Technique:Double Gloving is mandatory when handling solutions (e.g., dissolved in DMF or DMSO).

    • Inner Glove: 4 mil Nitrile (Bright color, e.g., orange/blue).

    • Outer Glove: 5 mil Nitrile (Dark color, e.g., black/purple).

    • Visual Indicator: If the inner glove color becomes visible through a tear or degradation, immediate change is required.

Operational Workflow: The "Zero-Dust" Protocol

This protocol minimizes the generation of airborne particles, protecting both the operator and the balance.

Phase 1: Preparation
  • Static Neutralization: Place an ionizing bar or anti-static gun near the analytical balance. Why: Fluorinated acids are dielectric; they hold charge. Neutralizing prevents powder from "jumping" onto your gloves.

  • Lining: Place a disposable absorbent mat (plastic side down) in the fume hood work area.

Phase 2: The Transfer
  • Tare: Place the receiving vessel (vial/flask) on the balance.

  • Spatula Selection: Use a PTFE-coated spatula . Why: Metal spatulas can generate static; PTFE minimizes adhesion.

  • Transfer: Move the solid. If the powder is clumpy, do not crush it inside the stock bottle. Transfer a chunk to a secondary container to break it up.

  • Wipe Down: Before removing the vessel from the hood, wipe the exterior with a Kimwipe dampened with methanol.

Phase 3: Visual Logic Flow

HandlingProtocol Start Start: Handling 2-(4-Carboxyphenyl)-4-fluorobenzoic acid StateCheck Check Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solution (DMF/DMSO) StateCheck->Solution SolidPPE PPE: Goggles + Nitrile (Single Layer) + Lab Coat Solid->SolidPPE SolPPE PPE: Goggles + Nitrile (Double Layer) + Apron Solution->SolPPE HoodCheck Is Fume Hood Available? SolidPPE->HoodCheck SolPPE->HoodCheck HoodYes Work in Hood (Sash <18") Use Anti-Static Gun HoodCheck->HoodYes Yes HoodNo STOP WORK Respiratory Protection (P100) Required HoodCheck->HoodNo No Action Perform Weighing/Transfer HoodYes->Action Clean Wipe Container Exterior (MeOH) Dispose of Wipes as HazWaste Action->Clean

Figure 1: Decision matrix for PPE selection and operational safety based on physical state and engineering controls.

Emergency Response & Disposal

Spill Management (Dry Powder)
  • Isolate: Alert nearby personnel.

  • PPE Upgrade: If the spill is >5g, put on a P100 respirator to prevent inhalation during cleanup.

  • Cover: Gently cover the spill with paper towels dampened with water (to prevent dust dispersal).

  • Neutralize: Apply a weak base solution (Sodium Bicarbonate 5%) over the towels.

  • Collect: Scoop up the wet slurry. Do not dry sweep.

Disposal Pathway
  • Classification: Hazardous Chemical Waste (Acidic/Toxic).

  • Segregation: Do not mix with strong oxidizers or strong bases in the waste stream.

  • Labeling: Must clearly state "Fluorinated Organic Acid - Irritant."

SpillResponse Spill Spill Event (>1g) Type Identify State Spill->Type Dry Dry Powder Type->Dry Wet Solution Type->Wet ActionDry Cover with Wet Paper Towel (Prevent Dust) Dry->ActionDry ActionWet Absorb with Vermiculite or Chem-Pad Wet->ActionWet Neut Neutralize Surface (5% NaHCO3) ActionDry->Neut ActionWet->Neut Bag Double Bag Waste Label: 'Fluorinated Acid' Neut->Bag

Figure 2: Logical workflow for spill containment and cleanup to prevent exposure.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 59633866, 2-(4-Carboxyphenyl)-4-fluorobenzoic acid. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Respiratory Protection Standards (29 CFR 1910.134). Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.